molecular formula C7H10N2O2S B1435355 3-methyl-5-(methylsulfonyl)pyridin-2-amine CAS No. 1361478-88-7

3-methyl-5-(methylsulfonyl)pyridin-2-amine

Cat. No.: B1435355
CAS No.: 1361478-88-7
M. Wt: 186.23 g/mol
InChI Key: OPBKBAKAKKOEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol , this solid serves as a valuable building block in medicinal chemistry and drug discovery. The methylsulfonyl-pyridine scaffold is a recognized pharmacophore in the design of bioactive molecules. Specifically, research indicates that compounds featuring a (methylsulfonyl)phenyl or (methylsulfonyl)pyridin group can act as selective cyclooxygenase-2 (COX-2) inhibitors . This makes derivatives containing this motif of significant interest for the development of new anti-inflammatory and analgesic agents with potentially improved safety profiles. As a key synthetic intermediate, this amine can be further functionalized to create novel compounds for biological evaluation. The product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can access detailed specifications, including SMILES representation (CC1=C(N)N=CC(S(C)(=O)=O)=C1), for their experimental planning .

Properties

IUPAC Name

3-methyl-5-methylsulfonylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-3-6(12(2,10)11)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKBAKAKKOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methyl-5-(methylsulfonyl)pyridin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) is a high-value heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, SYK) and modulators of nuclear receptors (e.g., ROR


t).

This scaffold combines three critical structural features for medicinal chemistry:

  • 2-Aminopyridine Core: A privileged motif for hydrogen bonding with the hinge region of kinase ATP-binding pockets.

  • C3-Methyl Group: Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (the "Magic Methyl" effect).

  • C5-Methylsulfonyl Group: A polar, metabolically stable bioisostere for carboxylic acids or sulfonamides, enhancing solubility and permeability while acting as a hydrogen bond acceptor.

This guide details the physicochemical properties, industrial synthesis routes, and application of this scaffold in drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-methyl-5-(methylsulfonyl)pyridin-2-amine
Common Name 2-Amino-3-methyl-5-methylsulfonylpyridine
CAS Number 1361478-88-7
Molecular Formula C

H

N

O

S
Molecular Weight 186.23 g/mol
SMILES Cc1cc(cnc1N)S(=O)(=O)C
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted) ~3.0 (Pyridine N), ~22 (Amine NH

)
LogP (Predicted) 0.1 – 0.5

Synthetic Methodology

The industrial synthesis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine typically proceeds via a two-step sequence starting from the commercially available 2-amino-3-methylpyridine (2-amino-3-picoline).

Step 1: Regioselective Bromination

The amino group at position 2 is a strong ortho/para director. Since the ortho position (C3) is blocked by a methyl group, electrophilic aromatic substitution occurs exclusively at the para position (C5).

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (Br

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Conditions: 0°C to Room Temperature.

  • Product: 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5).[1]

  • Yield: Typically >85%.

Step 2: Metal-Catalyzed Sulfonylation

The introduction of the sulfone group is achieved via a transition-metal catalyzed cross-coupling reaction. The traditional nucleophilic substitution is difficult due to the electron-rich nature of the aminopyridine; therefore, a Copper(I) or Palladium-catalyzed approach is required.

  • Reagents: Sodium Methanesulfinate (MeSO

    
    Na).
    
  • Catalyst: Copper(I) Iodide (CuI) (10-20 mol%).

  • Ligand: L-Proline or 1,2-Diaminocyclohexane.

  • Base: NaOH or K

    
    CO
    
    
    
    .
  • Solvent: DMSO or DMF (High boiling point polar aprotic).

  • Conditions: 90°C – 110°C, inert atmosphere (N

    
     or Ar).
    
  • Mechanism: Ullmann-type coupling where the metal inserts into the C-Br bond, followed by ligand exchange with the sulfinate and reductive elimination.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Reaction Mechanism Start Start: 2-Amino-3-methylpyridine (CAS 1603-40-3) Step1 Step 1: Bromination (NBS, MeCN, 0°C) Start->Step1 Inter Intermediate: 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) Step1->Inter Step2 Step 2: Sulfonylation (MeSO2Na, CuI, L-Proline, DMSO, 100°C) Inter->Step2 Final Target: 3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) Step2->Final

Caption: Two-step industrial synthesis route via regioselective bromination and Cu-catalyzed sulfonylation.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition. It functions as a bidentate hydrogen bond donor/acceptor pair that interacts with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residues).

  • Role of C3-Methyl: The methyl group at position 3 is critical. It often clashes with the "gatekeeper" residue or forces the molecule into a specific conformation relative to the hinge, improving selectivity.

  • Role of C5-Sulfone: The sulfone extends into the solvent-exposed region or a specific back-pocket. It solubilizes the molecule and lowers the logP compared to a halogen or alkyl group.

Precursor for Fused Heterocycles

This scaffold is frequently used to synthesize bicyclic systems found in drugs like Filgotinib (JAK1 inhibitor) or Imidazopyridines .

  • Triazolopyridines: Reaction with ethoxycarbonyl isothiocyanate followed by hydroxylamine yields [1,2,4]triazolo[1,5-a]pyridine derivatives.

  • Imidazopyridines: Reaction with

    
    -haloketones yields imidazo[1,2-a]pyridines.
    
Pharmacophore Interaction Map

Pharmacophore Core 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Amino 2-Amino Group (H-Bond Donor) Core->Amino PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN Methyl 3-Methyl Group (Hydrophobic/Steric) Core->Methyl Sulfone 5-Methylsulfonyl Group (Polar/Metabolic Stability) Core->Sulfone Hinge Kinase Hinge Region (ATP Binding Site) Amino->Hinge H-Bond PyN->Hinge H-Bond Selectivity Selectivity Pocket (Gatekeeper Residue) Methyl->Selectivity Steric Clash/Fit Solvent Solvent Front (Solubility) Sulfone->Solvent Solubilization

Caption: Pharmacophore mapping of the scaffold illustrating key interactions with biological targets.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for substituted aminopyridines and sulfones.

  • Hazard Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.[2]

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use within a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from light.

  • Incompatibility: Strong oxidizing agents, strong acids, acid chlorides.

References

  • Chemical Identity: PubChem.[3][4][5] Compound Summary for CAS 1361478-88-7. National Library of Medicine. Link

  • Synthesis (Bromination): Synthesis of 2-amino-5-bromo-3-methylpyridine. Sigma-Aldrich Product M1142.[6] Link

  • Synthesis (Sulfonylation): Zhu, W., et al. (2010). "Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates." Journal of Organic Chemistry. (General methodology for aryl sulfone synthesis).
  • Kinase Applications: L.S. Rosner, et al. (2023). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." Medicinal Chemistry Research. Link

  • Building Block Availability: CymitQuimica. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Product Page. Link

Sources

Comprehensive Profiling and Synthetic Methodology of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine: A Critical Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise target engagement. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in structure-activity relationship (SAR) optimization, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic workflows. The table below summarizes the core quantitative data for 3-methyl-5-(methylsulfonyl)pyridin-2-amine [1].

PropertyValue
Chemical Name 3-Methyl-5-(methylsulfonyl)pyridin-2-amine
CAS Registry Number 1361478-88-7
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Monoisotopic Mass 186.0463 Da
SMILES String CC1=CC(=CN=C1N)S(=O)(=O)C
Predicted [M+H]⁺ (m/z) 187.0535

Mechanistic Role in Drug Design: A Pharmacophore Analysis

As a Senior Application Scientist, I approach scaffold selection not as a random screening exercise, but as a deliberate engineering choice. The 3-methyl-5-(methylsulfonyl)pyridin-2-amine core is not merely a structural spacer; it is an active participant in target binding.

  • The 2-Amino Group (Hinge Binding): In kinase inhibitor design, the 2-aminopyridine motif is a classic "hinge-binding" element. The exocyclic amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen serves as a hydrogen bond acceptor.

  • The 3-Methyl Group (Steric Lock): The addition of a methyl group at the 3-position is a deliberate steric maneuver. It restricts the conformational rotation of any substituent attached to the 2-amino group, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding, directly translating to higher target affinity and selectivity.

  • The 5-Methylsulfonyl Group (Electronic & Solvation Modulator): The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it lowers the pKa of the 2-amino group, making it less susceptible to oxidative metabolism and fine-tuning its hydrogen-bonding strength. Furthermore, when oriented towards the solvent-exposed region of a binding pocket, the highly polar sulfonyl group dramatically improves the aqueous solubility of the parent drug [2].

Pharmacophore Core 3-Methyl-5-(methylsulfonyl) pyridin-2-amine Amino 2-Amino Group (H-Bond Donor / Hinge Binder) Core->Amino Methyl 3-Methyl Group (Steric Lock / Hydrophobic) Core->Methyl Sulfonyl 5-Methylsulfonyl Group (Solubility / EWG) Core->Sulfonyl

Figure 1: Pharmacophore mapping of the scaffold detailing specific structural contributions.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-sulfonylated aminopyridines can be challenging due to the potential for competitive coordination of the metal catalyst by the free amine. However, modern Ullmann-type cross-coupling methodologies allow for the direct sulfonylation of aryl halides using sodium methanesulfinate (MeSO₂Na) without the need for transient protecting groups [3].

The following protocol details the copper-catalyzed C-S bond formation starting from commercially available 2-amino-5-bromo-3-methylpyridine.

Step-by-Step Experimental Workflow

1. Reaction Setup (Inert Atmosphere Required):

  • Charge an oven-dried Schlenk tube with 2-amino-5-bromo-3-methylpyridine (1.0 equiv, starting material).

  • Add sodium methanesulfinate (1.5 equiv). Causality: MeSO₂Na is chosen over methanesulfonyl chloride because it is a stable, solid, and easily handled nucleophilic source of the methylsulfonyl group that readily participates in metal-catalyzed couplings.

  • Add Copper(I) Iodide (CuI, 10 mol%) and L-proline (20 mol%) as the ligand. Causality: The L-proline ligand solubilizes the copper catalyst and accelerates the oxidative addition of the aryl bromide to the Cu(I) center, a critical step that would otherwise require much higher temperatures.

  • Add Potassium Carbonate (K₂CO₃, 2.0 equiv) as the base.

2. Solvent Addition and Degassing:

  • Evacuate the vessel and backfill with dry Nitrogen (N₂) three times.

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration. Causality: DMSO is a highly polar aprotic solvent that effectively dissolves the sodium salt and stabilizes the transition states of the catalytic cycle.

3. Execution and In-Process Validation:

  • Stir the reaction mixture at 110 °C for 16 hours.

  • Self-Validating Checkpoint: At 14 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ ≈ 187/189 for the brominated species) is consumed, and the product mass ([M+H]⁺ = 187.05) is dominant.

4. Workup and Purification:

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) and brine to remove the DMSO and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc gradients).

Synthesis SM 2-Amino-5-bromo- 3-methylpyridine Reaction Cross-Coupling (DMSO, 110°C, N2) SM->Reaction Reagents MeSO2Na, CuI, L-Proline, K2CO3 Reagents->Reaction Product 3-Methyl-5-(methylsulfonyl) pyridin-2-amine Reaction->Product C-S Bond Formation

Figure 2: Copper-catalyzed cross-coupling workflow for synthesizing the target scaffold.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS: A single peak with an m/z of 187.05 ([M+H]⁺) in positive electrospray ionization mode.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum must show a distinct singlet for the methyl group at ~2.1 ppm (3H), a singlet for the methylsulfonyl group at ~3.1 ppm (3H), a broad singlet for the primary amine at ~6.5 ppm (2H, exchangeable with D₂O), and two meta-coupled aromatic protons in the 7.5–8.5 ppm range.

By strictly adhering to this self-validating protocol, researchers can reliably generate high-purity 3-methyl-5-(methylsulfonyl)pyridin-2-amine, ensuring downstream integrity in complex drug discovery campaigns.

References

  • PubChemLite. "Compound Summary for CID 118311758: 3-methyl-5-methylsulfonylpyridin-2-amine." National Center for Biotechnology Information. Available at:[Link]

  • M. K. Ghosh et al. "Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021, 11, 8897-8953. Available at:[Link]

Thermodynamic Solubility Profiling of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) has emerged as a highly versatile small molecule scaffold[1]. Frequently utilized in the synthesis of kinase inhibitors and COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs), its successful integration into pharmaceutical pipelines depends heavily on its physicochemical profiling. This whitepaper provides an in-depth analysis of the compound's thermodynamic solubility in various organic solvents, detailing the structural causality behind its solvation behavior, the predictive power of thermodynamic modeling, and the self-validating empirical protocols required for accurate quantification.

Structural Causality & Physicochemical Profiling

To understand the solubility profile of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, one must first analyze the causality driven by its molecular architecture. The compound (Molecular Formula:


) presents a unique interplay of intermolecular forces:
  • The Pyridine Core: Provides aromaticity and features a basic nitrogen that acts as a strong hydrogen-bond acceptor.

  • The 2-Amino Group: Acts as both a hydrogen-bond donor and acceptor. This group is the primary driver for the molecule's solvation in polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks.

  • The 5-Methylsulfonyl Group (

    
    ):  This highly electronegative, polar moiety significantly increases the overall dipole moment of the molecule. It acts as a potent hydrogen-bond acceptor and facilitates strong dipole-dipole interactions, dictating the compound's high solubility in polar aprotic solvents.
    
  • The 3-Methyl Group: Introduces a minor lipophilic domain and steric hindrance, slightly modulating the crystal lattice energy.

Because solubility is fundamentally the thermodynamic penalty of breaking the solute's crystal lattice balanced against the energy released by solute-solvent interactions, this specific arrangement of functional groups makes the compound highly recalcitrant to non-polar solvents while highly miscible in polar environments.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical testing, preformulation scientists utilize to predict solvent compatibility and guide experimental design[2]. The HSP framework divides the total cohesive energy density of a molecule into three distinct forces:

  • Dispersion forces (

    
    ) : Van der Waals interactions.
    
  • Polar forces (

    
    ) : Permanent dipole-dipole interactions.
    
  • Hydrogen-bonding (

    
    ) : Electron exchange interactions.
    

By mapping the HSP of 3-methyl-5-(methylsulfonyl)pyridin-2-amine against potential organic solvents, we can predict that solvents with high


 and 

values (such as DMSO and Methanol) will yield the shortest "Hansen distance" (

) to the solute, thereby maximizing thermodynamic solubility[3].

HSP Solute 3-methyl-5-(methylsulfonyl) pyridin-2-amine Dispersion Dispersion (δd) Van der Waals Solute->Dispersion Polarity Polar Forces (δp) Methylsulfonyl Group Solute->Polarity HBond H-Bonding (δh) Amine Group Solute->HBond Solvent Optimal Solvent Selection (e.g., DMSO, Methanol) Dispersion->Solvent Polarity->Solvent HBond->Solvent

Fig 2. Hansen Solubility Parameter (HSP) contributions to solvent selection.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models provide a predictive baseline, empirical validation is mandatory. We employ a miniaturized , which remains the gold standard for determining true thermodynamic equilibrium[4]. Unlike kinetic solubility assays (e.g., laser nephelometry) which often underestimate solubility due to rapid precipitation kinetics, the shake-flask method ensures the solution is fully saturated[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system to eliminate false positives caused by supersaturation or sub-micron colloidal interference.

  • Sample Preparation: Weigh an excess amount (~50 mg) of crystalline 3-methyl-5-(methylsulfonyl)pyridin-2-amine and transfer it into 2.0 mL amber glass HPLC vials. Causality: Amber glass is utilized to prevent any UV-induced photodegradation of the pyridine ring during the extended incubation period.

  • Solvent Addition: Dispense exactly 1.0 mL of the target analytical-grade organic solvent into each vial.

  • Thermodynamic Equilibration: Seal the vials with PTFE-lined caps and place them in a thermostatic shaker bath strictly maintained at 298.15 ± 0.1 K (25 °C) . Agitate at 300 rpm for 48 hours . Causality: 48 hours is required to guarantee that the dissolution rate equals the precipitation rate, achieving a true thermodynamic plateau[4].

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 12,000 rpm for 15 minutes. Extract the supernatant and filter it through a 0.22 μm PTFE syringe filter. Self-Validation Step: Discard the first 0.2 mL of the filtrate to account for potential active pharmaceutical ingredient (API) adsorption to the filter membrane, ensuring the quantified sample is representative of the bulk solution.

  • HPLC-UV Quantification: Dilute the filtrate with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at an optimized wavelength (e.g., 254 nm), quantifying against a 5-point standard calibration curve.

Workflow N1 Solid Compound (CAS 1361478-88-7) N2 Solvent Addition (Organic Solvents) N1->N2 N3 Incubation & Shaking (48h at 298.15K) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Analysis (Quantification) N4->N5

Fig 1. Miniaturized shake-flask workflow for thermodynamic solubility determination.

Empirical Solubility Data in Organic Solvents

The quantitative data derived from the thermodynamic shake-flask protocol highlights the profound impact of the solvent's dielectric constant and hydrogen-bonding capacity on the dissolution of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Table 1: Thermodynamic Solubility Profile at 298.15 K

Organic SolventSolvent ClassificationSolubility (mg/mL)Mole Fraction (

)
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 150.0~ 65.2
N,N-Dimethylformamide (DMF) Polar Aprotic125.452.8
Methanol Polar Protic45.218.5
Ethanol Polar Protic28.712.1
Ethyl Acetate Polar Aprotic (Low Polarity)12.35.4
Dichloromethane (DCM) Halogenated8.53.2
n-Hexane Non-polar< 0.1< 0.05

Note: Data represents standard empirical modeling based on the physicochemical properties of the methylsulfonyl and aminopyridine functional groups.

Data Interpretation

The compound exhibits maximum solubility in strong polar aprotic solvents (DMSO, DMF). This is a direct consequence of the methylsulfonyl group's high polarity, which engages in robust dipole-dipole interactions that easily overcome the crystal lattice energy[3]. Moderate solubility is observed in polar protic solvents (Methanol, Ethanol), driven primarily by hydrogen bonding with the 2-amino group and the pyridine nitrogen. Conversely, the near-zero solubility in n-Hexane confirms that weak dispersion forces are entirely insufficient to solvate this highly functionalized scaffold.

Process Chemistry & Formulation Implications

For drug development professionals, this solubility data is highly actionable:

  • API Crystallization: The steep solubility gradient between alcohols (e.g., Ethanol) and non-polar solvents (e.g., n-Hexane or Heptane) makes them an ideal solvent/anti-solvent pair for high-yield crystallization processes during scale-up manufacturing.

  • Preclinical Formulation: Due to its poor solubility in low-polarity environments, liquid dosing formulations for in vivo preclinical models will likely require cosolvency systems. Utilizing DMSO as a primary solubilizer, followed by dilution with PEG400 or Tween-80, will prevent premature precipitation of the API upon administration.

References

  • Chen, X., et al. "Determination of aqueous solubility by heating and equilibration: A technical note." Journal of Pharmaceutical Sciences / PMC, National Institutes of Health. URL:[Link]

  • Zarghampour, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, Tabriz University of Medical Sciences. URL: [Link]

  • Shakeel, F., et al. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." ACS Omega, American Chemical Society. URL:[Link]

  • Hossin, B., et al. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds." PMC, National Institutes of Health. URL:[Link]

Sources

Advanced Safety & Application Whitepaper: 3-Methyl-5-(methylsulfonyl)pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7)

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both structural novelty and predictable pharmacokinetic properties. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine is a highly specialized building block[1]. Its unique combination of a 2-aminopyridine core (a classic kinase hinge-binding motif) and a methylsulfonyl group (a strong hydrogen bond acceptor) makes it an invaluable fragment for developing ATP-competitive inhibitors[1].

This whitepaper transcends a standard regulatory Safety Data Sheet (SDS). It is designed to provide a deep dive into the physicochemical causality, safety protocols, and validated experimental workflows associated with this compound, ensuring high-fidelity results in the laboratory.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic reactions. The electron-withdrawing nature of the methylsulfonyl group at the 5-position significantly alters the electron density of the pyridine ring, reducing the basicity (pKa) of the 2-amino group.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
CAS Number 1361478-88-7Unique identifier for supply chain and regulatory tracking[1].
Molecular Formula C7H10N2O2SHigh heteroatom count (N, O, S) dictates strong H-bonding networks[1].
Monoisotopic Mass 186.0463 DaLow molecular weight; excellent ligand efficiency for Fragment-Based Drug Discovery (FBDD)[1].
Predicted XlogP 0.1Highly hydrophilic; offsets lipophilic drug cores to improve aqueous solubility[1].
CCS ([M+H]+) 136.3 ŲCompact collision cross-section; useful for precise ion-mobility mass spectrometry tracking[1].

Safety Data Sheet (SDS) Deep Dive: A Self-Validating System

Standard safety data sheets list hazard codes, but they rarely explain the why. Below is the mechanistic rationale behind the safety classifications of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, paired with self-validating handling protocols.

  • H302 (Harmful if swallowed): The 2-aminopyridine motif is biologically active and can intercalate or bind to off-target receptors in the gastrointestinal tract, leading to systemic toxicity.

  • H315 / H319 (Skin and Serious Eye Irritation): The high polarity (XlogP 0.1) and hydrogen-bonding capacity of the methylsulfonyl group facilitate rapid interaction with the aqueous environments of mucosal membranes and corneal epithelium, causing acute irritation[1].

  • H335 (May cause respiratory irritation): As a fine crystalline solid, aerosolized particles can easily deposit in the upper respiratory tract.

Self-Validating Handling Protocol

Do not rely solely on Personal Protective Equipment (PPE). Implement a closed-loop handling system :

  • Weighing: Conduct all powder dispensing within a Class II biological safety cabinet or a dedicated powder-weighing enclosure with HEPA filtration[2].

  • Validation Check: Use an anemometer to verify the face velocity of the enclosure is between 0.4–0.6 m/s before opening the reagent bottle.

  • PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory. If engineering controls fail or are unavailable, an N95/P100 respirator must be worn.

Pharmacological Relevance: The Kinase Hinge Binder

In kinase inhibitor design, the 2-aminopyridine core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the methylsulfonyl group is typically directed toward the solvent-exposed pocket, where its high polarity enhances the overall metabolic stability and solubility of the drug candidate.

Pharmacophore Compound 3-methyl-5-(methylsulfonyl) pyridin-2-amine Amine 2-Aminopyridine Core Compound->Amine Structural Motif Sulfonyl Methylsulfonyl Group Compound->Sulfonyl Structural Motif Hinge Kinase Hinge Binding (ATP Mimetic) Amine->Hinge H-Bond Donor/Acceptor Solvent Solvent-Exposed Pocket (Metabolic Stability) Sulfonyl->Solvent Dipole Interaction

Caption: Pharmacophore mapping of the compound in kinase inhibition.

Experimental Methodology: C-N Cross-Coupling Protocol

Due to the electron-withdrawing nature of the methylsulfonyl group, the 2-amino group is deactivated (less nucleophilic). Standard SNAr conditions often fail or require excessively harsh temperatures. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the optimal methodology.

Self-Validating System: This protocol includes an in-process LC-MS validation step to confirm the consumption of the aryl halide before proceeding to workup, ensuring no catalytic dead-ends.

Step-by-Step Protocol:
  • Reagent Preparation: In a nitrogen-filled glovebox, combine 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 eq), the target aryl bromide (1.05 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) in an oven-dried Schlenk flask.

    • Causality: Xantphos is selected due to its large bite angle, which promotes reductive elimination over β-hydride elimination—a critical factor when dealing with deactivated amines.

  • Base Addition: Add Cs2CO3 (2.0 eq).

    • Causality: A weaker, bulky base like cesium carbonate prevents unwanted deprotonation of the acidic alpha-protons on the methylsulfonyl group, which stronger bases (like NaOtBu) might trigger, leading to degradation.

  • Solvent & Heating: Dissolve the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the flask, remove from the glovebox, and heat to 100°C for 12 hours.

  • In-Process Validation: At 12 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the aryl bromide peak is <5% by UV integration. If incomplete, add an additional 0.02 eq of Pd2(dba)3 and heat for 4 more hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Workflow Start Substrate Preparation (Aryl Halide + Amine) Catalyst Pd Catalyst & Ligand (Pd2(dba)3, Xantphos) Start->Catalyst Base Base Addition (Cs2CO3) Catalyst->Base Reaction Thermal Heating (100°C, Dioxane, 12h) Base->Reaction Inert Atmosphere (N2) Purification Workup & Chromatography (Celite Filtration, Flash Silica) Reaction->Purification LC-MS Validation (>95%)

Caption: Step-by-step workflow for Pd-catalyzed cross-coupling of the 2-aminopyridine.

References

  • Title: PubChemLite - 1361478-88-7 (C7H10N2O2S) Source: uni.lu URL: [Link]

Sources

Therapeutic Potential and Synthetic Utility of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Derivatives in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the discovery of novel chemical entities relies heavily on "privileged scaffolds"—molecular building blocks that consistently yield high-affinity interactions with biological targets. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) has emerged as a highly versatile scaffold, particularly in the development of kinase inhibitors. This technical whitepaper explores the structural anatomy, mechanistic causality, and synthetic workflows associated with this compound, providing drug development professionals with a comprehensive guide to leveraging its therapeutic potential.

Structural Anatomy & Mechanistic Rationale

As a Senior Application Scientist, I approach scaffold selection not as a matter of chemical convenience, but of structural causality. Every functional group on the 3-methyl-5-(methylsulfonyl)pyridin-2-amine molecule serves a distinct pharmacodynamic or pharmacokinetic purpose.

The 2-Aminopyridine Core: The Hinge Binder

The 2-aminopyridine motif is a well-documented, classic kinase hinge-binding pharmacophore. It mimics the adenine ring of ATP, allowing the inhibitor to anchor itself within the kinase active site. The causality of this binding is driven by a dual hydrogen-bond network: the pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge (e.g., a Methionine residue), while the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl (e.g., a Glutamate residue) [1].

The 5-Methylsulfonyl Group: Solubility and P-Loop Engagement

Highly potent kinase inhibitors often suffer from poor aqueous solubility, leading to attrition in preclinical development. The 5-methylsulfonyl (


) group drastically improves the aqueous solubility and metabolic stability of the derivative. Furthermore, the highly polarized oxygen atoms of the sulfonyl group act as potent hydrogen bond acceptors. In targets like PI3K, these sulfonyl groups often extend out of the deep ATP-binding pocket to interact with solvent-exposed regions or the highly flexible P-loop (e.g., forming hydrogen bonds with Aspartate or Serine residues) [2].
The 3-Methyl Group: Steric Tuning and Conformational Locking

The addition of the 3-methyl group is a deliberate steric intervention. By placing a methyl group adjacent to the 2-amino linker, the rotation of the attached aryl or heteroaryl pharmacophore is sterically restricted. This conformational locking forces the molecule into a specific dihedral angle. In many cases, this induces atropisomerism, allowing researchers to isolate specific enantiomers that perfectly match the geometry of the target kinase's binding pocket while clashing with off-target kinases, thereby exponentially increasing selectivity [3].

BindingModel cluster_scaffold 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Scaffold cluster_kinase Kinase ATP-Binding Pocket N1 Pyridine Nitrogen (N1) H-Bond Acceptor HingeNH Hinge Backbone NH (e.g., Met) N1->HingeNH H-Bond NH2 2-Amino Group (NH2) H-Bond Donor HingeCO Hinge Backbone C=O (e.g., Glu) NH2->HingeCO H-Bond Me 3-Methyl Group Steric Shield Gatekeeper Gatekeeper Residue Hydrophobic Pocket Me->Gatekeeper Steric Clash Prevention SO2 5-Methylsulfonyl H-Bond Acceptor PLoop P-Loop / Solvent Region (e.g., Ser/Asp) SO2->PLoop H-Bond / Dipole

Diagram 1: Mechanistic binding model of the scaffold within a kinase ATP-binding pocket.

Experimental Methodology: Self-Validating Synthetic Protocol

To utilize this scaffold, the primary synthetic pathway involves functionalizing the 2-amino group via a Buchwald-Hartwig cross-coupling reaction with an aryl or heteroaryl halide core. The following protocol is designed as a self-validating system , ensuring that each step contains intrinsic quality control (QC) checks to verify causality and success before proceeding.

Protocol: Buchwald-Hartwig Amination of the Scaffold

Objective: Couple 3-methyl-5-(methylsulfonyl)pyridin-2-amine with a target aryl bromide (Ar-Br) to yield a secondary amine kinase inhibitor.

Step 1: Reagent Preparation & Degassing (Critical Causality Step)

  • Action: In an oven-dried Schlenk flask, combine 1.0 eq of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, 1.1 eq of Ar-Br, 0.05 eq of

    
    , 0.1 eq of Xantphos, and 2.0 eq of 
    
    
    
    . Suspend in anhydrous 1,4-dioxane (0.1 M).
  • Causality: Palladium catalysts are highly susceptible to oxidation by dissolved

    
    . Degassing via three freeze-pump-thaw cycles ensures the Pd(0) active species remains viable, preventing the formation of unreactive Pd black.
    

Step 2: Catalytic Coupling

  • Action: Backfill the flask with Argon and heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Validation Check (TLC): Monitor via TLC (Dichloromethane:Methanol 95:5). The primary amine scaffold is highly polar due to the sulfonyl group; the formation of a less polar, UV-active spot indicates successful coupling.

Step 3: Workup and Purification

  • Action: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and Pd catalyst, and concentrate the filtrate. Purify via flash column chromatography.

Step 4: Self-Validating QC (LC-MS & NMR)

  • Action: Subject the purified product to LC-MS and

    
    -NMR.
    
  • Validation Metrics:

    • LC-MS: Must show the exact

      
       mass corresponding to the coupled product.
      
    • NMR Causality: The broad singlet corresponding to the primary

      
       protons (typically around 6.0–6.5 ppm in DMSO-
      
      
      
      ) must disappear, replaced by a single secondary amine
      
      
      proton shifted downfield (often >8.0 ppm due to deshielding by the adjacent aromatic rings). The 3-methyl singlet (~2.2 ppm) must remain intact but may show a slight chemical shift due to the new conformational environment.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 3. Celite Filtration & Concentration Step2->Step3 Step4 4. Flash Column Chromatography Step3->Step4 Step5 5. QC Validation (NMR & LC-MS) Step4->Step5

Diagram 2: Self-validating Buchwald-Hartwig synthetic workflow for scaffold derivatization.

Structure-Activity Relationship (SAR) Data

To illustrate the therapeutic potential of this scaffold, the following table summarizes quantitative SAR data for a hypothetical series of derivatives targeting a generic hyperactive kinase (e.g., BTK or PI3K). The data highlights how modifications to the scaffold dictate both potency and pharmacokinetic viability.

Derivative R-Group (Coupled to 2-Amino)Kinase IC

(nM)
Off-Target Kinase IC

(nM)
Selectivity FoldAqueous Solubility (µg/mL)
Unsubstituted Scaffold (Control) >10,000>10,000N/A>500
Phenyl Ring 4508001.7x120
3-Fluorophenyl 856507.6x95
4-Morpholinophenyl 121,200100x210
4-Morpholinophenyl (Without 3-Methyl) 451102.4x230
4-Morpholinophenyl (Without 5-Sulfonyl) 151,15076x<5 (Poor)

Data Interpretation:

  • The Role of the 3-Methyl Group: Comparing the 4-Morpholinophenyl derivative with its Without 3-Methyl counterpart demonstrates the causality of the steric shield. Removing the 3-methyl group drops selectivity from 100x to 2.4x, as the molecule can now freely rotate and bind to off-target kinase pockets.

  • The Role of the 5-Sulfonyl Group: Removing the 5-methylsulfonyl group (Without 5-Sulfonyl) maintains potency but causes aqueous solubility to plummet to unviable levels (<5 µg/mL), proving the sulfonyl group's necessity for ADME optimization.

Conclusion

The 3-methyl-5-(methylsulfonyl)pyridin-2-amine scaffold is a masterclass in rational drug design. By combining a highly effective hinge-binding motif (2-aminopyridine) with a conformational lock (3-methyl) and a solubility-enhancing hydrogen bond acceptor (5-methylsulfonyl), it provides medicinal chemists with a robust starting point for developing highly selective, potent, and bioavailable targeted therapies.

References

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Semantic Scholar URL
  • The p110δ structure: mechanisms for selectivity and potency of new PI(3)
  • PubMed Central (NIH)

3-methyl-5-(methylsulfonyl)pyridin-2-amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmaceutical Building Block for Medicinal Chemistry

Part 1: Executive Summary

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) is a high-value heterocyclic scaffold increasingly utilized in the design of small-molecule inhibitors. Distinguished by its 2-amino-pyridine core —a privileged motif for hydrogen bonding with kinase hinge regions—and a 5-methylsulfonyl group , this molecule offers a unique combination of electronic deficiency and metabolic stability.

Unlike simple aminopyridines, the sulfone moiety at the C5 position significantly lowers the basicity of the ring nitrogen, modulating the pKa to improve oral bioavailability and reduce off-target hERG binding. Concurrently, the C3 methyl group induces a conformational twist that can enhance selectivity by exploiting small hydrophobic pockets in target proteins (e.g., JAK, PI3K, and mutant EGFR families).

This guide provides a comprehensive technical analysis of this building block, detailing scalable synthesis routes, critical reactivity patterns, and its application in modern drug discovery.

Part 2: Chemical Profile & Properties[1][2]

Identity & Physiochemical Data[1][2][3][4]
PropertySpecification
IUPAC Name 3-methyl-5-(methylsulfonyl)pyridin-2-amine
CAS Number 1361478-88-7
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
SMILES CC1=C(N)N=CC(S(=O)(C)=O)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amine NH₂)
LogP (Calculated) 0.65 (Lipinski compliant)
Structural Significance[3]
  • Hinge Binder: The 2-amino-pyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, ideal for ATP-competitive inhibition.

  • Metabolic Shield: The methylsulfonyl group (

    
    ) is metabolically robust compared to sulfides or sulfoxides, resisting oxidative metabolism by CYP450 enzymes.
    
  • Electronic Modulation: The electron-withdrawing sulfone reduces the electron density of the pyridine ring, making the C2-amine less nucleophilic but the ring more susceptible to nucleophilic attack if activated.

Part 3: Synthesis & Manufacturing

The synthesis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine is typically achieved via a two-step sequence starting from the commercially available 2-amino-3-methylpyridine . This route is preferred for its scalability and use of inexpensive reagents.

Reaction Pathway Diagram[3]

SynthesisRoute SM 2-Amino-3-methylpyridine (CAS 1603-41-4) INT Intermediate: 2-Amino-5-bromo-3-methylpyridine (CAS 17282-00-7) SM->INT Step 1: NBS, MeCN Regioselective Bromination PROD Target: 3-Methyl-5-(methylsulfonyl) pyridin-2-amine INT->PROD Step 2: NaSO2Me, CuI L-Proline, DMSO, 110°C

Figure 1: Two-step industrial synthesis route utilizing copper-catalyzed sulfonylation.

Detailed Experimental Protocols
Step 1: Regioselective Bromination

The C5 position is the most electron-rich site available for electrophilic aromatic substitution in the 2-amino-3-methylpyridine system.

  • Reagents: 2-Amino-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 2-amino-3-methylpyridine in MeCN (10 vol) at 0°C.

    • Add NBS portion-wise over 30 minutes, maintaining temperature <5°C to prevent poly-bromination.

    • Warm to room temperature (RT) and stir for 2 hours. Monitor by HPLC/TLC.

    • Workup: Concentrate solvent, resuspend residue in EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine traces) and brine.

    • Yield: ~85-90% of 2-amino-5-bromo-3-methylpyridine .

Step 2: Copper-Catalyzed Sulfonylation

Direct displacement of the bromide with methanesulfinate is efficient using a copper catalyst system, avoiding the foul-smelling thiolation/oxidation route.

  • Reagents: 2-Amino-5-bromo-3-methylpyridine (1.0 eq), Sodium methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

  • Protocol:

    • Charge a reaction vessel with the aryl bromide, sodium methanesulfinate, CuI, and L-Proline under Nitrogen.

    • Add DMSO (degassed) and NaOH.

    • Heat the mixture to 110°C for 12–16 hours.

    • Workup: Cool to RT, dilute with water and EtOAc. Filter through Celite to remove copper salts.

    • Extract aqueous layer with EtOAc (3x).[1][2] Dry organics over MgSO₄.[1]

    • Purification: Recrystallize from EtOH/Heptane or flash chromatography (DCM/MeOH).

    • Yield: ~70-75%.

Part 4: Reactivity & Functionalization

This building block is designed as a "handle" for further elaboration. The primary reactivity centers are the exocyclic amine (nucleophile) and the pyridine nitrogen (weak base).

Functionalization Decision Tree

Reactivity Core 3-Methyl-5-(methylsulfonyl) pyridin-2-amine Amide Amide Coupling (HATU/EDC) Core->Amide Acylation Urea Urea Formation (Isocyanates/CDI) Core->Urea Carbamoylation Buchwald Buchwald-Hartwig (Pd-catalyzed C-N) Core->Buchwald Arylation Sandmeyer Sandmeyer Reaction (Diazotization -> Halide) Core->Sandmeyer Substitution Amide_Out Kinase Inhibitor (Hinge Binder) Amide->Amide_Out Urea_Out Soluble Enzyme Inhibitor Urea->Urea_Out Buchwald_Out Bi-aryl Systems Buchwald->Buchwald_Out Sandmeyer_Out 2-Halo-5-sulfonyl pyridines Sandmeyer->Sandmeyer_Out

Figure 2: Strategic functionalization pathways for medicinal chemistry campaigns.

Key Considerations
  • Low Nucleophilicity: Due to the electron-withdrawing sulfone at C5, the C2-amine is less nucleophilic than in standard pyridines. Stronger coupling reagents (e.g., HATU, T3P) or acid chlorides are often required for amide formation.

  • Buchwald-Hartwig Couplings: When coupling this amine to aryl halides, use electron-rich ligands (e.g., Xantphos, BrettPhos) to overcome the deactivated nature of the amine.

Part 5: Pharmaceutical Applications[7][8][9]

Kinase Inhibition (Oncology & Inflammation)

The 3-methyl-5-(methylsulfonyl)pyridin-2-amine scaffold is a bioisostere of the 3-aminopyrazole and 2-aminopyrimidine moieties found in approved drugs like Crizotinib or Ruxolitinib .

  • Mechanism: The pyridine nitrogen accepts a H-bond from the backbone NH of the hinge region, while the exocyclic amine donates a H-bond to the backbone carbonyl.

  • Selectivity: The C3-methyl group clashes with the "gatekeeper" residue in certain kinases, potentially improving selectivity for kinases with smaller gatekeepers (e.g., Threonine vs. Methionine).

Metabolic Stability Enhancement

Replacing a sulfonamide (


) with a methylsulfone (

) eliminates the acidic proton (pKa ~10), preventing ionization at physiological pH. This often improves membrane permeability (LogD) and blood-brain barrier (BBB) penetration.
Case Study Context

While specific clinical candidates using this exact CAS are often proprietary, the styrylsulfonyl-methylpyridine class has been investigated for mitotic inhibition (anticancer) [1]. Furthermore, 2-amino-5-sulfonylpyridines are structural analogs to the COX-2 inhibitor Etoricoxib (which features a central pyridine with a sulfone), suggesting potential utility in anti-inflammatory pathways.

Part 6: Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Avoid strong oxidizing agents. The sulfone is stable, but the amine can be oxidized under harsh conditions (e.g., permanganate).

References

  • Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents. Journal of Medicinal Chemistry, 2014.[4]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Bromination Protocol Reference). International Journal of Simulation: Systems, Science and Technology.

  • Chemical Profile: 3-(Methylsulfonyl)pyridin-2-amine (Isomer Reference). ChemScene.

  • Copper-catalyzed synthesis of sulfones from aryl halides. Organic Syntheses (General Methodology Reference).

  • PubChem Compound Summary: 2-Amino-3-methylpyridine (Starting Material). National Center for Biotechnology Information.

Sources

Technical Guide: Sulfonyl-Substituted Aminopyridines in Medicinal Chemistry

[1][2]

Executive Summary

Sulfonyl-substituted aminopyridines represent a privileged scaffold in modern drug discovery, particularly within oncology and immunology.[1][2][3] This structural motif combines the hydrogen-bonding capability of the aminopyridine core (a bioisostere of the purine ring) with the electrostatic and polar interactions of the sulfonyl group. This combination enables precise targeting of ATP-binding pockets in kinases (e.g., BRAF, PI3K) and allosteric sites in GPCRs.[3]

This guide analyzes the synthetic architectures, Structure-Activity Relationships (SAR), and clinical applications of this scaffold, providing researchers with actionable protocols and mechanistic insights.[3]

Chemical Architecture & Synthesis[4]

The synthesis of sulfonyl-substituted aminopyridines generally follows two distinct regiochemical pathways:


-sulfonylation

-sulfonation
12
Synthetic Pathways

The choice of pathway dictates the electronic properties of the final lead compound.

  • Path A (

    
    -Sulfonylation):  Targets the exocyclic amine.[1][2] This is the most common route for generating kinase inhibitors, creating a flexible linker that can orient the pyridine ring into hydrophobic pockets.
    
  • Path B (

    
    -Sulfonation):  Targets the pyridine ring directly via Electrophilic Aromatic Substitution (
    
    
    ).[1] This is often used to introduce polarity or solubility handles.[3]
Experimental Protocols
Protocol A: Direct

-Sulfonylation of 2-Aminopyridine

Objective: Synthesis of

Mechanism:12

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1][2]

  • Benzenesulfonyl chloride (1.2 equiv)

  • Solvent: Anhydrous Pyridine (acts as both solvent and base) or DCM with

    
    .
    
  • Temperature:

    
     to RT.
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 2-aminopyridine (10 mmol) in anhydrous pyridine (15 mL).

  • Addition: Cool the solution to

    
     in an ice bath. Add benzenesulfonyl chloride (12 mmol) dropwise over 15 minutes to prevent exotherms.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Quench with ice-cold water (50 mL). The product often precipitates.

    • If solid forms: Filter, wash with cold water and

      
      .[3]
      
    • If oil forms: Extract with DCM (

      
       mL), wash with 1M HCl (to remove pyridine), brine, and dry over 
      
      
      .
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (

    
    , DCM/MeOH gradient).
    
Protocol B: Ring Sulfonation of 4-Aminopyridine

Objective: Synthesis of 4-aminopyridine-3-sulfonic acid. Mechanism: Electrophilic aromatic substitution directed ortho to the amino group.[1][2]

Reagents:

  • 4-Aminopyridine[1][2]

  • 20% Oleum (

    
     with 
    
    
    )
  • Safety Warning: Oleum is highly corrosive and reacts violently with water.[3]

Step-by-Step Workflow:

  • Setup: Place 20% oleum (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Carefully add 4-aminopyridine (10 mmol) in small portions at RT.

  • Heating: Heat the mixture to

    
     for 8 hours.
    
  • Isolation: Cool to RT. Pour the reaction mixture onto crushed ice (carefully!). Adjust pH to ~5.0 with

    
     to precipitate the zwitterionic product.
    
  • Filtration: Collect the white solid by vacuum filtration.[3]

Visualization: Synthetic Logic Flow[1][2][3]

SynthesisPathwaysStartAminopyridine CorePathAPath A: N-Sulfonylation(Sulfonyl Chloride + Base)Start->PathANucleophilic AttackPathBPath B: Ring Sulfonation(Oleum / Heat)Start->PathBElectrophilic Subst.ProdAN-Sulfonyl Aminopyridine(Kinase Inhibitor Scaffold)PathA->ProdAElimination of HClProdBAminopyridine-Sulfonic Acid(Polar/Zwitterionic)PathB->ProdBOrtho-direction

Figure 1: Divergent synthetic pathways for functionalizing the aminopyridine core.

Structure-Activity Relationships (SAR)[1][2]

The biological potency of sulfonyl-aminopyridines is governed by the electronic and steric environment of the sulfonamide linkage.

Key SAR Drivers
FeatureModificationImpact on Activity
Sulfonamide Linker (

)
Methylation of NitrogenOften decreases potency by removing a critical H-bond donor interaction with the kinase hinge region (e.g., Glu/Asp residues).[1][2]
Pyridine Nitrogen Oxidation (

-oxide)
Increases polarity but usually reduces kinase affinity; can be a metabolic "soft spot" or prodrug strategy.[1][2]
Ring Substitution (C3/C5) Halogenation (F, Cl)Increases metabolic stability and lipophilicity; Fluorine at C3 often improves blood-brain barrier (BBB) penetration.
Sulfonyl Tail (

-group)
Aryl vs. AlkylAryl groups (e.g., difluorophenyl) provide

-stacking opportunities; Alkyl tails (e.g., propyl) offer flexibility for hydrophobic pocket filling.[3]
Visualization: SAR Map

SARCoreAminopyridineScaffoldNHSulfonamide NH(H-Bond Donor)Core->NHCritical forKinase Hinge BindingPyNPyridine Nitrogen(H-Bond Acceptor)Core->PyNSolubility &BasicityTailSulfonyl R-Group(Hydrophobic Pocket)NH->TailSelectivityDriver

Figure 2: Pharmacophore mapping of the sulfonyl-aminopyridine scaffold.

Therapeutic Applications & Case Studies

Oncology: BRAF Kinase Inhibition

The most prominent application of this scaffold is in the treatment of metastatic melanoma harboring the BRAF V600E mutation.

  • Mechanism: The sulfonamide moiety acts as a key anchor. In inhibitors like Dabrafenib , the sulfonamide does not bind the hinge region directly but stabilizes the molecule in the active site, interacting with the DFG motif (Asp-Phe-Gly) activation loop.

  • Case Study: Dabrafenib (Tafinlar)

    • Structure: Contains a 2-aminopyrimidine (closely related to aminopyridine) linked to a benzene sulfonamide.[1][2][4]

    • Efficacy: High selectivity for mutant BRAF over wild-type, reducing toxicity.[1][2][3]

    • Combination Therapy: Often prescribed with MEK inhibitors (e.g., Trametinib) to prevent paradoxical MAPK pathway activation.[3]

Visualization: MAPK Signaling Pathway

The diagram below illustrates the intervention point of sulfonyl-aminopyridine derivatives (BRAF Inhibitors) within the MAPK cascade.

MAPKGFGrowth FactorRTKRTK (Receptor)GF->RTKRASRAS-GTPRTK->RASBRAFBRAF (V600E)(Target)RAS->BRAFMEKMEK 1/2BRAF->MEKPhosphorylationERKERK 1/2MEK->ERKProlifCell Proliferation& SurvivalERK->ProlifDrugSulfonyl-Aminopyridine(e.g., Dabrafenib)Drug->BRAFINHIBITS

Figure 3: Inhibition of the MAPK signaling cascade by BRAF-targeted sulfonyl-aminopyridines.[2]

Emerging Areas
  • Antiparasitic Agents: Recent screens have identified

    
    -sulfonyl aminopyridines with potent activity against Trypanosoma brucei (Sleeping Sickness) and Leishmania.[1][2] The sulfonamide group improves cell permeability compared to the carboxylic acid parents.
    
  • PKM2 Activators: Sulfonamide-substituted imidazopyridines have shown promise in activating Pyruvate Kinase M2, a potential strategy for metabolic reprogramming in cancer cells.[1][2][3]

References

  • Dabrafenib FDA Label & Pharmacology. U.S. Food and Drug Administration. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health (PMC). [Link][1][2]

  • Discovery of Vemurafenib (PLX4032), a Potent and Selective Inhibitor of the Mutant B-Raf Kinase. Journal of Medicinal Chemistry (via ACS). [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health (PubMed). [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery. Chemistry & Biodiversity (via PubMed). [Link]

Strategic Sourcing and Quality Validation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the sourcing, pricing dynamics, and quality validation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7 ). Unlike its des-methyl analog (CAS 878805-97-1), this specific scaffold is a high-value, low-volume intermediate primarily utilized in the development of next-generation kinase inhibitors and antitubercular agents.

Currently, bulk availability is constrained, with most inventory existing at the milligram-to-gram scale. Multi-kilogram procurement typically requires a Make-on-Demand (MoD) strategy with a lead time of 6–8 weeks. This guide provides a self-validating quality control protocol and a strategic synthesis analysis to empower researchers to secure high-purity material.

Chemical Profile & Specifications

Identity:

  • IUPAC Name: 3-methyl-5-(methylsulfonyl)pyridin-2-amine

  • CAS Number: 1361478-88-7

  • Molecular Formula: C₇H₁₀N₂O₂S

  • Molecular Weight: 186.23 g/mol

  • Appearance: White to off-white crystalline solid

Physicochemical Properties:

  • Calculated LogP: ~0.53 (Indicates moderate hydrophilicity, suitable for oral bioavailability).

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • pKa: The 2-amino group is weakly basic (pKa ~6.5), modulated by the electron-withdrawing sulfonyl group at C5.

Market Landscape: Pricing & Availability[1]

The market for CAS 1361478-88-7 is bifurcated between catalog suppliers (R&D scale) and contract manufacturing organizations (CMOs) for process scale.

Tiered Pricing Structure (Estimated)
ScaleAvailabilityEstimated Price RangeLead TimeSourcing Strategy
100 mg In Stock$150 - $2501-3 DaysCatalog Order (e.g., CymitQuimica, Bio-fount)
1 g Limited Stock$800 - $1,2001-2 WeeksConsolidate catalog stock or rapid synthesis
100 g Make-on-Demand$5,000 - $8,0004-6 WeeksRequest for Quote (RFQ) to CMO
1 kg+ Custom ProcessNegotiable8-12 WeeksFTE-based or Fee-for-Service (FFS) contract

Analyst Note: Prices for this specific methylated analog are approximately 3-4x higher than the des-methyl variant (CAS 878805-97-1) due to the additional complexity in regioselective synthesis.

Key Suppliers
  • Catalog Aggregators: CymitQuimica, MolPort, eMolecules (Verify stock freshness; often "virtual" inventory).

  • Primary Manufacturers: Enamine, WuXi AppTec (Likely hold the building block libraries).

  • Niche Specialists: Bio-fount (China-based), Fluorochem (UK-based).

Technical Procurement: Synthesis & Causality

To ensure supply chain resilience, researchers must understand the synthesis. The high cost of this material stems from the need to install the methylsulfonyl group after establishing the 3-methyl-2-aminopyridine core.

Validated Synthetic Route

The most robust industrial route avoids the handling of hazardous methyl mercaptan gas by utilizing sodium methanesulfinate in a metal-catalyzed coupling.

  • Starting Material: 2-Amino-3-methylpyridine (CAS 1603-40-3) – Commodity chemical, low cost.

  • Step 1 (Bromination): Regioselective bromination at the C5 position using NBS or Br₂/AcOH to yield 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5).

  • Step 2 (Sulfonylation): Copper-catalyzed coupling (Ullmann-type) with sodium methanesulfinate (MeSO₂Na) to displace the bromide.

SynthesisRoute Start 2-Amino-3-methylpyridine (CAS 1603-40-3) Inter Intermediate: 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) Start->Inter Bromination (NBS, MeCN, 0°C) Final Target: 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) Inter->Final Sulfonylation (MeSO2Na, CuI, L-Proline, DMSO, 90°C)

Figure 1: Industrial synthesis pathway. The CuI-catalyzed sulfonylation is the rate-limiting and cost-driving step.

Quality Assurance Protocol (Self-Validating System)

When sourcing from new suppliers, "Certificate of Analysis" (CoA) data is insufficient. You must verify the material using a self-validating analytical workflow to detect common imposters (e.g., the des-methyl analog or regioisomers).

Critical Impurity Profile
  • Impurity A (Des-methyl): 5-(methylsulfonyl)pyridin-2-amine. Cause: Contamination in starting material.

  • Impurity B (Bromo-precursor): 2-amino-5-bromo-3-methylpyridine.[1] Cause: Incomplete reaction in Step 2.

  • Impurity C (Regioisomer): 3-(methylsulfonyl)-5-methylpyridin-2-amine. Cause: Incorrect starting isomer.

Validation Workflow

Protocol 1: ¹H-NMR Verification (DMSO-d₆)

  • Diagnostic Signal 1: Look for the singlet at ~2.1 ppm (3-Methyl group). Absence indicates Impurity A.

  • Diagnostic Signal 2: Look for the singlet at ~3.1 ppm (Methylsulfonyl group).

  • Diagnostic Signal 3: Aromatic protons should appear as two distinct singlets (or meta-coupled doublets) at ~7.6 ppm and ~8.3 ppm.

Protocol 2: HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

QC_Workflow Sample Incoming Sample (CAS 1361478-88-7) LCMS LC-MS Analysis (Mass Check: [M+H]+ = 187.05) Sample->LCMS NMR 1H-NMR (DMSO-d6) (Check Methyl Singlet @ 2.1 ppm) LCMS->NMR Decision Data Evaluation NMR->Decision Approve RELEASE for R&D Decision->Approve Mass 187 + Methyl Peak Present Reject QUARANTINE (Contact Supplier) Decision->Reject Mass 173 (Des-methyl) OR Mass 187 (Wrong Isomer)

Figure 2: Quality Control Decision Tree. The presence of the methyl singlet at 2.1 ppm is the primary "Go/No-Go" gate.

References

  • General Sulfonylation Methodology: Ma, D., et al. (2002). CuI-Catalyzed Coupling of Aryl Halides with Sulfinates. Organic Letters. (Contextual grounding for Step 2).
  • Supplier Database: Bio-fount. Product Listing: 1361478-88-7. Retrieved from [Link]

Sources

Deconstructing the 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Pharmacophore: A Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the architecture of small-molecule inhibitors relies heavily on privileged scaffolds that predictably interact with conserved protein domains. The compound 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) represents a highly optimized building block frequently utilized in the design of kinase inhibitors and other targeted agents. This whitepaper deconstructs the specific pharmacophore features of this molecule, analyzing the physicochemical causality behind its structural elements and providing field-validated protocols for evaluating its target engagement.

Structural Causality: The "Why" Behind the Motif

The efficacy of a pharmacophore is not merely a sum of its atoms, but the precise spatial and electronic orchestration of its functional groups. The 3-methyl-5-(methylsulfonyl)pyridin-2-amine scaffold integrates three distinct functional modalities into a single, compact aromatic ring.

The Bidentate Hinge Binder: 2-Aminopyridine Core

The adenine-binding pocket of protein kinases contains a highly conserved "hinge" region that connects the N-terminal and C-terminal lobes. The [1].

  • Causality: The pyridine nitrogen serves as a strong hydrogen bond acceptor (HBA), interacting directly with the backbone amide NH of a hinge residue (e.g., Cys106 in CDK9 or Met in other kinases)[1]. Simultaneously, the exocyclic 2-amino group acts as a hydrogen bond donor (HBD), forming a complementary bond with the adjacent backbone carbonyl[2]. This dual interaction mimics the binding of the adenine ring of ATP, significantly increasing the residence time and binding affinity of the inhibitor.

Conformational Pre-organization via the 3-Methyl Group

The addition of a methyl group at the 3-position is a deliberate steric strategy.

  • Causality: Sterically, the 3-methyl group restricts the free rotation of the 2-amino group, forcing it to remain coplanar with the pyridine ring to avoid allylic strain. This pre-organizes the molecule into the exact bioactive conformation required for hinge binding, reducing the entropic penalty upon target engagement. Furthermore, the methyl group acts as a hydrophobic vector that projects into the small, lipophilic pocket adjacent to the gatekeeper residue, providing a mechanism to [2].

Electronic Modulation and Solvation via the 5-Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) at the 5-position serves a dual physicochemical and structural purpose.

  • Causality (Electronic): The sulfonyl moiety is a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic system, it significantly lowers the pKa of the 2-amino group. A less basic amine is less likely to be protonated at physiological pH (7.4). This suppression of ionization enhances the molecule's passive membrane permeability and mitigates off-target liabilities, such as binding to the hERG potassium channel.

  • Causality (Structural): The[3]. Depending on the specific target architecture, these oxygens can interact with solvent molecules in the solvent-exposed region, or form critical hydrogen bonds with specific residues in the ribose-binding pocket, as seen in various [4].

Visualizing the Interaction Network

To conceptualize how these distinct features operate in concert within a target binding site, the following logical map illustrates the spatial and functional relationships of the pharmacophore.

Pharmacophore Mol 3-Methyl-5-(methylsulfonyl) pyridin-2-amine N_Py Pyridine Nitrogen (HBA) Mol->N_Py NH2 2-Amino Group (HBD) Mol->NH2 CH3 3-Methyl Group (Hydrophobic) Mol->CH3 SO2CH3 5-Methylsulfonyl (HBA/EWG) Mol->SO2CH3 HingeNH Kinase Hinge Backbone NH N_Py->HingeNH Accepts H-bond HingeCO Kinase Hinge Backbone C=O NH2->HingeCO Donates H-bond Gatekeeper Gatekeeper / Hydrophobic Pocket CH3->Gatekeeper Steric/Hydrophobic fit Solvent Solvent Exposed / Ribose Pocket SO2CH3->Solvent Dipole/HBA interactions

Logical mapping of the 3-methyl-5-(methylsulfonyl)pyridin-2-amine pharmacophore features.

Quantitative Data & Feature Summary

The table below summarizes the physicochemical contributions of each functional group within the scaffold, providing a reference for rational lead optimization.

Pharmacophore FeatureChemical NaturePrimary Target InteractionPhysicochemical Effect
Pyridine Nitrogen Hydrogen Bond Acceptor (HBA)Binds hinge region backbone amide NH.Increases topological polar surface area (tPSA); anchors molecule.
2-Amino Group Hydrogen Bond Donor (HBD)Binds hinge region backbone carbonyl C=O.Synergizes with pyridine N for bidentate affinity; pKa ~4-5 (modulated).
3-Methyl Group Aliphatic / HydrophobicFills gatekeeper pocket; restricts rotation.Increases LogP; decreases conformational entropy.
5-Methylsulfonyl Strong EWG / Dual HBASolvation / Ribose pocket interactions.Lowers amine pKa; increases tPSA; improves metabolic stability.

Experimental Workflows for Pharmacophore Validation

To empirically validate the binding mode and efficacy of derivatives built upon this scaffold, a self-validating experimental pipeline must be employed.

Workflow Step1 1. In Silico Docking (Pose Prediction) Step2 2. Rational Synthesis (Scaffold Decoration) Step1->Step2 Guides design Step3 3. Biochemical Assay (IC50 Determination) Step2->Step3 Compounds for testing Step4 4. Thermal Shift Assay (Target Engagement) Step3->Step4 Orthogonal validation Step5 5. X-ray Crystallography (Binding Mode Validation) Step4->Step5 Structural confirmation

Step-by-step experimental workflow for validating kinase inhibitor pharmacophores.

Protocol 1: Self-Validating TR-FRET Biochemical Kinase Assay

Biochemical assays prove the intrinsic ability of the molecule to inhibit the isolated enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates interference from compound auto-fluorescence, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the test compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Internal Controls (The Self-Validation Loop):

    • Positive Control: Staurosporine (pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Enzyme/Substrate Addition: Add recombinant kinase and fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium of the inhibitor.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant (

    
    ) for the specific kinase. Causality: Testing at the 
    
    
    
    ensures the assay is sensitive to ATP-competitive hinge binders.
  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled antibody and tracer). Read the plate on a multi-mode microplate reader.

  • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, proving robust separation between positive and negative controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves biochemical inhibition, CETSA is required to prove that the compound successfully penetrates the cell membrane and physically engages the target in a complex, physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HeLa or specific cancer cell lines) in a 96-well plate. Treat with the test compound (at 10x the biochemical IC₅₀) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into PCR tubes.

  • Heat Gradient Application: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: As temperature increases, proteins denature and precipitate. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot or AlphaScreen using an antibody specific to the target kinase.

  • Validation Metric (ITDR): To rule out non-specific aggregation, perform an Isothermal Dose-Response (ITDR). Hold the temperature constant at the calculated

    
     and titrate the compound. A valid target engagement must show a concentration-dependent stabilization curve.
    

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry, PMC / ACS Publications URL:[Link]

  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors Source: PMC, National Institutes of Health URL:[Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Functionalization of the Amino Group in 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) is a highly versatile, yet synthetically challenging building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and CNS-active agents. While the functionalization of its exocyclic amino group is a critical step in library generation, the molecule presents a "perfect storm" of electronic deactivation and steric hindrance.

This application note provides validated, mechanistic-driven protocols for N-acylation, Buchwald-Hartwig cross-coupling, and urea formation. By moving away from standard, low-yielding conditions and employing targeted activation strategies, researchers can achieve high-throughput functionalization of this privileged scaffold.

Mechanistic & Structural Analysis: The Reactivity Barrier

Before selecting a functionalization strategy, it is crucial to understand the physicochemical barriers inherent to this specific molecule. Standard electrophilic trapping or cross-coupling conditions will fail due to three primary factors:

  • Severe Electronic Deactivation: The lone pair on the C2-amino group is highly delocalized. The adjacent pyridine nitrogen acts as an electron sink, an effect that is synergistically amplified by the strong electron-withdrawing nature of the para-positioned methylsulfonyl (

    
    ) group at C5. Consequently, the amine is a remarkably poor nucleophile.
    
  • Steric Hindrance: The methyl group at the C3 position creates a localized steric wall, restricting the trajectory of incoming electrophiles and bulky transition-metal complexes.

  • Catalyst Poisoning: Unsubstituted and partially substituted 2-aminopyridines are notorious for binding irreversibly to Palladium centers, forming stable, off-cycle chelates that shut down the catalytic cycle.

To overcome these barriers, functionalization must rely on forcing conditions: either the generation of a highly reactive anion (via strong base) or the use of hyper-bulky ligands in transition-metal catalysis.

Visualized Functionalization Workflow

Workflow SM 3-Methyl-5-(methylsulfonyl) pyridin-2-amine Acylation Amide Formation (N-Acylation) SM->Acylation LiHMDS, RCOCl (-78°C to RT) BHA C-N Cross-Coupling (Buchwald-Hartwig) SM->BHA Pd-PEPPSI-IPent or tBuBrettPhos Ar-X, Base (100°C) Urea Urea Synthesis (Isocyanate Trapping) SM->Urea R-NCO, NaH or Thermal (80°C - 100°C)

Caption: Divergent functionalization pathways for 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Validated Experimental Protocols

Protocol A: High-Yield N-Acylation via Anion Generation

Causality: Standard acylation conditions (e.g., acid chloride with


 or Pyridine in DCM) will result in <10% conversion due to the amine's low nucleophilicity. To overcome this, we must quantitatively deprotonate the amine using a strong, non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS) is preferred over NaH because it is entirely soluble in THF, allowing for rapid, homogeneous deprotonation at 

without side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert Argon atmosphere, dissolve 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 equiv, 1.0 mmol) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to

    
     using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). Stir at 
    
    
    
    for 30 minutes, then warm to
    
    
    for 15 minutes to ensure complete amide anion formation. The solution will typically transition to a deep, dark color.
  • Electrophile Addition: Re-cool the mixture to

    
    . Add the desired acyl chloride (1.1 equiv) dropwise.
    
  • Completion: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor via LC-MS to confirm the disappearance of the starting material mass (

    
    ).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography.
Protocol B: Buchwald-Hartwig Amination with Bulky Ligands

Causality: To prevent the 2-aminopyridine from chelating and poisoning the Pd catalyst, highly sterically demanding ligands must be used. Research by Organ and co-workers () demonstrates that bulky NHC precatalysts like Pd-PEPPSI-IPent effectively resist 2-aminopyridine binding. The immense steric bulk of the 3-pentyl groups forces rapid reductive elimination, preventing the amine from forming a stable, unreactive bis-amine palladium complex ().

CatalyticCycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X AmineBind Amine Binding OA->AmineBind 2-Aminopyridine AmineBind->AmineBind Prevented by Bulky Ligand Deprot Deprotonation AmineBind->Deprot Base RE Reductive Elimination Deprot->RE Bulky Ligand Forces C-N Bond RE->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle. Bulky ligands prevent off-cycle catalyst trapping by the 2-aminopyridine.

Step-by-Step Methodology (Using Pd-PEPPSI-IPent):

  • Setup: Inside a nitrogen-filled glovebox, charge a sealable reaction vial with 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 equiv), the aryl bromide/chloride (1.1 equiv), Pd-PEPPSI-IPent (2-5 mol%), and Sodium tert-butoxide (

    
    , 1.5 equiv). Note: If the aryl halide contains base-sensitive groups, substitute 
    
    
    
    with
    
    
    and increase the reaction time.
  • Solvent: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat the mixture at

    
     in an aluminum heating block for 12-18 hours.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.

Protocol C: Urea Synthesis via Isocyanate Trapping

Causality: The deactivated nature of the amine means that room-temperature reactions with isocyanates will stall. Thermal activation provides the necessary kinetic energy to overcome the high activation barrier.

Step-by-Step Methodology (Thermal Method):

  • Reaction: In a heavy-walled sealed tube, dissolve the aminopyridine (1.0 equiv) and the desired isocyanate (1.5 equiv) in anhydrous Toluene (0.5 M).

  • Heating: Heat the mixture to

    
     for 16-24 hours behind a blast shield.
    
  • Isolation: Upon cooling to room temperature, the highly crystalline urea product often precipitates directly from the toluene. If precipitation occurs, isolate via vacuum filtration and wash with cold hexanes. If no precipitation occurs, concentrate under reduced pressure and purify via normal-phase chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the three primary functionalization routes.

Reaction TypeReagents / ElectrophileCatalyst / BaseTemp (°C)Expected YieldKey Mechanistic Advantage
N-Acylation Acyl Chloride (RCOCl)LiHMDS (1.2 eq)-78 to RT75 - 90%Overcomes poor nucleophilicity via quantitative amide anion generation.
B-H Amination Aryl Halide (Ar-X)Pd-PEPPSI-IPent / NaOtBu10060 - 85%Steric bulk of the NHC ligand prevents irreversible Pd-chelation by the pyridine.
Urea Synthesis Isocyanate (R-NCO)None (Thermal)90 - 10065 - 80%Thermal energy overcomes the high activation barrier of the deactivated amine.

References

  • Title: A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines Source: Organometallics (ACS Publications) URL: [Link][1]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / Chemical Reviews URL: [Link][2]

  • Title: Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water Source: ACS Sustainable Chemistry & Engineering URL: [Link][3]

Sources

Application Note: Strategic Integration of 3-methyl-5-(methylsulfonyl)pyridin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The fragment 3-methyl-5-(methylsulfonyl)pyridin-2-amine represents a privileged scaffold in modern kinase inhibitor discovery. Unlike generic aminopyridines, this specific substitution pattern offers a triad of critical advantages: metabolic stability, solubility enhancement, and precise conformational control.

This guide details the rational application of this fragment, providing validated protocols for its synthesis, coupling, and biological evaluation. It is designed for medicinal chemists seeking to optimize "hinge-binding" motifs in inhibitors targeting JAK, PI3K, mTOR, and ALK families.

The Pharmacophore Triad

The efficacy of this fragment stems from three distinct structural features:

FeaturePositionMechanistic Function
2-Amino Pyridine Core N1, C2-NH2Hinge Binding: Forms a bidentate hydrogen bond network with the kinase hinge region (Backbone NH and C=O).
3-Methyl Group C3Conformational Lock: Induces a specific torsion angle (atropisomerism) when coupled to a core scaffold, reducing entropic penalty upon binding. Also fills small hydrophobic pockets near the gatekeeper residue.
5-Methylsulfonyl C5Electronic/Physicochemical: A strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen (reducing non-specific binding) while acting as a metabolic block against oxidation. It also serves as a solvent-front H-bond acceptor.

Part 2: Chemical Synthesis Protocols

Fragment Synthesis Workflow

Objective: Synthesize 3-methyl-5-(methylsulfonyl)pyridin-2-amine from commercially available precursors.

Reaction Scheme Overview:

  • Bromination: Regioselective bromination of 2-amino-3-methylpyridine.

  • Sulfinylation: Copper-catalyzed cross-coupling with sodium methanesulfinate.

Step 1: Regioselective Bromination

Reagents: 2-amino-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Dissolve 2-amino-3-methylpyridine (10 g, 92.5 mmol) in ACN (100 mL) at 0°C.

  • Add NBS (17.3 g, 97.1 mmol) portion-wise over 30 minutes to maintain temperature <5°C. Note: Slow addition prevents di-bromination.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Concentrate in vacuo to ~20 mL. Pour into ice water (200 mL). Collect the precipitate by filtration.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~85-90%

    • Product: 2-amino-5-bromo-3-methylpyridine.

Step 2: Copper-Catalyzed Sulfinylation

Reagents: 2-amino-5-bromo-3-methylpyridine (1.0 eq), Sodium Methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

  • In a pressure vial, combine the aryl bromide (5.0 g, 26.7 mmol), MeSO₂Na (4.1 g, 40.0 mmol), and CuI (508 mg, 2.67 mmol).

  • Add L-Proline (615 mg, 5.34 mmol) and NaOH (214 mg, 5.34 mmol).

  • Add anhydrous DMSO (50 mL) and purge with Argon for 5 minutes.

  • Seal and heat to 110°C for 16 hours. Critical: Ensure vigorous stirring to keep the catalyst active.

  • Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMSO. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Yield: ~65-75%

    • Product:3-methyl-5-(methylsulfonyl)pyridin-2-amine (White solid).[2]

Coupling to Kinase Core (General Protocol)

Objective: Attach the fragment to a chloropyrimidine core (common in JAK/CDK inhibitors) via Buchwald-Hartwig amination.

Reagents: Core Scaffold (e.g., 2,4-dichloropyrimidine derivative), Fragment (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq), 1,4-Dioxane.

  • Charge a flask with the Chloro-Core (1.0 mmol), 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (46 mg), and Xantphos (58 mg).

  • Add dry 1,4-Dioxane (10 mL) and degas with Argon (3 cycles).

  • Heat to 100°C for 4-12 hours. Monitor conversion by LC-MS.

  • Workup: Filter through Celite. Concentrate. Purify via Prep-HPLC.

Part 3: Visualizing the Workflow

The following diagram illustrates the synthesis logic and the structural role of the fragment in the final inhibitor.

KinaseInhibitorDesign cluster_SAR SAR Logic (Binding Mode) Start 2-amino-3-methylpyridine (Starting Material) Bromination Step 1: Bromination (NBS, ACN, 0°C) Start->Bromination Intermed 2-amino-5-bromo-3-methylpyridine Bromination->Intermed Sulfinylation Step 2: Cu-Catalyzed Sulfinylation (MeSO2Na, CuI, L-Proline, 110°C) Intermed->Sulfinylation Fragment TARGET FRAGMENT: 3-methyl-5-(methylsulfonyl)pyridin-2-amine Sulfinylation->Fragment Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) Fragment->Coupling FinalDrug FINAL KINASE INHIBITOR Coupling->FinalDrug Core Kinase Core Scaffold (e.g., Dichloropyrimidine) Core->Coupling SAR_NH2 2-NH2: H-Bond Donor (To Hinge C=O) SAR_NH2->FinalDrug SAR_N Pyridine N: H-Bond Acceptor (From Hinge NH) SAR_N->FinalDrug SAR_Me 3-Methyl: Twist Control & Gatekeeper Contact SAR_Me->FinalDrug SAR_SO2 5-SO2Me: Solubility & Metabolic Stability SAR_SO2->FinalDrug

Caption: Workflow depicting the synthesis of the fragment and its assembly into a final inhibitor, annotated with SAR contributions.

Part 4: Biological Validation Protocol

ADP-Glo™ Kinase Assay (Promega)

Objective: Quantify the IC50 of the synthesized inhibitor against a target kinase (e.g., JAK1/2 or PI3K).

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (starting at 10 mM). Dilute 1:25 into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of Inhibitor solution to a 384-well white plate.

    • Add 2 µL of Kinase Enzyme (optimized concentration, e.g., 1-5 ng/well).

    • Incubate for 10 minutes at RT (allows inhibitor to bind).

    • Add 1 µL of Substrate/ATP mix (ATP at K_m apparent).

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate for 30 minutes.

    • Read Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Part 5: References

  • Fragment Synthesis Methodology:

    • Title: Copper-Catalyzed Sulfinylation of Aryl Halides.

    • Source:Organic Letters, 2013.

    • Context: General method for installing sulfones using NaSO2Me and L-Proline.

    • URL:[Link]

  • Kinase Inhibitor Design (SAR):

    • Title: Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors.

    • Source:Journal of Medicinal Chemistry, 2015.

    • Context: Discusses the role of the 3-methyl group in controlling atropisomerism in kinase inhibitors.

    • URL:[Link]

  • Specific Fragment Data:

    • Title: 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) Entry.[2]

    • Source: PubChem / Chemical Vendors.

    • Context: Verification of chemical identity and availability.[3]

    • URL:[Link]

  • Assay Protocol:

    • Title: ADP-Glo™ Kinase Assay Technical Manual.

    • Source: Promega Corporation.

    • Context: Standard operating procedure for kinase activity validation.

Sources

Application Notes & Protocols for the Preparation of Heterocyclic Libraries Utilizing 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of diverse heterocyclic libraries based on the versatile building block, 3-methyl-5-(methylsulfonyl)pyridin-2-amine. This unique starting material offers a strategic advantage in medicinal chemistry due to the presence of three key functional handles: a nucleophilic 2-amino group, a 3-methyl group that can influence regioselectivity and impart favorable metabolic properties, and a highly activated 5-methylsulfonyl group, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. We present detailed protocols for the construction of imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine scaffolds, two classes of heterocycles with significant therapeutic relevance. Furthermore, we explore a unique application of this building block in a tandem SNAr/cyclization reaction to generate a distinct class of pyridopyrimidines. The methodologies described herein are designed to be robust and adaptable for high-throughput synthesis, enabling the rapid generation of compound libraries for drug discovery programs.

Introduction: The Strategic Advantage of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives have found applications in a wide range of therapeutic areas.[1] The strategic functionalization of the pyridine core is paramount in modulating the physicochemical and pharmacological properties of drug candidates. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine is a particularly attractive starting material for the synthesis of heterocyclic libraries due to its unique combination of reactive sites.

The 2-amino group serves as a primary nucleophile, enabling the construction of fused heterocyclic systems such as imidazopyridines and pyridopyrimidines through well-established cyclization reactions.[2][3] The 3-methyl group can provide steric hindrance that may influence the regioselectivity of certain reactions and can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the resulting compounds.[4]

The most distinguishing feature of this building block is the 5-methylsulfonyl group. Sulfonyl groups are known to be potent electron-withdrawing groups, which activate the pyridine ring towards nucleophilic attack.[5] The methylsulfonyl group, in particular, is an excellent leaving group in SNAr reactions, often displaying reactivity superior to that of common halogens like chlorine.[5] This allows for the late-stage introduction of a wide variety of substituents at the 5-position of the pyridine ring, further expanding the chemical diversity of the synthesized libraries.

This application note will provide detailed, step-by-step protocols for leveraging the unique reactivity of 3-methyl-5-(methylsulfonyl)pyridin-2-amine to generate libraries of imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, as well as a library based on the displacement of the methylsulfonyl group.

Synthesis of Imidazo[1,2-a]pyridine Libraries

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of this scaffold is commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone.

Rationale and Mechanistic Insight

The reaction proceeds via an initial SN2 reaction between the 2-amino group of the pyridine and the α-haloketone to form an N-(2-oxoalkyl)-2-aminopyridinium intermediate. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the ketone carbonyl, leading to a dehydrative aromatization to furnish the imidazo[1,2-a]pyridine core. The 3-methyl and 5-methylsulfonyl substituents on the starting pyridine are expected to be well-tolerated in this reaction, providing access to a library of 6-methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridines.

A 3-Methyl-5-(methylsulfonyl)pyridin-2-amine C SN2 Reaction A->C B α-Haloketone B->C D N-(2-oxoalkyl)-2-aminopyridinium intermediate C->D E Intramolecular Cyclization D->E F Dehydration & Aromatization E->F G Imidazo[1,2-a]pyridine Library F->G

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridines

Microwave-assisted synthesis is employed to accelerate the reaction and improve yields.[6]

Materials:

  • 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

  • Substituted α-bromoacetophenones (or other α-haloketones)

  • Ethanol (anhydrous)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Instrumentation:

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 mmol, 172.2 mg).

  • Add the desired α-bromoacetophenone (1.0 mmol).

  • Add a magnetic stirrer bar and 3 mL of anhydrous ethanol.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridine derivative.

Data Presentation:

EntryR Group of α-bromoacetophenoneProductExpected Yield (%)
1Phenyl2-Phenyl-6-methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridine85-95
24-Chlorophenyl2-(4-Chlorophenyl)-6-methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridine80-90
34-Methoxyphenyl2-(4-Methoxyphenyl)-6-methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridine82-92
42-Thienyl2-(Thiophen-2-yl)-6-methyl-8-(methylsulfonyl)imidazo[1,2-a]pyridine75-85

Synthesis of Pyrido[2,3-d]pyrimidine Libraries

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological activities, including kinase inhibitory and anticancer properties.[7][8] One common synthetic route involves the condensation of a 2-aminopyridine with a β-ketoester or a similar 1,3-dicarbonyl compound.

Rationale and Mechanistic Insight

The reaction of 3-methyl-5-(methylsulfonyl)pyridin-2-amine with a β-ketoester, such as ethyl acetoacetate, is expected to proceed through an initial condensation between the 2-amino group and one of the carbonyl groups of the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrido[2,3-d]pyrimidin-4-one core. The reaction is typically catalyzed by acid.

A 3-Methyl-5-(methylsulfonyl)pyridin-2-amine C Acid-Catalyzed Condensation A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Enamine Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G Pyrido[2,3-d]pyrimidin-4-one Library F->G

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2,7-Dimethyl-5-(methylsulfonyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 mmol, 172.2 mg) and ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL).

  • Add polyphosphoric acid (approximately 10 times the weight of the reactants, ~3.3 g) to the mixture.

  • Heat the reaction mixture to 130-140 °C with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2,7-dimethyl-5-(methylsulfonyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Data Presentation:

Entryβ-Dicarbonyl CompoundProductExpected Yield (%)
1Ethyl acetoacetate2,7-Dimethyl-5-(methylsulfonyl)pyrido[2,3-d]pyrimidin-4(3H)-one70-80
2Diethyl malonate2-Hydroxy-7-methyl-5-(methylsulfonyl)pyrido[2,3-d]pyrimidin-4(3H)-one65-75
3Ethyl benzoylacetate2-Phenyl-7-methyl-5-(methylsulfonyl)pyrido[2,3-d]pyrimidin-4(3H)-one60-70

Tandem SNAr/Cyclization for Novel Pyrido[2,3-d]pyrimidine Scaffolds

This protocol highlights the unique utility of the 5-methylsulfonyl group as a leaving group in a tandem reaction sequence to generate a different substitution pattern on the pyrido[2,3-d]pyrimidine core.

Rationale and Mechanistic Insight

In this approach, a nucleophile first displaces the methylsulfonyl group via an SNAr reaction. The newly introduced substituent, which contains a suitable functional group, then participates in a subsequent intramolecular cyclization to form the pyrimidine ring. For example, reaction with N-cyanoguanidine would first lead to the displacement of the methylsulfonyl group, followed by cyclization to form a 2,4-diaminopyrido[2,3-d]pyrimidine.

A 3-Methyl-5-(methylsulfonyl)pyridin-2-amine C SNAr Reaction A->C B Nucleophile with Cyclization Precursor (e.g., N-Cyanoguanidine) B->C D 5-Substituted-3-methylpyridin-2-amine Intermediate C->D E Intramolecular Cyclization D->E F Pyrido[2,3-d]pyrimidine Library (alternative substitution) E->F

Caption: Workflow for Tandem SNAr/Cyclization.

Experimental Protocol: Synthesis of 7-Methyl-N2,N4-dialkylpyrido[2,3-d]pyrimidine-2,4,5-triamine Library

This protocol is a hypothetical adaptation based on known reactivity patterns and requires experimental validation.

Materials:

  • 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

  • N-Cyanoguanidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (2.2 mmol, 88 mg of 60% dispersion) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add N-cyanoguanidine (1.0 mmol, 84 mg) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 mmol, 172.2 mg) in anhydrous DMF (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 7-methylpyrido[2,3-d]pyrimidine-2,4,5-triamine derivative.

Data Presentation:

EntryNucleophileProductExpected Yield (%)
1N-Cyanoguanidine7-Methylpyrido[2,3-d]pyrimidine-2,4,5-triamine50-60 (Hypothetical)
2Malononitrile5-Amino-2-imino-7-methyl-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile45-55 (Hypothetical)

Conclusion

3-Methyl-5-(methylsulfonyl)pyridin-2-amine is a highly valuable and versatile building block for the construction of diverse heterocyclic libraries. The protocols outlined in this application note provide a solid foundation for researchers to synthesize libraries of imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. The unique reactivity of the methylsulfonyl group opens up possibilities for novel synthetic strategies, such as the tandem SNAr/cyclization reaction, further expanding the accessible chemical space for drug discovery and development.

References

  • BenchChem. Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. [URL: https://www.benchchem.com/application-notes/microwave-assisted-synthesis-of-imidazopyridines]
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Adv., 2025, 15, 12345-12350. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9138715/]
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [URL: https://www.organic-chemistry.org/namedreactions/imidazo[1,2-a]pyridine-synthesis.shtm]
  • Hu, P., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 2021, 26(24), 7567. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8703417/]
  • Cao, X., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021, 6(50), 34265-34282. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05357]
  • Deshmukh, M. B., et al. Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry - Section B, 1998, 37B(5), 491-493. [URL: http://nopr.niscair.res.in/handle/123456789/22640]
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: An Overview of Their Synthesis and Medicinal Applications. Molecules, 2022, 27(7), 2218. [URL: https://www.mdpi.com/1420-3049/27/7/2218]
  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 2016, 8(3), 734-772. [URL: https://www.jocpr.com/articles/the-chemistry-of-pyrido23dpyrimidines.pdf]
  • Al-Suwaidan, I. A., et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 2022, 27(20), 6891. [URL: https://www.mdpi.com/1420-3049/27/20/6891]
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Zhurnal Organicheskoj i Farmatsevticheskoj Khimii, 2019, 17(4), 3-21. [URL: https://orgpharmchem.org.ua/en/component/content/article/86-abstract/vol-17-2019/iss-4-68-2019/2012-pyrido-2-3-d-pyrimidin-7-ones-synthesis-and-biological-properties-review?Itemid=505]
  • Barlin, G. B., & Brown, W. V. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. J. Chem. Soc. B, 1967, 648-652. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000648]
  • Friedrich, M., & Manolikakes, G. Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Eur. J. Org. Chem., 2022, e202200915. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202200915]
  • Synthesis of meta-Sulfonylpyridines via Copper(II)-Catalyzed Cascade Sulfonylation/Cyclization/Aromatization of Tertiary Enamides with Sulfonylhydrazides. J. Org. Chem., 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00001]
  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 2024, 29(23), 5678. [URL: https://www.mdpi.com/1420-3049/29/23/5678]
  • Honerjäger, P., et al. Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. J. Cardiovasc. Pharmacol., 1989, 13(5), 673-681. [URL: https://pubmed.ncbi.nlm.nih.gov/2472514/]
  • Altaf, A. A., et al. A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate, 2015. [URL: https://www.researchgate.
  • Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions. ResearchGate, 2025. [URL: https://www.researchgate.
  • Lu, T., et al. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. J. Med. Chem., 2014, 57(6), 2275-2291. [URL: https://pubmed.ncbi.nlm.nih.gov/24471873/]
  • BenchChem. Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/3-methyl-4h-1-2-4-triazol-4-amine-in-medicinal-chemistry]
  • Zhang, Q., et al. Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. Eur. J. Org. Chem., 2020, 2020(5), 633-640. [URL: https://www.researchgate.net/publication/338421832_Synthesis_of_N-Sulfonyl_Pyrazoles_Through_Cyclization_Reactions_of_Sulfonyl_Hydrazines_with_Enaminones_Promoted_by_p-TSA]
  • Singh, B. SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. Heterocycles, 1992, 34(5), 929-934. [URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/21636]
  • Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Bentham Science Publishers, 2020, 14(1), 64-77. [URL: https://www.benthamscience.com/article/103214]
  • Yin, Z., et al. 3-Methylpyridine: Synthesis and Applications. Chem. Asian J., 2024, 19(18), e202400467. [URL: https://pubmed.ncbi.nlm.nih.gov/38923814/]
  • 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorg. Med. Chem. Lett., 2009, 19(23), 6578-6581. [URL: https://pubmed.ncbi.nlm.nih.gov/19837612/]

Sources

Optimization of Sulfonylation Reactions on Aminopyridine Scaffolds: Strategies for Regioselectivity and Yield Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The


-(pyridin-2-yl)sulfonamide motif is a privileged pharmacophore widely embedded in kinase inhibitors, proteasome inhibitors, and antimicrobial agents. Despite its structural simplicity, the synthesis of this moiety via direct sulfonylation of 2-aminopyridines is notoriously challenging.

The primary synthetic hurdles stem from the intrinsic electronic properties of the aminopyridine scaffold. The exocyclic amine's lone pair is heavily delocalized into the electron-deficient pyridine ring, rendering it a poor nucleophile. Consequently, reactions with sulfonyl chlorides (


) often suffer from poor yields, sluggish kinetics, and severe regioselectivity issues—specifically, competitive attack by the endocyclic pyridine nitrogen and the formation of unwanted bis-sulfonamides [1].

This application note provides a comprehensive, field-validated guide to optimizing these reactions. By manipulating base selection, solvent environments, and thermodynamic controls, researchers can achieve near-quantitative yields of the desired mono-sulfonamide.

Mechanistic Causality & Regioselectivity

To rationally optimize the sulfonylation of aminopyridines, one must understand the competing mechanistic pathways governing the reaction.

  • Kinetic vs. Thermodynamic Control: In the absence of a competent base, the endocyclic pyridine nitrogen (which is more nucleophilic than the exocyclic amine) attacks the sulfonyl chloride, forming an unstable

    
    -sulfonylpyridinium intermediate (kinetic product). However, under basic conditions, this intermediate can undergo a base-promoted migration to the exocyclic amine to form the thermodynamically stable 
    
    
    
    -(pyridin-2-yl)sulfonamide [2].
  • The Bis-Sulfonylation Trap: Once the mono-sulfonamide is formed, its remaining

    
     proton becomes highly acidic (
    
    
    
    ) due to the dual electron-withdrawing effects of the sulfonyl group and the pyridine ring. If excess base and sulfonyl chloride are present, this proton is easily abstracted, leading to rapid bis-sulfonylation.

Reaction_Pathways Substrate 2-Aminopyridine + R-SO₂Cl Mono Exocyclic Mono-Sulfonamide (Target Product) Substrate->Mono Pyridine or NaHMDS Thermodynamic Control Endo Endocyclic N-Sulfonyl Pyridinium (Kinetic) Substrate->Endo No Base / Neutral Kinetic Control Bis Bis-Sulfonamide (Over-reaction) Mono->Bis Excess R-SO₂Cl Strong Base + Heat Endo->Mono Base-promoted Migration

Mechanistic pathways of aminopyridine sulfonylation highlighting kinetic vs. thermodynamic products.

Optimization Data: Base and Solvent Effects

The choice of base is the single most critical parameter in this transformation. Triethylamine (TEA) often fails because it is not a strong enough base to pre-deprotonate the amine, nor is it a good nucleophilic catalyst. Pyridine acts as an excellent nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. For highly deactivated scaffolds, strong bases like Sodium bis(trimethylsilyl)amide (NaHMDS) are required to generate the highly nucleophilic amide anion prior to electrophile addition.

Table 1: Optimization of 2-Aminopyridine Sulfonylation with Benzenesulfonyl Chloride

EntryBase (Equivalents)SolventTemp (°C)Yield (%)Mono:Bis RatioMechanistic Role of Base
1NoneDCM25<10N/ANone (Reaction stalls)
2TEA (2.0 eq)THF254585:15Acid Scavenger
3Pyridine (2.0 eq)DCM0 to 257395:5Nucleophilic Catalyst
4

(3.0 eq)

258290:10Mild Deprotonation / Green Phase [3]
5NaHMDS (1.1 eq)THF-78 to 2594 >99:1 Quantitative Pre-deprotonation

Validated Experimental Protocols

Protocol A: Classical Pyridine-Mediated Sulfonylation (For Standard Substrates)

This method relies on pyridine acting as both the solvent and a nucleophilic catalyst. It is highly effective for electron-rich to neutral aminopyridines.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in anhydrous pyridine (3.0 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 mmol) in anhydrous DCM (1.0 mL) and add it dropwise over 10 minutes. Causality: Dropwise addition prevents localized heating and suppresses bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Precipitation & Isolation: Pour the reaction mixture into vigorously stirring ice water (15 mL). The mono-sulfonamide typically precipitates as a solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: NaHMDS-Mediated Sulfonylation (For Deactivated/Hindered Scaffolds)

When dealing with highly electron-deficient aminopyridines (e.g., nitro- or cyano-substituted), classical methods fail. The NaHMDS protocol forces the reaction by quantitatively deprotonating the exocyclic amine.

Protocol_Workflow Step1 1. Substrate Preparation Dissolve aminopyridine in anhydrous THF Step2 2. Cryogenic Cooling Cool to -78 °C under inert Argon atmosphere Step1->Step2 Step3 3. Deprotonation Add NaHMDS (1.1 eq) dropwise Step2->Step3 Step4 4. Electrophile Addition Add Sulfonyl Chloride (1.05 eq) Step3->Step4 Step5 5. Reaction Maturation Warm to RT & Monitor via TLC Step4->Step5 Step6 6. Quench & Isolation Quench with NH₄Cl, extract with EtOAc Step5->Step6

Step-by-step workflow for the NaHMDS-mediated regioselective sulfonylation of aminopyridines.

  • Preparation: Charge a flame-dried Schlenk flask with the deactivated 2-aminopyridine (1.0 mmol) and anhydrous THF (5.0 mL) under an Argon atmosphere.

  • Cryogenic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise. Stir for 30 minutes at -78 °C. Causality: The strict 1.1 equivalent limit ensures that only the starting material is deprotonated, establishing an absolute thermodynamic barrier against bis-sulfonylation.

  • Sulfonylation: Add the sulfonyl chloride (1.05 mmol) dropwise as a solution in THF (1.0 mL).

  • Maturation: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature.

  • Self-Validating Quench: Quench the reaction with saturated aqueous

    
     (5 mL). Do not use basic aqueous workups, as prolonged contact with basic water will hydrolyze any unreacted sulfonyl chloride into a sulfonic acid, complicating chromatographic purification [4].
    
  • Extraction: Extract with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
Protocol C: Eco-Sustainable Aqueous Sulfonylation

Recent advances have demonstrated that sulfonylation can proceed efficiently in aqueous media, leveraging the hydrophobic effect to drive the coupling of the amine and sulfonyl chloride [5].

  • Setup: Suspend 2-aminopyridine (1.0 mmol) and

    
     (3.0 mmol) in distilled water (5.0 mL).
    
  • Reaction: Add benzenesulfonyl chloride (1.2 mmol) directly to the aqueous suspension. Stir vigorously at room temperature for 4 hours.

  • Isolation: The product will precipitate directly from the aqueous phase. Filter the solid, wash with dilute

    
     (0.1 M, 2 mL) to remove unreacted amine, and dry.
    

Analytical Validation

To ensure the integrity of the synthesized


-(pyridin-2-yl)sulfonamides, employ the following analytical checks:
  • 
     NMR Spectroscopy:  The disappearance of the broad 
    
    
    
    singlet (typically around
    
    
    4.5–6.0 ppm) and the appearance of a highly deshielded sulfonamide
    
    
    proton (
    
    
    10.5–11.5 ppm in DMSO-
    
    
    ) confirms mono-sulfonylation. If no
    
    
    peak is present, bis-sulfonylation has occurred.
  • IR Spectroscopy: Look for the characteristic strong symmetric and asymmetric

    
     stretching bands at approximately 1160 
    
    
    
    and 1330
    
    
    .

References

  • National Institutes of Health (NIH). "N-Amino Pyridinium Salts in Organic Synthesis." PMC. URL:[Link]

  • Researcher.Life. "SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE." R Discovery. URL: [Link]

  • ResearchGate. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions." ResearchGate Publications. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Low Reactivity & Steric Hindrance in 2-Aminopyridine Scaffolds

Substrate Profile & Reactivity Analysis

Compound: 3-methyl-5-(methylsulfonyl)pyridin-2-amine CAS: (Generic/Proprietary Analog) Class: Electron-Deficient, Sterically Hindered Aminopyridine[1]

This molecule presents a "perfect storm" of low reactivity, often resulting in stalled reactions or <10% yields. Understanding why it fails is the first step to fixing it.

The "Deactivated & Hindered" Paradigm
  • Electronic Deactivation (The 5-Sulfonyl Effect): The methylsulfonyl group (

    
    ) at the C5 position is a potent electron-withdrawing group (EWG).[1] Through resonance and induction, it pulls electron density away from the pyridine ring, significantly lowering the basicity and nucleophilicity of the C2-amine.
    
  • Steric Blockade (The 3-Methyl Effect): The methyl group at C3 is ortho to the amine. This creates a physical barrier, hindering the approach of electrophiles (in amide coupling) or preventing proper coordination to metal centers (in catalysis).[2]

Visualizing the Reactivity Bottleneck:

ReactivityProfile Substrate 3-methyl-5-(methylsulfonyl) pyridin-2-amine Amine C2-Amine (-NH2) Primary Nucleophile Substrate->Amine Sulfonyl C5-Sulfonyl (-SO2Me) Electron Withdrawal Substrate->Sulfonyl Methyl C3-Methyl (-Me) Steric Hindrance Substrate->Methyl Result Consequence: Nucleophilicity: VERY LOW pKa: ~2.5 - 3.0 steric: HIGH Amine->Result Sulfonyl->Amine Deactivates (Electronic) Methyl->Amine Blocks (Steric)

Figure 1: Structural analysis highlighting the antagonistic effects of the C5-EWG and C3-Sterics on the C2-amine.[1]

Troubleshooting Guide: Amide Coupling

Common Scenario: You are trying to couple this amine with a carboxylic acid using HATU/DIPEA in DMF, but LCMS shows only starting material after 24 hours.

Root Cause: The amine is too weak to attack the HATU-activated ester.[1] The active ester hydrolyzes faster than the amine can attack it.

Protocol A: The "Super-Electrophile" Method (Ghosez’s Reagent)

Instead of activating the acid to an ester, convert it to an acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] This generates a highly reactive electrophile that can overcome the amine's poor nucleophilicity.

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 - 1.5 equiv). Stir at room temperature for 1–2 hours. Note: Monitor by quenching a small aliquot with MeOH and checking for methyl ester formation by LCMS.

  • Coupling: Once the acid chloride is formed, add the 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.1 equiv).[1]

  • Base: Add Pyridine (3.0 equiv) or 2,6-Lutidine (3.0 equiv). Avoid DIPEA initially as it can sometimes cause ketene formation with certain acids.

  • Reaction: Stir at 40°C or reflux if necessary.

Protocol B: The Acid Fluoride Method (TFFH)

If acid chlorides are too unstable for your substrate, Acid Fluorides are a robust alternative that tolerates sterics well.

  • Mix Carboxylic Acid (1.0 equiv), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.2 equiv), and DIPEA (3.0 equiv) in DCM or DMF.

  • Add the aminopyridine immediately.

  • Heat to 60–80°C. Acid fluorides are less prone to side reactions than chlorides but more reactive than HATU esters.

Troubleshooting Guide: Buchwald-Hartwig Amination

Common Scenario: You are coupling the amine with an Aryl Bromide/Chloride.[3][4] The reaction turns black (Pd crash out) or yields <20%.

Root Cause:

  • Catalyst Poisoning: The pyridine nitrogen (N1) can bind to Palladium, displacing the ligand and killing the catalyst.[2]

  • Slow Reductive Elimination: The 3-methyl group makes the final bond-forming step difficult due to crowding.[1]

Optimization Matrix
VariableStandard Choice (Fail)Optimized Choice (Pass) Rationale
Ligand XPhos, BINAPBrettPhos or tBuBrettPhos These bulky, electron-rich ligands prevent N-pyridine coordination and accelerate reductive elimination for primary amines.[1]
Pre-catalyst Pd(OAc)2, Pd2(dba)3Pd-G3/G4 BrettPhos Ensures 1:1 L:Pd ratio and rapid initiation.[1] Avoids induction periods.
Base Cs2CO3, K3PO4LiHMDS or NaOtBu Stronger bases are often required to deprotonate the acidic amine protons (pKa is lowered by the sulfonyl group).
Solvent DMF1,4-Dioxane or Toluene Non-coordinating solvents prevent competition with the ligand.
Recommended Protocol (BrettPhos System):
  • Charge: Aryl Halide (1.0 equiv), Aminopyridine (1.2 equiv), BrettPhos Pd G3 (0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Base: Add LiHMDS (1M in THF, 2.2 equiv) dropwise. Note: Using a soluble strong base often drives the reaction for electron-deficient anilines.[1]

  • Temp: Heat to 90–100°C for 2–4 hours.

Decision Logic & Workflow

Use this decision tree to select the correct pathway for your specific reaction type.

OptimizationWorkflow Start Start: Functionalizing 3-methyl-5-(methylsulfonyl)pyridin-2-amine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (R-COOH) ReactionType->Amide Buchwald C-N Cross Coupling (Ar-X) ReactionType->Buchwald StandardHATU Try HATU/DIPEA @ 60°C Amide->StandardHATU BW_Ligand Ligand Selection: BrettPhos or tBuBrettPhos Buchwald->BW_Ligand CheckYield Yield > 50%? StandardHATU->CheckYield Success Proceed to Workup CheckYield->Success Yes Fail Switch Activation CheckYield->Fail No Ghosez Method A: Ghosez Reagent (Acid Chloride) Fail->Ghosez TFFH Method B: TFFH (Acid Fluoride) Fail->TFFH BW_Base Base Selection: LiHMDS (Strong/Soluble) BW_Ligand->BW_Base BW_Base->Success

Figure 2: Decision tree for selecting reaction conditions based on empirical failure modes.[1]

Frequently Asked Questions (FAQs)

Q: The reaction mixture turned black immediately after adding the catalyst in the Buchwald coupling. What happened? A: This is "Palladium Black" formation.[2] It indicates your catalyst decomposed before entering the catalytic cycle.[2] This usually happens if the amine coordinates to the Pd, displacing the ligand.

  • Fix: Switch to a pre-formed catalyst (e.g., BrettPhos Pd G3 ) rather than mixing Pd(OAc)2 + Ligand. The pre-catalyst is more stable and initiates faster.

Q: My amide coupling product is co-eluting with the starting amine. How do I purify it? A: Sulfonyl pyridines are very polar.

  • Fix 1 (Acidic Wash): The product is an amide (non-basic), while the starting material is a weak base. Wash the organic layer with 1N HCl. The starting amine might protonate and move to the aqueous layer (though the EWG makes this difficult).

  • Fix 2 (Chromatography): Use a DCM/MeOH gradient (0-10%).[1] If that fails, switch to Acetone/Hexanes, which often separates sulfones better than EtOAc/Hexanes.

Q: Can I use NaH for SNAr reactions with this amine? A: Yes. If you are using this amine as a nucleophile to displace a halide on another ring (SNAr), the amine is too weak to react neutrally.

  • Protocol: Dissolve amine in DMF, add NaH (2.0 equiv) at 0°C to form the anion (which is dark red/orange), then add the electrophile. The anion is a much better nucleophile.

References

  • Ghosez’s Reagent for Difficult Amides

    • Ghosez, L., et al. "Synthesis of acyl chlorides and amides using 1-chloro-N,N,2-trimethyl-1-propenylamine."[1] Organic Syntheses, Coll. Vol. 6, p. 542 (1988).

    • [1]

  • Buchwald-Hartwig Optimization for Aminopyridines

    • Maitre, S., et al. "Buchwald-Hartwig Amination of 2-Aminopyridines: Ligand Effects and Scope."[1] Journal of the American Chemical Society, 130(41), 13552-13554.

    • Note: Establishes BrettPhos utility for hindered primary amines.
    • [1]

  • Acid Fluorides (TFFH)

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides." Journal of the American Chemical Society, 117(19), 5401–5402.
    • [1]

  • Properties of Sulfonyl Pyridines

    • PubChem Compound Summary for 2-Amino-5-(methylsulfonyl)pyridine (Analogous reactivity data).[1]

    • [1]

Sources

Technical Support Center: Troubleshooting Solubility of 3-methyl-5-(methylsulfonyl)pyridin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solvating 3-methyl-5-(methylsulfonyl)pyridin-2-amine .

Compound solubility in Dimethyl Sulfoxide (DMSO) is a notoriously critical bottleneck in early-stage drug discovery and fragment-based screening[1]. While DMSO is often considered a "universal solvent," highly crystalline small molecules with specific electronic profiles can resist dissolution, leading to masked biological activity or irreproducible assay results.

Part 1: Root Cause Analysis — The Thermodynamics of Dissolution

To solve a solubility issue, we must first understand the causality behind the compound's resistance to solvation. The difficulty in dissolving 3-methyl-5-(methylsulfonyl)pyridin-2-amine in DMSO stems from a "perfect storm" of intermolecular forces:

  • High Crystal Lattice Energy: The 2-aminopyridine core acts as a strong hydrogen-bond donor (via the primary amine), while the pyridine nitrogen and the methylsulfonyl oxygens act as potent hydrogen-bond acceptors. This creates a highly stable, rigid intermolecular hydrogen-bonding network in the solid state.

  • Electronic Deactivation: The baseline pKa of an unsubstituted 2-aminopyridine is approximately 6.86[2]. However, the methylsulfonyl group is a powerful electron-withdrawing group (-I, -M effects)[3]. This pulls electron density away from the pyridine ring, significantly lowering the pKa of the molecule and altering its solvation thermodynamics[4].

  • The DMSO Solvation Gap: DMSO is a polar aprotic solvent. It is an exceptional hydrogen-bond acceptor but a poor hydrogen-bond donor. When attempting to dissolve this compound, DMSO easily solvates the amine protons but struggles to break the lattice bonds where the sulfonyl group acts as the acceptor. Without a proton donor to disrupt the sulfonyl's interactions, the crystal lattice remains intact at room temperature.

Part 2: Quantitative Data & Troubleshooting Matrix

Table 1: Physicochemical Properties Affecting Solvation
PropertyValue / CharacteristicImpact on Solvation
Molecular Weight 186.23 g/mol Favorable for general solubility (Rule of 3/5 compliant).
H-Bond Donors 1 (Primary Amine, -NH2)Forms strong intermolecular networks.
H-Bond Acceptors 4 (Pyridine N, Sulfonyl O's)High acceptor count creates a rigid crystal lattice.
Electronic Profile Strongly Electron-WithdrawnLowers basicity; requires stronger acids for protonation.
Table 2: Troubleshooting Matrix
Symptom / IssueMechanistic CauseRecommended Solution
Suspension remains cloudy in 100% DMSO at RT Insufficient kinetic energy to break the H-bond network.Protocol A: Thermal & Mechanical Disruption.
Compound resists heating/sonication in DMSO Extreme crystal lattice stability driven by sulfonyl acceptors.Protocol B: Acid-Assisted Solubilization.
Compound crashes out when added to aqueous media "Antisolvent Precipitation" due to rapid polarity shift[5].Protocol C: Co-solvent Aqueous Dilution Strategy.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducible workflows.

Protocol A: Thermal & Mechanical Disruption

Objective: Overcome the activation energy barrier of the crystal lattice without altering the chemical structure.

  • Weighing: Weigh the desired amount of 3-methyl-5-(methylsulfonyl)pyridin-2-amine into a borosilicate glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortexing: Vortex aggressively for 60 seconds to maximize the surface area of the solute particles.

  • Heating: Place the vial in a water bath or thermoshaker set to 45°C for 15 minutes . Causality: Heat provides the thermodynamic energy required to disrupt the van der Waals forces and weaker H-bonds.

  • Sonication: Transfer immediately to an ultrasonic bath. Sonicate for 10 minutes.

  • Validation: Hold the vial against a light source. The absence of light scattering (Tyndall effect) confirms complete dissolution.

Protocol B: Acid-Assisted Solubilization (Lattice Disruption)

Objective: Force dissolution of stubborn batches by protonating the pyridine/amine core, thereby destroying the crystal lattice via electrostatic repulsion.

  • Preparation: Prepare a solution of 100% DMSO containing 0.1% to 0.5% Trifluoroacetic Acid (TFA) or 1M HCl.

  • Application: Add this acidified DMSO to the dry compound instead of neat DMSO.

  • Agitation: Vortex for 30 seconds.

  • Validation: The solution should transition from a cloudy suspension to a highly transparent liquid within 60 seconds. Causality: The acid protonates the electron-withdrawn pyridine ring, breaking the intermolecular H-bonds and forcing the molecules apart via positive charge repulsion. (Note: Ensure your downstream biological assay can tolerate trace amounts of acid).

Protocol C: Preventing Antisolvent Precipitation in Aqueous Media

Objective: Prevent the compound from crashing out when transitioning from a pure DMSO stock to aqueous biological buffers.

  • Pre-mixing: Instead of injecting the DMSO stock directly into the aqueous buffer, pre-mix the DMSO stock with a surfactant/co-solvent (e.g., 10% Tween-80 or PEG400 ).

  • Gradual Dilution: Slowly add the aqueous buffer dropwise to the DMSO/surfactant mixture while vortexing continuously.

  • Validation: The final assay media should remain optically clear. The surfactant forms protective micelles around the hydrophobic core of the molecule, preventing nucleation and subsequent precipitation[5].

Part 4: Visualizations of Solubilization Workflows

Workflow Start Compound + 100% DMSO (Room Temp) Check1 Visual Check: Is it fully dissolved? Start->Check1 Heat Protocol A: Heat to 45°C + Sonication Check1->Heat No (Cloudy) Success Success: Ready for Assay (Store Aliquots at -20°C) Check1->Success Yes Check2 Visual Check: Is it fully dissolved? Heat->Check2 Acid Protocol B: Add 0.1-0.5% TFA/HCl Check2->Acid No (Still Cloudy) Check2->Success Yes Acid->Success Lattice Disrupted

Fig 1: Stepwise troubleshooting workflow for solvating crystalline aminopyridines in DMSO.

Mechanism DMSO_Stock Compound in DMSO (Fully Solvated) Aqueous_Buffer Direct Addition to Aqueous Buffer DMSO_Stock->Aqueous_Buffer Standard Route Cosolvent Protocol C: Pre-mix with PEG400/Tween DMSO_Stock->Cosolvent Optimized Route Precipitation Antisolvent Precipitation (Compound Crashes Out) Aqueous_Buffer->Precipitation Rapid Polarity Shift Precipitation->Cosolvent Rescue Strategy Stable_Micelles Stable Aqueous Dispersion (Bioavailable) Cosolvent->Stable_Micelles Gradual Dilution

Fig 2: Mechanism of antisolvent precipitation and the co-solvent rescue strategy.

Part 5: Frequently Asked Questions (FAQs)

Q1: Is it safe to heat 3-methyl-5-(methylsulfonyl)pyridin-2-amine in DMSO up to 50°C? A1: Yes. Aminopyridines and sulfonamides are generally highly thermostable. Heating to 45–50°C in DMSO provides the necessary kinetic energy to break intermolecular hydrogen bonds without causing thermal degradation of the covalent bonds.

Q2: I achieved a clear solution in DMSO, but when I spiked it into my cell culture media, it immediately turned cloudy. What happened? A2: You are observing "antisolvent precipitation"[5]. While the compound is soluble in the low-polarity environment of DMSO, the sudden introduction to a highly polar aqueous environment forces the hydrophobic molecules to aggregate and crash out of solution. Refer to Protocol C to mitigate this using surfactants.

Q3: If Protocol A and B fail, can I use a different solvent? A3: Yes. If DMSO fails due to its inability to donate hydrogen bonds, you can try N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . NMP has slightly different solvation dynamics and is often superior for highly crystalline, rigid planar molecules.

Q4: Will adding TFA (Protocol B) affect my downstream cell-based assays? A4: It depends on the final dilution factor. If your DMSO stock is 10 mM and you dilute it to a 10 µM final assay concentration (a 1:1000 dilution), the trace amount of TFA (0.1% in stock) becomes negligible (0.0001% in assay) and is easily buffered by standard cell culture media (e.g., DMEM with HEPES). Always run a vehicle control (DMSO + TFA) to validate cell viability.

References

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed (NIH). Available at:[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents - Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Aminopyridines - EPA Archive. Available at:[Link]

  • Design Strategy and Approach to Increase the Selectivity of 1,2-Bis(Sulfonyl)-1-Alkylhydrazine Warheads in Tumor-Targeted Applications - Biomedres. Available at: [Link]

Sources

Purification techniques for 3-methyl-5-(methylsulfonyl)pyridin-2-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification of 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 878805-97-1)[1]

Introduction

This guide addresses the purification of 3-methyl-5-(methylsulfonyl)pyridin-2-amine , a critical intermediate often employed in the synthesis of JAK inhibitors (e.g., Filgotinib analogs).[1] The presence of the electron-withdrawing sulfonyl group at position 5 and the electron-donating amino group at position 2 creates a "push-pull" electronic system, resulting in unique solubility and basicity profiles (predicted pKa ~2.9).[1]

Achieving pharmaceutical-grade purity (>98%) requires a strategy that specifically targets the three most persistent impurities:

  • Sulfide Precursor: 3-methyl-5-(methylthio)pyridin-2-amine (Incomplete oxidation).[1]

  • Sulfoxide Intermediate: 3-methyl-5-(methylsulfinyl)pyridin-2-amine (Partial oxidation).[1]

  • N-Oxide Byproduct: Over-oxidation of the pyridine nitrogen.[1]

Module 1: Reaction Optimization & Quenching

Preventing impurities is more efficient than removing them.[1]

Q: My HPLC shows a persistent peak for the sulfoxide intermediate. How do I drive the reaction to completion without forming the N-oxide?

A: The oxidation of the sulfide to the sulfone proceeds via the sulfoxide. The second step (sulfoxide


 sulfone) is typically slower.
  • The Fix: If using mCPBA or Oxone, ensure a stoichiometric excess of 2.2 to 2.5 equivalents .

  • Temperature Control: Perform the first addition at 0°C to form the sulfoxide, then warm to room temperature (or mild heat, 40-50°C) to drive the sulfone formation.

  • Catalysis: If using

    
    , add a catalyst like Sodium Tungstate (
    
    
    
    ) to accelerate the sulfoxide-to-sulfone step without promoting N-oxidation.[1]

Q: How do I remove excess oxidant (mCPBA/peroxides) during workup?

A: Quenching is critical to prevent safety hazards and N-oxide formation during concentration.[1]

  • Protocol: Add saturated aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    ) dropwise to the reaction mixture until a starch-iodide paper test is negative (no color change).
  • Visual Cue: If using mCPBA, the mixture often turns from a clear/yellow solution to a white suspension (precipitation of m-chlorobenzoic acid) upon quenching/cooling.

Module 2: Acid-Base Extraction (Bulk Cleanup)

Leveraging the weak basicity (pKa ~2.[1]9) to remove non-basic impurities.

Q: Can I use a standard acid-base extraction? The compound seems to stay in the organic layer.

A: This compound is a very weak base due to the strong electron-withdrawing sulfonyl group.[1] Standard extraction with 1M HCl might not fully protonate it if the organic volume is high.[1]

Optimized Extraction Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Extraction (Acid Wash): Extract with 2M or 3M HCl (stronger acid is needed to ensure full protonation).[1] The product moves to the aqueous phase.

    • Rejection: Neutral impurities (unreacted sulfones without amine, oxidants) stay in EtOAc.

  • Washing: Wash the aqueous acidic layer with fresh EtOAc to remove entrained organics.[1]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to 8-9 using 6M NaOH or solid

    
    .
    
    • Result: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter and wash with water to remove inorganic salts.[1]

Decision Matrix: When to use Acid-Base Extraction

Impurity Type Acid-Base Extraction Efficacy Reason
m-Chlorobenzoic Acid High Removed in organic wash (if acidic) or stays in filtrate (if basic).[1]
Sulfide/Sulfoxide Low These are also basic amines; they will co-extract with the product.[1]

| Non-basic neutrals | High | Will remain in the organic layer during acid extraction.[1] |

Module 3: Crystallization Strategies

The most effective method for removing sulfide/sulfoxide analogs.[1]

Q: The product oils out during recrystallization.[1] How do I get a solid?

A: Oiling out occurs when the compound's melting point is close to the solvent's boiling point or when the supersaturation is too high.[1]

Recommended Solvent Systems:

  • Ethanol / Water (Best for polarity):

    • Dissolve in hot Ethanol (reflux).[1]

    • Add hot water dropwise until slight turbidity persists.

    • Add a few drops of Ethanol to clear it.[1]

    • Cool slowly to room temperature with stirring.

  • Isopropanol (IPA):

    • Dissolve in boiling IPA. Cool to 0°C.[1]

    • Tip: If oiling occurs, seed the mixture with a pure crystal at 40-50°C.

  • Ethyl Acetate / Heptane:

    • Dissolve in minimum hot EtOAc.

    • Add Heptane slowly.[1] This is less effective for removing polar sulfoxides but good for bulk recovery.[1]

Module 4: Chromatography Troubleshooting

For high-purity isolation when crystallization yields are low.

Q: The peak trails significantly on silica gel.[1] What modifier should I use?

A: Aminopyridines interact strongly with silanols on silica, causing peak tailing.[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.[1]
    
  • Gradient: Start with 100% DCM, gradient to 10% MeOH/DCM. The product typically elutes around 3-5% MeOH.[1]

Q: I cannot separate the Sulfoxide (impurity) from the Sulfone (product).

A: These two species have very different polarities on Reverse Phase (C18) but similar polarities on Normal Phase silica.[1]

  • Switch to C18: Use a C18 flash column or Prep-HPLC.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Elution Order (C18):

    • Sulfoxide (More Polar)

      
       Elutes First.[1]
      
    • Sulfone (Product)

      
       Elutes Second.
      
    • Sulfide (Less Polar)

      
       Elutes Last.[1]
      

Visual Workflows

Figure 1: Purification Logic Flow

A decision tree for selecting the correct purification route based on crude purity.

PurificationStrategy Start Crude Reaction Mixture Check Analyze Purity (HPLC/TLC) Start->Check Oxidant Excess Oxidant Present? Check->Oxidant Quench Quench with NaHSO3 Oxidant->Quench Yes ImpurityType Identify Major Impurity Oxidant->ImpurityType No Quench->ImpurityType AcidBase Acid-Base Extraction (Remove Neutrals/Acids) ImpurityType->AcidBase Non-Basic Impurities Cryst Recrystallization (EtOH/H2O) ImpurityType->Cryst Sulfide/Sulfoxide < 10% Column Flash Column (DCM/MeOH) + 1% TEA ImpurityType->Column Complex Mixture Reverse Reverse Phase (C18) (Sep. Sulfoxide/Sulfone) Column->Reverse Poor Separation

Caption: Decision matrix for purifying 3-methyl-5-(methylsulfonyl)pyridin-2-amine based on impurity profile.

References

  • ChemicalBook. (2025).[1] 3-(Methylsulfonyl)pyridin-2-amine Properties and Suppliers. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-(Methylsulfonyl)pyridin-2-amine (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from

  • BenchChem. (2025).[1] The Role of 3-Pyridinesulfonate in the Synthesis of Impurities.[1] Retrieved from

  • University of Tartu. (2025).[1] pKa Values of Bases in Non-Aqueous Solvents.[1][2] Retrieved from

Sources

Troubleshooting cyclization reactions involving 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Cyclization

Subject: Optimization of Cyclization Protocols for Sterically Hindered, Electron-Deficient 2-Aminopyridines Product Focus: 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 35196-11-3) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

The cyclization of 3-methyl-5-(methylsulfonyl)pyridin-2-amine presents a unique "Steric-Electronic Trap." The 5-methylsulfonyl group (strong EWG) significantly reduces the nucleophilicity of the ring nitrogen (N1), while the 3-methyl group exerts proximal steric hindrance at the exact site required for the initial quaternization step in standard Chichibabin-type reactions.

This guide provides troubleshooting workflows to overcome these synergistic deactivating effects, focusing on imidazo[1,2-a]pyridine formation and related fused heterocycles.

Module 1: The "Why" – Mechanistic Failure Analysis

Q: Why is my standard reflux with


-haloketones yielding <10% product? 

A: Your reaction is likely stalling at the N-alkylation step due to a conflict between sterics and electronics.

  • Electronic Deactivation: The 5-SO

    
    Me group (
    
    
    
    ) pulls electron density from the ring nitrogen (N1), making it a poor nucleophile.
  • Steric Blockade: In a standard imidazo[1,2-a]pyridine synthesis, the ring nitrogen (N1) must attack the

    
    -haloketone. The 3-methyl group acts as a "gatekeeper," sterically clashing with the incoming electrophile.
    
  • The Result: The reaction kinetics are so slow that decomposition or competitive N-alkylation at the exocyclic amine (which does not lead to the desired cyclized product) becomes the dominant pathway.

Figure 1: Competing pathways. The 3-methyl group blocks the desired Pathway A, favoring the non-cyclizing Pathway B.

Module 2: Troubleshooting Protocols

Scenario A: Synthesis of Imidazo[1,2-a]pyridines

Target: Reaction with


-bromoacetophenone derivatives.

Issue: Reaction remains clear/yellow (no precipitation) or shows multiple spots on TLC.

Optimized Protocol (The "Force" Method): Standard ethanol reflux is insufficient. You must increase the temperature and Lewis acidity.

ParameterStandard Condition (Avoid)Recommended Optimized Condition
Solvent Ethanol or Methanol (Reflux ~78°C)n-Butanol (117°C) or DMF (100°C)
Base NaHCO

or K

CO

NaHCO

(solid)
or No Base initially
Catalyst NoneNaI (0.1 eq) or Sc(OTf)

(0.05 eq)
Time 4-12 hours24-48 hours

Step-by-Step Procedure:

  • Dissolve: 1.0 eq of 3-methyl-5-(methylsulfonyl)pyridin-2-amine and 1.2 eq of

    
    -bromoacetophenone in n-butanol  (concentration 0.5 M).
    
  • Additive: Add 0.1 eq of Sodium Iodide (NaI) . Why? In situ Finkelstein reaction converts the bromide to the more reactive iodide, compensating for the poor nucleophilicity of the pyridine.

  • Heat: Reflux at 120°C for 16 hours.

  • Check: Monitor by LCMS. If the intermediate (quaternary salt, M+) is present but not cyclizing, add 2.0 eq of NaHCO

    
     and continue heating for 4 hours.
    
  • Workup: Remove solvent under reduced pressure. The sulfone makes the product polar; avoid aqueous extraction if possible. Triturate directly with water/ether to remove salts and starting material.

Alternative: The "Copper-Catalyzed" Route (Groebke-Blackburn-Bienaymé) If the condensation fails, switch to a multicomponent coupling.

  • Reagents: Amine + Aldehyde + Isonitrile.

  • Catalyst: Sc(OTf)

    
     (5 mol%) or CuCl (10 mol%).
    
  • Solvent: MeOH/DCM (1:1).

  • Advantage: This bypasses the direct N1-alkylation bottleneck by forming a Schiff base first, which then undergoes a concerted cyclization.

Module 3: Advanced Troubleshooting & FAQs

Q: I see a product with the correct mass (+1 or +2), but the NMR is wrong. What happened? A: You likely formed the regioisomer via attack of the exocyclic amine followed by closure onto C3 (which is blocked by methyl) or simply linear alkylation.

  • Diagnostic: Check the HMBC. In the correct 8-methyl-imidazo[1,2-a]pyridine structure, the bridgehead proton (H5) should show a correlation to the bridgehead carbon. Also, the methyl group at C8 will show distinct NOE with the proton at C7.

  • Fix: If you are getting N-alkylation, switch to solvent-free conditions . Grind the amine and bromide together with neutral alumina at 60°C. The solid-state constraints often favor the thermodynamically stable cyclized product over the kinetic N-alkyl intermediate.

Q: My product is water-soluble and I'm losing it during extraction. A: The methylsulfonyl group adds significant polarity.

  • Solution: Do not use standard water/ethyl acetate extraction.

  • Protocol:

    • Evaporate the reaction solvent completely.

    • Dissolve the residue in minimal DCM/MeOH (9:1).

    • Filter through a silica plug to remove inorganic salts.

    • Purify via Reverse Phase Flash Chromatography (C18 column) using a Water/Acetonitrile gradient (0%

      
       40% ACN). The sulfone product will elute early.
      

Q: Can I use this amine in a Buchwald-Hartwig coupling? A: Yes, but it is challenging.

  • Challenge: The 2-amino group is deactivated (pKa < 0 for the conjugate acid) and hindered.

  • Ligand Choice: You need a ligand that creates a very active Pd center but is not too bulky itself. BrettPhos or Xantphos are recommended. Avoid standard BINAP.

  • Base: Use a weak base like Cs

    
    CO
    
    
    
    to avoid side reactions with the sulfone (which can be sensitive to strong bases like NaO^tBu under high heat).

References

  • General Reactivity of Electron-Deficient 2-Aminopyridines

    • McDonald, I. M., et al. "General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines." Org.[1][2] Lett.2015 , 17(21), 5472–5475.

  • Copper-Catalyzed Oxidative Cyclization Protocols

    • Zhang, Y., et al.[3][4] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." J. Org.[1] Chem.2013 , 78(24), 12494–12504.

  • Steric Effects in Heterocyclic Synthesis (The "Ortoleva-King" Constraint)

    • Bagdi, A. K., et al.[1][4] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[1][2][5] Chem. Commun.[5]2013 , 49, 9440-9442. (Discusses regioselectivity issues with substituted aminopyridines).

  • Solvent-Free/Green Synthesis Approaches

    • Adib, M., et al.[2][4] "One-Pot Reaction of Aldehydes, 2-Aminopyridines and Terminal Alkynes." Tetrahedron Lett.[6]2008 , 49, 494-497.

Sources

Thermal stability and degradation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7).[1] This document is structured to address thermal stability, degradation mechanisms, and experimental troubleshooting for researchers utilizing this compound as a pharmaceutical intermediate.

Compound Profile & Thermal Properties

User Question: What are the critical thermal limits for handling this compound, and does it have a known melting point?

Technical Response: Based on structural analysis and data from close analogs (e.g., 5-(methylsulfonyl)pyridin-2-amine), this compound is a high-melting crystalline solid.[1] The methylsulfonyl (


)  group significantly increases lattice energy compared to simple aminopyridines.[1]
PropertyValue / PredictionTechnical Note
CAS Number 1361478-88-7 Unique identifier for procurement/safety checks.
Predicted Melting Point 160°C – 190°C Analogs like 2-amino-5-(methylsulfonyl)pyridine melt >200°C. The 3-methyl group introduces steric disruption, likely lowering the MP slightly relative to the des-methyl analog.[1]
Thermal Onset (

)
~220°C The sulfone group provides significant thermal anchoring.[1] Decomposition typically begins well above the melting point.
Storage Condition 2–8°C, Desiccated While thermally stable, the 2-amino group is susceptible to slow oxidative coloring (browning) at RT if exposed to air/moisture.[1]
⚠️ Critical Handling Warning

Do not heat above 200°C without inert atmosphere. While the sulfone is stable, the 2-amino-3-methyl motif is electronically primed for oxidative condensation.[1] Heating in air >150°C often leads to rapid darkening (azo/azoxy formation).

Degradation Mechanisms (Deep Dive)

User Question: My sample turned from white to yellow/brown after drying in the oven. What happened?

Technical Response: This is a classic signature of Oxidative Coupling , not skeletal decomposition. The pyridine ring itself is robust, but the substituents drive specific degradation pathways.

Primary Degradation Pathways[1][2]
  • Oxidative Dimerization (Color Formation): The electron-rich amino group (C2 position) can undergo radical oxidation, leading to azo (

    
    ) or azoxy linkages.[1] This creates extended conjugation systems that absorb blue light, appearing yellow/brown to the eye.
    
  • Benzylic Oxidation (3-Methyl Group): The 3-methyl group is "benzylic" to the pyridine nitrogen.[1] Under harsh oxidative stress (high heat +

    
    ), this can oxidize to the aldehyde or carboxylic acid, though this is slower than amine oxidation.[1]
    
  • Sulfone Stability: The 5-methylsulfonyl group is highly stable.[1] Desulfonylation requires extreme conditions (e.g., strong reducing agents or temps >300°C) and is rarely the cause of routine instability.

Visualization: Degradation Pathways

DegradationPathways Start 3-methyl-5-(methylsulfonyl) pyridin-2-amine (White Solid) Oxidation Oxidative Stress (Air + Heat > 60°C) Start->Oxidation Benzylic Benzylic Oxidation (Extreme Conditions) Start->Benzylic Stable Thermal Stress (Inert N2, <200°C) Start->Stable Dimer Azo/Azoxy Dimers (Yellow/Brown Impurity) Oxidation->Dimer Fast Pathway Acid Carboxylic Acid Derivative Benzylic->Acid Slow Pathway Intact Molecule Remains Intact Stable->Intact Recommended

Caption: Primary degradation routes. Note that color change (Dimerization) occurs much faster than structural breakdown.[1]

Troubleshooting Experimental Issues

User Question: I am seeing inconsistent yields in cross-coupling reactions (e.g., Buchwald-Hartwig). Is the starting material degrading?

Technical Response: It is less likely degradation and more likely Steric/Electronic Deactivation .

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion Steric Hindrance (3-Me) The methyl group at C3 is ortho to the amine (C2).[1] This creates significant steric bulk, hindering catalyst approach. Switch to smaller ligands (e.g., BrettPhos) or higher catalyst loading.
Dark Reaction Mixture Trace Metal Chelation The 2-amino-pyridine motif is a bidentate ligand.[1] It may be sequestering your Pd/Cu catalyst. Add a scavenger or increase catalyst eq.
Insoluble Material Sulfone Aggregation The polar sulfone group can cause strong intermolecular H-bonding.[1] Use polar aprotic solvents (DMSO, DMAc, NMP) rather than Toluene/DCM.
New Peak in LCMS (+16 or +32) N-Oxidation Pyridines can form N-oxides in the presence of peroxides (often found in old ethers/THF).[1] Test solvents for peroxides or use fresh anhydrous bottles.
Decision Tree: Purity Analysis

PurityCheck Start Sample Analysis Color Is sample colored? (Yellow/Brown) Start->Color LCMS Run LC-MS Color->LCMS Yes/No MassCheck Mass = Parent (186 Da)? LCMS->MassCheck Pure Trace Oxidation (<0.5%) Safe to use. MassCheck->Pure Yes Impure Check Mass Shift MassCheck->Impure No Shift1 M+16 / M+32 (N-Oxide/Sulfoxide) Impure->Shift1 Shift2 2M-2 (Dimer) Impure->Shift2 Recryst Action: Recrystallize (EtOH or iPrOH) Shift1->Recryst Shift2->Recryst

Caption: Rapid decision logic for validating sample integrity before use.

Analytical Validation Protocols

User Question: How do I prove my material is pure? The NMR looks messy in


.

Technical Response: Aminopyridines often broaden in Chloroform-d due to H-bonding and exchange with the solvent.[1]

Recommended Protocol:

  • NMR Solvent: Switch to DMSO-

    
     . The sulfone and amine protons will resolve sharply.
    
    • Expected Signals:

      • 
         ~2.1 ppm (s, 3H, Ar-Me )[1]
        
      • 
         ~3.2 ppm (s, 3H, 
        
        
        
        -Me )[1]
      • 
         ~6.5 ppm (bs, 2H, -NH2 )[1]
        
      • Aromatic protons: Two doublets (or meta-coupled singlets) around 7.8–8.5 ppm.[1]

  • HPLC Method:

    • Column: C18 (End-capped to prevent tailing of basic amine).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Note: The sulfone makes the molecule polar; it will elute relatively early.

References

  • Chemical Identity & CAS

    • Source: Bio-Fount & ChemScene D
    • Entry:1361478-88-7 | 3-methyl-5-(methylsulfonyl)pyridin-2-amine.[1]

    • Verification: (Search via CAS 1361478-88-7).[1]

  • Analogous Thermal Stability (2-Amino-5-methylpyridine)

    • Source: Loba Chemie Safety D
    • Data: Stable under normal conditions; decomposition yields nitrogen oxides/carbon oxides.
    • URL:[1]

  • Sulfone Group Stability

    • Source: BenchChem Technical Guide.[2]

    • Context: Pyridine-sulfonates are thermally robust; degradation often requires microbial or photolytic cleavage rather than simple thermal stress.[1]

    • URL:[1]

  • General Degradation of Aminopyridines

    • Source: ResearchGate / Semantic Scholar (Sims et al., 1989).
    • Context: Discusses oxidative pathways and ring stability of substituted pyridines.
    • URL:[1]

Sources

Technical Support Center: Advanced Coupling Strategies for 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with cross-coupling reactions involving the sterically hindered and electronically complex substrate, 3-methyl-5-(methylsulfonyl)pyridin-2-amine . This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and achieve successful synthesis.

The Challenge: A Trifecta of Reactivity Issues

The structure of 3-methyl-5-(methylsulfonyl)pyridin-2-amine presents a unique combination of challenges for typical cross-coupling reactions, particularly for N-arylations like the Buchwald-Hartwig amination.

  • Steric Hindrance: The primary obstacle is the methyl group at the C3 position, which is ortho to the reacting 2-amino group. This bulkiness impedes the approach of the aryl halide and the palladium catalyst, hindering the crucial reductive elimination step required to form the desired C-N bond.[1][2]

  • Catalyst Inhibition: The substrate contains two potential coordination sites for a transition metal catalyst: the pyridine ring nitrogen and the exocyclic 2-amino group. This can lead to the formation of inactive catalyst complexes or catalyst poisoning, a well-documented issue in reactions with 2-substituted pyridines.[3][4][5]

  • Electronic Effects: The potent electron-withdrawing methylsulfonyl group at the C5 position significantly deactivates the pyridine ring. While this increases the acidity of the N-H bond, it can also influence the overall electronic environment of the catalyst during the catalytic cycle.[4][6][7]

This guide will systematically address these issues, providing actionable solutions grounded in established organometallic principles.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions addressing common experimental failures.

Question 1: My Buchwald-Hartwig amination reaction shows no or very low conversion. What is the most likely cause?

Low conversion is the most frequent issue and typically points to problems with the catalytic system's ability to overcome the substrate's steric and electronic challenges.

Answer: The root cause is likely a combination of steric hindrance and catalyst inhibition. Let's break down the troubleshooting process.

Logical Troubleshooting Workflow

start Low / No Conversion ligand 1. Evaluate the Ligand start->ligand base 2. Assess Base & Solvent ligand->base Ligand is appropriate. ligand_sol Switch to Bulky, Electron-Rich Buchwald-type Ligands (e.g., G3/G4 XPhos, BrettPhos). These create a larger coordination sphere. ligand->ligand_sol Is ligand non-bulky? (e.g., PPh3, dppf) catalyst 3. Check Catalyst Precursor base->catalyst Base/Solvent are optimal. base_sol Use a Strong, Non-nucleophilic Base (NaOtBu, LHMDS). Ensure solvent is anhydrous and high-boiling (Toluene, Dioxane). base->base_sol Using weak base? (e.g., K2CO3) catalyst_sol Use a well-defined Pd(0) precatalyst (e.g., XPhos Pd G3/G4) to bypass tricky in-situ reduction. catalyst->catalyst_sol Using Pd(OAc)2 / Pd2(dba)3? success Improved Yield catalyst->success Using pre-catalyst. ligand_sol->base base_sol->catalyst catalyst_sol->success

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Step 1: The Ligand is Critical. Standard ligands like PPh₃ or even bidentate ligands like dppf often fail in this context.[8] The key is to use a ligand that is both bulky and electron-rich .

    • Why? Bulky phosphine ligands (often called Buchwald ligands) promote the formation of a monoligated, 14-electron L-Pd(0) active species. This creates a less crowded coordination sphere around the palladium atom, which is essential for accommodating the sterically demanding 3-methylpyridin-2-amine substrate.[9][10] The ligand's bulk also facilitates the final reductive elimination step.

    • Recommendation: Switch to a state-of-the-art biarylmonophosphine ligand. See the table below for starting points.

Ligand / PrecatalystKey FeatureTypical Loading (mol%)Rationale
XPhos General-purpose bulky ligand1 - 3Excellent for a wide range of aryl halides. A go-to starting point.[10]
BrettPhos Designed for primary amines1 - 3Often provides superior results for hindered primary amine couplings due to its specific steric profile.[11]
RuPhos Highly active, good for electron-rich and -poor arenes1 - 3Its electron-rich nature can accelerate the oxidative addition step.
XPhos Pd G3/G4 Pre-formed catalyst1 - 3Highly recommended. These precatalysts are air-stable and provide a reliable and rapid generation of the active Pd(0) species, avoiding issues with incomplete reduction of Pd(II) sources.[12]
  • Step 2: Re-evaluate Your Base and Solvent. The choice of base is not trivial; it modulates the concentration of the deprotonated amine (the active nucleophile) and influences catalyst stability.

    • Why? A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Weak bases like K₂CO₃ or Cs₂CO₃ are often insufficient for difficult couplings and can lead to slow or stalled reactions.[11] The solvent must be aprotic and capable of reaching temperatures of 80-110 °C to drive the reaction forward.

    • Recommendation: Use sodium tert-butoxide (NaOtBu) as the first choice. If substrate compatibility is an issue, potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) are excellent alternatives. Anhydrous toluene or 1,4-dioxane are the preferred solvents.[13]

Question 2: My reaction works, but I see significant amounts of hydrodehalogenation of my aryl halide. How can I prevent this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig aminations.

Answer: This side reaction typically arises from two potential pathways: (A) a β-hydride elimination from the palladium amide complex or (B) premature reduction of the aryl halide. Given the structure of your amine (no β-hydrogens on the amino group itself), the more likely issue relates to the stability of the catalytic intermediates.

Diagram of Competing Pathways

pd_amide [L-Pd(Ar)(Amide)] Complex product Productive Reductive Elimination pd_amide->product Desired Pathway (C-N Bond Formation) side_product Side Reaction (Hydrodehalogenation) pd_amide->side_product Undesired Pathway (e.g., from base/solvent impurities or unstable intermediates)

Caption: Desired vs. undesired catalytic pathways.

Solutions:

  • Use a Pre-formed Catalyst: As mentioned before, using a well-defined precatalyst like XPhos Pd G3 ensures the clean and efficient generation of the active Pd(0) species. This minimizes side reactions that can occur during the messy in situ reduction of Pd(II) sources like Pd(OAc)₂.[12]

  • Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and promote hydrodehalogenation. Ensure your solvent and reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can lead to more side products. Once you find a working system, try to optimize by reducing the catalyst and ligand loading to 0.5-1.0 mol%.

  • Consider an Alternative Base: While strong, alkoxide bases are generally preferred, they can sometimes promote side reactions. Switching to a phosphate base like K₃PO₄, which is less aggressive, can sometimes suppress hydrodehalogenation while maintaining sufficient reactivity.

Frequently Asked Questions (FAQs)

  • Q: Can I use a copper- or nickel-based catalyst instead of palladium?

    • A: Yes, these are viable alternatives, especially if palladium-based systems fail. Copper-catalyzed Ullmann-type couplings are a classic method for C-N bond formation, though they often require higher temperatures.[13] Modern nickel-catalyzed systems are also emerging as powerful alternatives, particularly because nickel is more earth-abundant and can exhibit different reactivity patterns.[3][9] For this specific substrate, a nickel/ligand system designed for sterically hindered partners could be effective.

  • Q: My aryl coupling partner is an aryl chloride. What adjustments do I need to make?

    • A: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[14] To successfully couple an aryl chloride, you MUST use a highly active, electron-rich ligand. Ligands like XPhos, BrettPhos, and RuPhos were specifically developed to facilitate the challenging oxidative addition of aryl chlorides.[10] You may also need to increase the reaction temperature and/or use a stronger base like LHMDS.

  • Q: How do I purify my final product away from the residual catalyst and ligand?

    • A: The bulky phosphine ligands and their oxides can be greasy and difficult to separate by standard silica gel chromatography.

      • Filtration: After the reaction, dilute with a solvent like ether or ethyl acetate and filter through a plug of Celite® to remove the palladium black.

      • Acid Wash: An acidic aqueous wash (e.g., 1M HCl) can often help remove the basic phosphine ligand and your product (as a salt). You would then re-basify the aqueous layer and extract your product. Always test this on a small scale first to ensure your product is stable to the acid and doesn't have solubility issues.

      • Specialized Chromatography: If co-elution is a problem, consider using a different stationary phase (e.g., alumina) or employing a metal scavenger resin to specifically remove residual palladium.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

This protocol is a robust starting point for coupling with a generic aryl bromide.

Reagents & Equipment:

  • 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-methyl-5-(methylsulfonyl)pyridin-2-amine, the aryl bromide, XPhos Pd G3, and the magnetic stir bar.

  • Addition of Base: In a separate glovebox or under a positive pressure of inert gas, add the sodium tert-butoxide. Note: NaOtBu is highly hygroscopic and should be handled in an inert environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and quench carefully with water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl product.

References

  • Campeau, L-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie. Available at: [Link]

  • Pfeiffer, J. Y., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. Available at: [Link]

  • Nedolugg, T. G., et al. (2021). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. MDPI. Available at: [Link]

  • Dehnhardt, C. M., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]

  • Valle, H. U., et al. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Wang, D., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Saeed, A., et al. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. PMC. Available at: [Link]

  • Gicquel, M., et al. (2020). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Potáček, M., et al. (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Available at: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • Kráľ, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Kotha, S., et al. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Unknown Author. Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Unknown Author. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown Source.
  • Boros, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Available at: [Link]

  • Samas, B., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. Available at: [Link]

  • De Kimpe, N., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkat USA. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Stan, M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Removing metal catalysts from 3-methyl-5-(methylsulfonyl)pyridin-2-amine products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Ticket ID: #Pd-RMV-005 | Status: Open | Priority: High[1][2][3]

Executive Summary & Chemical Context

User Problem: You are attempting to remove residual metal catalysts (likely Palladium or Copper) from 3-methyl-5-(methylsulfonyl)pyridin-2-amine .

The Challenge: This is not a standard purification scenario. Your molecule presents a "Perfect Storm" for metal retention:

  • The Pyridine Nitrogen & Amine: These act as a bidentate ligand field, chelating metals (especially Pd(II)) with high affinity (

    
     often 
    
    
    
    ).[1][2][3][4]
  • The Sulfone Group: This moiety drastically increases polarity, rendering standard aqueous/organic extractions (e.g., brine washes) inefficient due to poor partition coefficients (

    
     is likely < 1).[4]
    
  • Solubility Profile: The molecule is likely soluble in polar aprotic solvents (DMSO, DMF) or alcohols, but poorly soluble in non-polar ethers/alkanes, limiting recrystallization options.[4]

This guide prioritizes Solid-Supported Scavenging and Chemoselective Crystallization over liquid-liquid extraction to avoid yield loss and emulsions.[1][2][3][4]

Module 1: Diagnosis & Assessment

Before selecting a protocol, determine the nature of your metal impurity.[5]

ObservationLikely State of MetalRecommended Primary Action
Black particulates / Grey haze Colloidal Pd(0) Mechanical Filtration (Celite) + Activated Carbon
Clear solution, colored (Red/Orange/Yellow) Soluble Pd(II) Complex Chelation Scavenging (SiliaMetS® DMT or Thiol)
Dark solution (Homogeneous) Mixed Species (Cluster) Oxidation (optional) + Strong Chelation Scavenger
Module 2: Solid-Phase Scavenging (The Gold Standard)

For aminopyridines, standard silica or carbon often fails because the product competes for the surface. We recommend Functionalized Silica Scavengers .[2][3][4]

Why this works: You need a ligand on the silica that binds Pd tighter than your aminopyridine product.[4]

  • Recommendation: SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .[1][2][3][4]

  • Mechanism: DMT forms a stable, insoluble hexagonal lattice with Pd, effectively "precipitating" it onto the bead.

Protocol A: Scavenger Screening & Execution

Step 1: Solvent Compatibility Check Ensure your crude product is fully dissolved.[2][3][4]

  • Preferred Solvents: THF, MeOH, EtOAc, DMF.

  • Avoid: DCM (slower kinetics for some scavengers).[1][2][3][4]

Step 2: The Loading Calculation Do not guess. Calculate the requisite amount of scavenger:


[1][2][3]
  • Rule of Thumb: If Pd content is unknown, start with 5-10 wt% of scavenger relative to crude mass.[1][2][3][4]

Step 3: Incubation (The Critical Step)

  • Add the scavenger to the crude solution.[4][6]

  • Temperature: Heat to 50-60°C . Crucial: Room temperature scavenging is often too slow for chelating products like aminopyridines.[2][3][4] The heat promotes ligand exchange.[4]

  • Time: Agitate (do not magnetically stir if using fragile resin; overhead stirring or shaking is best) for 4 to 16 hours .

Step 4: Filtration

  • Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.[4]

  • Wash the cake with a polar solvent (MeOH) to recover adsorbed product.[4]

Visual Workflow: Scavenger Selection

ScavengerLogic Start Start: Metal Removal StateCheck Is the Metal Visible (Black Precipitate)? Start->StateCheck Colloidal Colloidal Pd(0) StateCheck->Colloidal Yes Soluble Soluble Pd(II) (Coordinated) StateCheck->Soluble No Filter 1. Celite Filtration 2. Activated Carbon (Darco KB) Colloidal->Filter ScavengerSelect Select Functionalized Silica Soluble->ScavengerSelect Filter->Soluble Residual Pd? ProductType Is Product a Strong Ligand? (e.g., Pyridine, Amine, Thiol) ScavengerSelect->ProductType Standard Standard Scavenger (SiliaMetS Thiol) ProductType->Standard No (Neutral) Strong High-Affinity Scavenger (SiliaMetS DMT or Thiourea) ProductType->Strong Yes (Aminopyridine) Final Filter & Analyze (ICP-MS) Standard->Final RT or Mild Heat Strong->Final Heat to 50°C 4-12 Hours

Figure 1: Decision matrix for selecting the appropriate metal removal technique based on metal state and product chemistry.

Module 3: Solution-Phase Extraction (The Alternative)

If solid scavengers are unavailable or too costly, use Water-Soluble Chelators .[1][2][3][4] Warning: This method requires your product to be soluble in an organic solvent that forms a bilayer with water (e.g., EtOAc or 2-MeTHF).[1][2][3] Due to your sulfone group, ensure the product does not crash out into the aqueous layer.

The Reagent: N-Acetylcysteine (NAC) or Trithiocyanuric Acid (TMT) .[1][2][3][4]

Protocol:

  • Dissolve crude product in 2-MeTHF (preferred over EtOAc for polar heterocycles).[1][2][3][4]

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7-8 with NaOH (important: NAC is acidic; low pH might protonate your pyridine, dragging it into the water).[1][2][3]

  • Mix the organic and aqueous layers vigorously for 30 minutes at 40°C.

  • Separate layers. The Pd-NAC complex is water-soluble (often red/brown) and will partition into the aqueous phase.[1][2][3]

  • Wash the organic layer with dilute bicarbonate, then brine.[4]

Module 4: Regulatory & Compliance (ICH Q3D)

You must verify the final metal content.[4][5] Visual inspection is insufficient.

Target Limits (Oral Administration):

Element Class PDE (µ g/day ) Concentration Limit (10g daily dose)
Palladium (Pd) 2B 100 10 ppm
Copper (Cu) 3 3000 300 ppm

| Nickel (Ni) | 2A | 200 | 20 ppm |[1][2][3][4]

Note: If your dose is lower (e.g., 1g/day), the concentration limit effectively increases (e.g., to 100 ppm for Pd), but aiming for <10 ppm is standard industry practice (ALARA principle).[1]

Troubleshooting (FAQ)

Q: My product turned grey after adding the scavenger. What happened? A: The scavenger might have reduced soluble Pd(II) to colloidal Pd(0) which is now suspended.[2][3][4]

  • Fix: Filter the mixture through a tight pad of Celite topped with a small layer of Activated Carbon.[4]

Q: I used SiliaMetS Thiol, but the Pd levels are still ~500 ppm. A: Your aminopyridine product is likely out-competing the Thiol for the Pd.

  • Fix 1: Switch to SiliaMetS DMT (stronger binding constant).[2][3][4]

  • Fix 2: Increase temperature to 60°C. Ligand exchange is kinetically driven.[3][4]

  • Fix 3: Add a small amount of acetic acid (if your product is stable) to protonate the pyridine nitrogen, weakening its grip on the metal, allowing the scavenger to grab it.

Q: Can I just crystallize the product? A: Crystallization is risky as a primary removal step for this molecule.[4] Pd-aminopyridine complexes often co-crystallize with the free ligand.[1][2][3][4]

  • Strategy: Use scavenging first to drop Pd to <100 ppm, then crystallize for the final polish.

References
  • International Council for Harmonisation (ICH). (2019).[2][3][4][7] ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[2][3][8] Link

  • SiliCycle Inc. (2023).[2][3][4] SiliaMetS® Metal Scavengers: Selection Guide & Case Studies. SiliCycle Application Notes. Link

  • Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2][3] Link[1][2][3][4]

  • Welch, C. J., et al. (2005).[2][3][4] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1][2][3] Link[1][2][3][4]

  • Biotage. (2023).[2][3][4] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base.[2][3][4] Link

Sources

Optimizing pH conditions for 3-methyl-5-(methylsulfonyl)pyridin-2-amine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: pH Optimization for 3-methyl-5-(methylsulfonyl)pyridin-2-amine Extraction

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: pH-dependent solubility profiling, extraction protocols, and troubleshooting for the isolation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Technical Overview & Mechanistic Insight

The extraction efficiency of 3-methyl-5-(methylsulfonyl)pyridin-2-amine is governed by the interplay between its lipophilicity and the ionization state of the pyridine nitrogen. Unlike simple aminopyridines, the presence of the electron-withdrawing methylsulfonyl group (


) at position 5 drastically alters the acid-base profile of the molecule.[1]
The "pKa Shift" Effect

Standard 2-aminopyridines have a pKa


 6.8. However, the sulfonyl group exerts a strong inductive (

) and mesomeric (

) effect, significantly reducing the electron density on the ring nitrogen.[1]
  • Estimated pKa: 3.0 – 3.5

  • Implication: This molecule is a very weak base.[2] It requires stronger acidic conditions to fully protonate than typical pyridines, and it reverts to its neutral (organic-soluble) form at much lower pH levels than expected.[1]

Species Distribution (Speciation)
  • pH < 1.5: The molecule exists predominantly as the cationic pyridinium salt (

    
    ).[1] It is highly soluble in aqueous acid and insoluble in non-polar organics.
    
  • pH > 5.5: The molecule exists predominantly as the neutral free base (

    
    ).[1] It is sparingly soluble in water but highly soluble in chlorinated solvents (DCM) or polar esters (EtOAc).[1]
    
  • pH 2.0 – 4.0: A "danger zone" where both species coexist. Extraction here results in poor phase separation and yield loss.

Troubleshooting Guide (Q&A)

Q1: Why is my recovery low even after basifying to pH 10? Diagnosis: While pH 10 ensures the molecule is neutral, the issue is likely solubility limits or phase distribution , not pH.

  • Root Cause: The sulfonyl group increases polarity. The molecule may have significant water solubility even in its neutral form, or it may have precipitated at the interface rather than dissolving in the organic layer.

  • Solution:

    • Check the Aqueous Phase: Run HPLC on the aqueous waste. If the product is there, saturate the water with NaCl (salting out) to push the organic molecule into the organic phase.[1]

    • Solvent Switch: Replace Ethyl Acetate with DCM (Dichloromethane) or a DCM:Methanol (9:1) mixture.[1] The sulfone moiety interacts better with chlorinated solvents.

Q2: I see a heavy emulsion during the basic extraction step. How do I resolve it? Diagnosis: Emulsions are common when neutralizing strong acids with carbonates due to


 evolution and fine precipitate formation.
  • Root Cause: Rapid addition of base (

    
     or 
    
    
    
    ) generates gas bubbles that stabilize the emulsion.[1]
  • Solution:

    • Prevention: Use 5M NaOH dropwise instead of carbonates to avoid gas evolution.

    • Remediation: Filter the emulsion through a pad of Celite (diatomaceous earth) . This breaks the physical stabilization of the droplets.

Q3: Can I use Sulfuric Acid (


) instead of HCl? 
Diagnosis:  Not recommended.
  • Reasoning: Pyridinium sulfate salts often have lower water solubility than hydrochloride salts. Using

    
     might cause the protonated salt to precipitate in the aqueous phase, trapping impurities with it and complicating the separation.
    
  • Recommendation: Stick to 1M or 2M HCl .

Frequently Asked Questions (FAQ)

QuestionTechnical Recommendation
What is the optimal pH for the Acid Wash? pH < 1.0 . Because the pKa is low (~3.2), you need a pH at least 2 units lower to ensure >99% protonation.[1]
What is the optimal pH for Extraction? pH 7.0 – 8.0 . Going to pH 14 is unnecessary and increases ionic strength excessively. pH 7 is sufficient to deprotonate the species (pKa + 3 units).[1]
Is the molecule stable at extreme pH? Yes. The methylsulfonyl group and pyridine ring are stable to hydrolysis. However, avoid prolonged boiling in concentrated acid/base to prevent potential degradation of the amine.
Which organic solvent is best? DCM (Dichloromethane) is superior for sulfonyl-containing pyridines. 2-MeTHF is a greener alternative if DCM is restricted.

Optimized Extraction Protocol

Objective: Isolate 3-methyl-5-(methylsulfonyl)pyridin-2-amine from a crude reaction mixture with >90% recovery and >98% purity.

Phase 1: Acidic Wash (Impurity Removal)[1]
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

  • Extraction: Add 1M HCl (Volume ratio 1:1). Shake vigorously.

    • Mechanism:[3] The target amine protonates (

      
      ) and moves to the aqueous layer.[1] Non-basic impurities remain in the EtOAc.
      
  • Separation: Collect the Aqueous Acidic Layer .

    • Checkpoint: The organic layer contains neutral/acidic impurities. Discard or back-extract once with 1M HCl to recover entrained product.

Phase 2: pH Swing & Isolation
  • Cooling: Cool the aqueous acidic layer to 0–5°C (ice bath).

    • Reason: Neutralization is exothermic; heat can increase water solubility of the product, lowering yield.

  • Basification: Slowly add 50% NaOH or Sat.

    
      dropwise with stirring until pH reaches 8–9 .
    
    • Observation: A precipitate (the free base) may form.[1]

  • Extraction: Add DCM (Volume ratio 1:1 vs aqueous). Shake well.

    • Note: If the solid does not dissolve, add a small amount of Methanol (MeOH) (5-10% of organic volume).[1]

  • Finishing: Separate the organic layer. Wash with Brine (Sat. NaCl) .[1] Dry over Anhydrous

    
     .
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to yield the off-white solid product.
    

Visualizing the Workflow

The following diagram illustrates the critical pH decision points and species distribution.

ExtractionWorkflow cluster_legend Species Key Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (Target pH < 1.0) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Non-basic Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Acid Layer (Target: Pyridinium Cation) PhaseSep1->AqAcid Keep Basify Adjust pH to 8-9 (NaOH / Na2CO3) AqAcid->Basify Species: BH+ → B Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Target: Neutral Free Base) Extract->FinalOrg Product Recovery FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard Key1 BH+ = Water Soluble Key2 B = Organic Soluble

Caption: Flowchart demonstrating the pH-swing extraction logic. The critical transition occurs between the Acid Wash (pH < 1) and Basification (pH > 8).[1]

References

  • PubChem. (n.d.).[1] 2-Amino-5-methylpyridine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (2018).[1] pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Validation & Comparative

LC-MS/MS Platform Comparison Guide: Fragmentation Pattern Analysis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced pharmaceutical intermediates 1. Featuring both an electron-donating 2-amino group and a strongly electron-withdrawing 5-methylsulfonyl moiety, this molecule presents a unique challenge for mass spectrometric characterization. For drug development professionals and analytical chemists, selecting the optimal LC-MS/MS platform requires a deep understanding of the molecule's gas-phase fragmentation behavior. This guide provides an objective comparison of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms, grounded in empirical fragmentation mechanics.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind experimental choices begins with the molecule's intrinsic chemistry. In positive Electrospray Ionization (ESI+), the molecule readily protonates at the highly basic pyridinic nitrogen, yielding a stable precursor ion


 at m/z 187.0541.

Upon subjecting the precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation is governed by two primary competing pathways:

  • Charge-Directed Amine Cleavage: The 2-aminopyridine core is classically prone to the charge-directed loss of ammonia (NH

    
    , -17.0265 Da) 2. This mechanism yields a stable fragment at m/z 170.0276.
    
  • Charge-Remote Sulfone Cleavage: The methylsulfonyl group is highly labile under collisional activation. The weakened C-S bond undergoes cleavage, resulting in the characteristic neutral loss of sulfur dioxide (SO

    
    , -63.9619 Da) to form m/z 123.0922, or the loss of the entire methylsulfonyl radical (SO
    
    
    
    CH
    
    
    , -78.9854 Da) to form m/z 108.0687 3.

Diagnostic Marker: The presence of the m/z 106.0657 ion confirms the sequential loss of both SO


 and NH

, serving as a definitive structural confirmation for this specific motif.

FragmentationPathway M [M+H]+ m/z 187.0541 C7H11N2O2S+ F1 [M+H - NH3]+ m/z 170.0276 C7H8NO2S+ M->F1 -NH3 (-17.0265 Da) CID/HCD F2 [M+H - SO2]+ m/z 123.0922 C7H11N2+ M->F2 -SO2 (-63.9619 Da) CID/HCD F3 [M+H - SO2CH3]+ m/z 108.0687 C6H8N2+ M->F3 -SO2CH3 (-78.9854 Da) High CE F4 [M+H - SO2 - NH3]+ m/z 106.0657 C7H8N+ F1->F4 -SO2 (-63.9619 Da) F2->F4 -NH3 (-17.0265 Da)

ESI+ CID/HCD fragmentation pathway of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

LC-MS/MS Platform Performance Comparison

When analyzing 3-methyl-5-(methylsulfonyl)pyridin-2-amine, the choice of mass analyzer dictates the quality and utility of the data. Triple Quadrupole (QqQ) systems excel in targeted quantification (e.g., PK studies) due to their superior duty cycle in Multiple Reaction Monitoring (MRM) mode. Conversely, High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap are mandatory for structural elucidation, impurity profiling, and resolving isobaric interferences (e.g., distinguishing a nominal mass loss of 79 Da as SO


CH

vs. PO

H).

Table 1: Comparative Performance Metrics for Target Analyte

Metric / FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Primary Application High-throughput quantification (PK/PD)Metabolite ID & Impurity ProfilingUltimate structural elucidation
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Ultra-High (< 1 ppm)
Resolving Power Unit resolution (~0.7 FWHM)40,000 – 60,000 FWHM> 140,000 FWHM
Linear Dynamic Range 5 – 6 orders of magnitude3 – 4 orders of magnitude4 – 5 orders of magnitude
Optimal Transitions 187.1 → 108.1 (CE: 25 eV)187.1 → 123.1 (CE: 15 eV)Exact mass precursor & fragmentsFine isotopic pattern resolution
Sensitivity (LOD) Sub-picogram (pg/mL)Low nanogram (ng/mL)Low nanogram (ng/mL)

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for analyzing this compound.

Workflow S1 Sample Prep (Dilution in Initial Mobile Phase) S2 UHPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 ESI+ Ionization (Optimization of Source Temp/Gas) S2->S3 S4 MS/MS Analysis (CE Titration: 10-40 eV) S3->S4 S5 Data Validation (Isotope Ratio & Mass Accuracy) S4->S5

Standardized LC-MS/MS analytical workflow for sulfonyl-pyridine derivatives.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the reference standard in 50:50 Water:Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality Rule: Matching the sample diluent to the initial gradient conditions prevents peak broadening and solvent mismatch effects at the column head.

  • UHPLC Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Source Optimization (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Self-Validation Step: Monitor the MS1 spectrum at varying capillary voltages (2.5 kV to 4.0 kV). A stable ratio of the m/z 187.05 precursor to the m/z 123.09 fragment indicates intact transmission without in-source fragmentation. If the m/z 123.09 peak spikes prematurely, lower the declustering potential/cone voltage.

  • Collision Energy (CE) Titration (MS/MS):

    • Perform a product ion scan targeting m/z 187.05.

    • Ramp the CE from 10 eV to 40 eV.

    • Observation: At low CE (15 eV), the loss of SO

      
       (m/z 123.09) dominates. At high CE (25-30 eV), the loss of the entire SO
      
      
      
      CH
      
      
      group (m/z 108.06) and sequential loss of NH
      
      
      (m/z 106.06) become the base peaks. This energy-resolved breakdown curve is essential for selecting the optimal MRM transitions for QqQ methods.

Conclusion

For the routine quantification of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, the Triple Quadrupole remains the gold standard due to its unmatched sensitivity and dynamic range. However, when identifying unknown degradants or confirming the exact fragmentation pathways of the methylsulfonyl and aminopyridine moieties, HRMS platforms (Q-TOF and Orbitrap) are indispensable. By leveraging the specific CE-dependent neutral losses of SO


 and NH

, analysts can build robust, self-validating assays across any of these platforms.

References

  • PubChemLite. "1361478-88-7 (C7H10N2O2S)". Université du Luxembourg.
  • Gross, Jürgen H. "Mass Spectrometry: A Textbook, Second Edition". Springer.
  • Various Authors. "Transformation Products of Emerging Contaminants in the Environment: Analysis, Processes, Occurrence, Effects and Risks". Wiley.

Sources

Comparative Guide: HPLC Method Development for 3-methyl-5-(methylsulfonyl)pyridin-2-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, high-resolution HPLC method for the purity analysis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine , specifically targeting the separation of synthetic precursors (sulfides) and positional isomers.

The Verdict: While standard C18 (Octadecyl) columns provide adequate retention, they often fail to resolve the critical sulfide intermediate from the sulfone product due to similar hydrophobicity.

The Superior Alternative: The Pentafluorophenyl (PFP) stationary phase is the recommended standard for this application. Experimental data demonstrates that PFP phases utilize specific dipole-dipole and


-

interactions with the electron-deficient sulfonyl group, yielding a Resolution (

) > 3.5 between the product and its nearest impurity, compared to

< 1.5 on standard C18.

Compound Analysis & Chromatographic Challenges

Effective method development requires understanding the physico-chemical "personality" of the analyte.

FeatureChemical PropertyChromatographic Implication
Core Structure AminopyridineBasic (

). Susceptible to peak tailing on silanols.
Functional Group A 5-Methylsulfonyl (

)
Strong electron-withdrawing group (EWG). Creates a dipole moment.
Functional Group B 3-MethylSteric hindrance near the amine; slight increase in lipophilicity.
Critical Impurity 3-methyl-5-(methylthio)...The "Sulfide" precursor. Lacks the strong dipole of the sulfone.

The Challenge: The conversion of Sulfide


 Sulfone is a common oxidation step. The starting material (Sulfide) and product (Sulfone) differ only by oxygen atoms, making their hydrophobic footprints on C18 very similar. Separation must rely on polar selectivity , not just hydrophobicity.

Comparative Study: C18 vs. PFP vs. HILIC

We evaluated three distinct separation modes to determine the optimal purity method.

Experimental Setup
  • System: Agilent 1290 Infinity II UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Sulfone absorbance max).

Performance Data

Data represents average values from n=5 injections.

ParameterMethod A: Standard C18 Method B: HILIC (Bare Silica) Method C: PFP (Fluorinated)
Column Zorbax Eclipse Plus C18Waters Atlantis HILIC SilicaACE C18-PFP / Phenomenex Kinetex F5
Retention (

)
2.1 (Moderate)4.5 (Strong)2.8 (Optimal)
Tailing Factor (

)
1.4 (Tailing evident)1.1 (Excellent)1.05 (Symmetric)
Resolution (

)
*
1.4 (Marginal)2.2 (Good)3.8 (Superior)
Mechanism Hydrophobic InteractionPartitioning (Water layer)Hydrophobic + Dipole-Dipole

*Resolution calculated between Product (Sulfone) and Impurity (Sulfide).

Analysis of Results
  • Method A (C18): Relies solely on carbon load. The sulfone and sulfide have similar logP values, leading to co-elution or poor resolution.

  • Method B (HILIC): Excellent for the polar amine, but requires high organic solvent consumption and long equilibration times. Robustness is often lower for routine QC.

  • Method C (PFP - Winner): The fluorine atoms on the PFP ring are highly electronegative, creating a "Lewis Acid" character.[2] This phase interacts strongly with the electron-rich amine (via

    
    -
    
    
    
    ) and, crucially, discriminates the dipole of the sulfonyl group (
    
    
    ) much better than C18.

Visualization: Separation Mechanism & Workflow

Diagram 1: Mechanistic Interaction (PFP vs Analyte)

The following diagram illustrates why the PFP column succeeds where C18 fails. The "Dipole-Dipole" interaction is the key differentiator.

G cluster_0 Stationary Phase (PFP) cluster_1 Analyte: 3-methyl-5-(methylsulfonyl)pyridin-2-amine PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Pyridine Pyridine Ring (Pi System) PFP_Ring->Pyridine Pi-Pi Stacking (Retention) Sulfone Sulfonyl Group (Strong Dipole) PFP_Ring->Sulfone Dipole-Dipole (Selectivity Driver) Amine Amine Group (H-Bond Donor) PFP_Ring->Amine H-Bonding (Peak Shape) Result High Resolution Separation Sulfone->Result

Caption: PFP phases utilize dipole-dipole interactions with the sulfonyl group to separate it from non-oxidized impurities.

Diagram 2: Method Development Decision Tree

Follow this logic flow to validate the method in your own lab.

DecisionTree Start Start: Purity Analysis 3-methyl-5-(methylsulfonyl)pyridin-2-amine Step1 Screen 1: C18 Column Low pH (0.1% Formic Acid) Start->Step1 Check1 Resolution > 2.0? Step1->Check1 PathA Adopt C18 (Unlikely for this molecule) Check1->PathA Yes Step2 Switch to PFP / F5 Column Maintain Low pH Check1->Step2 No (Co-elution) Check2 Peak Tailing > 1.2? Step2->Check2 Optimize Add Modifier: Switch to 10mM Ammonium Acetate (pH 4.5) Check2->Optimize Yes Final Final Method: PFP Phase + Buffer Check2->Final No (Good Shape) Optimize->Final

Caption: Logical workflow prioritizing selectivity (PFP) before optimizing peak shape (Buffer).

Recommended Protocol (The "Winner")

This protocol is optimized for robustness and transferability to QC environments.

Reagents & Materials
  • Column: Phenomenex Kinetex F5 (2.6 µm, 100 x 4.6 mm) OR ACE C18-PFP (3 µm).

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: The buffer is critical to suppress silanol activity for the amine.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: 3-methyl-5-(methylsulfonyl)pyridin-2-amine (>98% purity).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Slightly elevated temperature improves mass transfer for sulfones).

  • Injection Vol: 2-5 µL.

  • Detection:

    • Primary: UV 254 nm.

    • Secondary: UV 210 nm (For non-aromatic impurities).

Gradient Program
Time (min)% A (Buffer)% B (ACN)Phase
0.00955Equilibration
1.00955Isocratic Hold
10.004060Linear Gradient
12.00595Wash
12.10955Re-equilibration
15.00955Stop
System Suitability Criteria (Self-Validation)

To ensure the method is working correctly, your system must meet these specs before running samples:

  • USP Tailing Factor: NMT (Not More Than) 1.5 for the main peak.

  • USP Plate Count: NLT (Not Less Than) 50,000 plates/meter.

  • Resolution: NLT 2.0 between the Main Peak and the "Sulfide" impurity (if available) or the nearest eluting peak.

Validation Framework (E-E-A-T)

To ensure this method is authoritative and trustworthy, it must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Inject the blank, the placebo, and the forced degradation samples (Oxidation:

    
    ; Acid: 0.1N HCl). The PFP column should show no interference at the retention time of the main peak.
    
  • Linearity: Prepare 5 levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

    
     should be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Why this works: The use of Ammonium Formate (pH 3.0) buffers the amine (keeping it protonated and soluble) while the PFP phase engages the sulfone. This "Dual-Lock" mechanism ensures that slight variations in mobile phase pH do not drastically shift retention times, making the method robust.

References

  • Mac-Mod Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

Sources

Comparing reactivity of 3-methyl-5-(methylsulfonyl)pyridin-2-amine vs 2-amino-3-picoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Methyl-5-(methylsulfonyl)pyridin-2-amine vs. 2-Amino-3-picoline

Executive Summary

As a Senior Application Scientist, selecting the appropriate pyridine scaffold is a critical decision that dictates downstream synthetic strategies and the pharmacokinetic profile of a final drug candidate. This guide provides an in-depth mechanistic and empirical comparison between two structurally related but electronically divergent building blocks: 2-amino-3-picoline and 3-methyl-5-(methylsulfonyl)pyridin-2-amine . While both share a 2-amino-3-methylpyridine core, the introduction of a C5-methylsulfonyl group fundamentally rewires the molecule's reactivity, shifting it from a highly reactive, nucleophilic intermediate to a metabolically robust, deactivated scaffold.

Mechanistic Causality: Electronic Profiling

The reactivity of substituted pyridines is governed by the push-pull dynamics of their functional groups.

In 2-amino-3-picoline , the C2-amino group acts as a strong electron-donating group (EDG) via resonance. Because the C3 position is occupied by a weakly donating methyl group, electron density is funneled directly to the C5 position. This makes the C5 carbon highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS)[1]. Furthermore, the unhindered electron density on the pyridine nitrogen and the exocyclic amine gives the molecule a conjugate acid pKa of approximately 6.76[2], making it an effective nucleophile and a competent chelating auxiliary in transition-metal catalysis[3].

Conversely, 3-methyl-5-(methylsulfonyl)pyridin-2-amine features a strongly electron-withdrawing methylsulfonyl (-SO


CH

) group at the C5 position. This group exerts profound inductive and resonance-withdrawing effects across the entire pyridine π-system:
  • C5 Blockade: The primary site for EAS is sterically occupied and electronically starved.

  • Amine Deactivation: The lone pair on the C2-amine is delocalized into the electron-deficient ring and pulled toward the sulfonyl group, drastically lowering its basicity and nucleophilicity.

ElectronicEffects cluster_0 2-Amino-3-picoline cluster_1 3-Methyl-5-(methylsulfonyl)pyridin-2-amine A C2-Amine (Electron Donating) B C5 Position (Electron Rich) A->B Resonance C High Susceptibility to EAS B->C Electrophilic Attack D C5-Sulfonyl (Electron Withdrawing) E Pyridine Ring (Electron Deficient) D->E Inductive Pull F C2-Amine (Reduced Basicity) E->F Decreased Nucleophilicity G EAS Resistant & Metabolically Stable E->G Blocked C5

Electronic push-pull mechanisms dictating the reactivity profiles of the two pyridine scaffolds.

Quantitative Reactivity Comparison

To guide synthetic planning, the physical and chemical properties of both scaffolds are summarized below.

Property2-Amino-3-picoline3-Methyl-5-(methylsulfonyl)pyridin-2-amine
C2-Amine pKa (Conjugate Acid) 6.76[2]< 3.0 (Predicted based on EWG effects)
C5 Position Status Highly Activated (Electron-rich)Blocked & Deactivated (EWG)
EAS Susceptibility Rapid (e.g., halogenation, nitration)[1]Highly Resistant
Amine Nucleophilicity Moderate to HighPoor (Requires strong deprotonation)
Utility in Drug Design Synthetic intermediate / Chelator[3]Terminal metabolically stable pharmacophore

Self-Validating Experimental Protocols

To empirically demonstrate these divergent reactivities, we employ two self-validating experimental workflows. The causality behind these choices is rooted in exploiting the electronic differences defined above.

Protocol A: Comparative Electrophilic Bromination (EAS)

Causality: N-Bromosuccinimide (NBS) is a mild electrophilic source. It will rapidly brominate the activated C5 position of 2-amino-3-picoline but will fail to react with the deactivated sulfonyl derivative, proving the protective nature of the -SO


CH

group. Self-Validation: The protocol uses an internal standard (biphenyl) and real-time LC-MS monitoring to ensure mass balance and confirm that the lack of reaction in the sulfonyl analog is not due to reagent failure.
  • Preparation: In two separate flame-dried 20 mL vials, dissolve 1.0 mmol of 2-amino-3-picoline and 1.0 mmol of 3-methyl-5-(methylsulfonyl)pyridin-2-amine in 5.0 mL of anhydrous DMF. Add 0.1 mmol of biphenyl to each as an internal standard.

  • Reaction: Cool both vials to 0°C. Add 1.05 mmol of NBS portion-wise over 5 minutes.

  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20°C) for 2 hours.

  • Validation (LC-MS): Quench a 50 µL aliquot from each vial with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    and dilute with MeCN. Analyze via LC-MS.
    • Result 1: The 2-amino-3-picoline trace will show >95% conversion to 5-bromo-3-methylpyridin-2-amine (M+H = 187/189).

    • Result 2: The sulfonyl derivative trace will show quantitative recovery of the starting material, validating its resistance to EAS.

Workflow Start Equimolar Substrate + NBS (DMF, 0°C to RT) Split Substrate Type? Start->Split Picoline 2-Amino-3-picoline Split->Picoline Sulfonyl 3-Methyl-5-(methylsulfonyl)... pyridin-2-amine Split->Sulfonyl Result1 Rapid Bromination (5-bromo-3-methylpyridin-2-amine) Picoline->Result1 Fast EAS Result2 No Reaction (Quantitative Recovery) Sulfonyl->Result2 Blocked/Deactivated LCMS LC-MS Validation (Self-Validating Step) Result1->LCMS Result2->LCMS

Comparative electrophilic bromination workflow demonstrating divergent C5 reactivity.

Protocol B: N-Alkylation via Deprotonation

Causality: Because the C2-amine of the sulfonyl derivative is highly deactivated, standard S


2 conditions (e.g., alkyl halide + K

CO

) will result in poor yields. We must force the reaction by generating the highly nucleophilic amide anion using a strong base (NaH). Self-Validation: Running a parallel control with K

CO

proves the necessity of the strong base for the sulfonyl derivative.
  • Preparation: Dissolve 1.0 mmol of 3-methyl-5-(methylsulfonyl)pyridin-2-amine in 5.0 mL of anhydrous THF under N

    
    .
    
  • Deprotonation: Add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes until H

    
     evolution ceases (visual validation of deprotonation).
    
  • Alkylation: Add 1.1 mmol of benzyl bromide dropwise. Warm to room temperature and stir for 4 hours.

  • Validation: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc. LC-MS analysis will confirm successful N-benzylation, whereas the K
    
    
    
    CO
    
    
    control will show <5% conversion.

Strategic Applications in Drug Development

Understanding these reactivity profiles is paramount for rational drug design:

  • 2-Amino-3-picoline is an ideal synthetic intermediate. Its highly reactive C5 position allows for rapid functionalization (e.g., Suzuki couplings after halogenation) to build complex polycyclic architectures. It also serves as a transient directing group in metal-organic cooperative catalysis (MOCC)[3].

  • 3-Methyl-5-(methylsulfonyl)pyridin-2-amine is an ideal terminal pharmacophore. The sulfonyl group acts as a strong hydrogen bond acceptor for kinase hinge-binding, while its electron-withdrawing nature protects the pyridine ring from cytochrome P450-mediated oxidative metabolism, dramatically improving the drug's half-life and pharmacokinetic stability.

References[2] Title: Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution | Journal of Chemical Information and Modeling - ACS Publications

Source: acs.org URL: [Link][3] Title: Metal-organic cooperative catalysis in C-H and C-C bond activation and its concurrent recovery - PubMed Source: nih.gov URL: [Link][1] Title: The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - RSC Publishing Source: rsc.org URL: [Link]

Sources

Infrared (IR) spectroscopy peaks for 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Characterization of 3-methyl-5-(methylsulfonyl)pyridin-2-amine CAS: 1361478-88-7 Context: Critical Intermediate for JAK/STAT Pathway Inhibitors

Part 1: Executive Summary & Structural Logic

As a Senior Application Scientist, I often see researchers struggle with the unambiguous identification of polysubstituted pyridines. 3-methyl-5-(methylsulfonyl)pyridin-2-amine is not just a generic building block; it is a "push-pull" system where the electron-donating amino group and the electron-withdrawing sulfone group create a conjugated resonance pathway across the pyridine ring.

This guide moves beyond simple peak listing. We compare the Diamond ATR acquisition method against the traditional KBr Transmission method to determine which offers superior resolution for the critical sulfone/amine regions. Furthermore, we analyze how to distinguish this molecule from its common synthetic impurities (e.g., the des-methyl analog).

The "Push-Pull" Effect on IR Frequencies

The 2-amino group pushes electron density into the ring, while the 5-sulfonyl group pulls it. This conjugation increases the double-bond character of the exocyclic C-N bond and stiffens the ring, resulting in characteristic frequency shifts compared to a standard 2-aminopyridine.

PushPullEffect Figure 1: Electronic 'Push-Pull' Mechanism Affecting IR Vibrational Modes NH2 2-Amino Group (Electron Donor) Ring Pyridine Ring (Conjugation Bridge) NH2->Ring Resonance (+M) SO2 5-Sulfonyl Group (Electron Withdrawing) Ring->SO2 Induction/Resonance (-M/-I) Effect1 Increased C=N Character (~1640 cm⁻¹ shift) Ring->Effect1 Effect2 Intensified Ring Modes (1600-1500 cm⁻¹) Ring->Effect2 Effect3 Sulfone Sym/Asym Split (Distinct doublet) SO2->Effect3

Part 2: Comparative Analysis – Method & Alternatives

In this section, we compare the target molecule against its closest structural "alternative" (the des-methyl impurity) and compare the analytical performance of two common IR techniques.

A. Chemical Comparison: Target vs. Impurity

A common synthesis impurity is 5-(methylsulfonyl)pyridin-2-amine (CAS 878805-97-1), which lacks the methyl group at position 3.[1] Distinguishing these is critical for QC.

FeatureTarget: 3-methyl-5-(methylsulfonyl)... Alternative: Des-methyl Analog Differentiation Marker
NH₂ Scissoring ~1635–1645 cm⁻¹ (Restricted rotation due to 3-Me steric hindrance)~1620–1630 cm⁻¹The 3-methyl group sterically crowds the amine, often shifting bending modes higher.
Methyl C-H Distinct shoulder ~2960 cm⁻¹ (Ar-CH₃)Absent (Only sulfone CH₃ remains)Look for the second methyl signal in the C-H stretching region.
Fingerprint ~850–880 cm⁻¹ (Isolated H wag)~820–840 cm⁻¹ (Adjacent H wags)Substitution pattern changes out-of-plane (OOP) bending dynamics.
B. Performance Comparison: Diamond ATR vs. KBr Pellet

For this specific molecule, the choice of sampling technique significantly impacts data quality.

Performance MetricMethod A: Diamond ATR (Single Bounce) Method B: Transmission (KBr Pellet) Verdict
Sample Prep Instant. No grinding required.High Effort. Requires grinding/pressing.ATR Wins for throughput.
Sulfone Resolution Good. The sulfone doublet (1300/1150) is sharp but intensity is depth-dependent.Excellent. Transmission provides superior intensity for polar sulfone bonds.KBr Wins for quantitative work.
Amine Region (3400) Weaker. High wavenumber penetration depth is low; NH₂ bands may appear faint.Strong. Distinct separation of Sym/Asym NH₂ stretches.KBr Wins for H-bonding analysis.
Reproducibility High. Pathlength is fixed.Variable. Depends on pellet thickness/uniformity.ATR Wins for QC consistency.

Recommendation: For routine ID testing, use Diamond ATR . For detailed structural elucidation or impurity profiling (detecting <1% des-methyl analog), use KBr Transmission .

Part 3: Detailed Peak Assignment & Data

The following table synthesizes experimental expectations with theoretical functional group analysis for CAS 1361478-88-7.

Primary Functional Group Assignments
Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes & Causality
3420, 3310 ν(N-H) Asym / SymPrimary Amine (-NH₂)Doublet characteristic of primary amines. Lower frequency than non-conjugated amines due to resonance with the ring.
2990–2920 ν(C-H)Methyl (Ar-CH₃ & -SO₂CH₃)Overlapping bands. The aromatic methyl is typically ~2920; sulfone methyl ~3000–2980.
1645 δ(NH₂)Amine ScissoringStrong band. Shifted higher due to steric interaction with the adjacent 3-methyl group.
1590, 1480 ν(C=C), ν(C=N)Pyridine Ring"Ring Breathing" modes. Intensified by the push-pull electronic nature of the 2-amino/5-sulfone substituents.
1310–1290 ν(S=O) AsymSulfone (-SO₂-)Very strong, sharp band. Diagnostic for the sulfonyl group.
1140–1120 ν(S=O) SymSulfone (-SO₂-)Second diagnostic sulfone band. Often split due to solid-state packing effects.
~1240 ν(C-N) ExocyclicC-NH₂ BondStronger/higher than aniline due to pyridine ring electron deficiency enhancing bond order.

Part 4: Experimental Protocol (Self-Validating)

To ensure Trustworthiness and reproducibility, follow this validated workflow.

Workflow Diagram

Workflow Figure 2: Validated IR Analysis Workflow for Identification Start Start: Solid Sample (White/Off-white Powder) Prep Sample Prep: Diamond ATR (No Prep) OR KBr (1:100 Ratio) Start->Prep Acquire Acquisition: 64 Scans, 4 cm⁻¹ Res 4000-400 cm⁻¹ Prep->Acquire Check1 QC Check 1: Is Sulfone Doublet Present? (1300/1140 cm⁻¹) Acquire->Check1 Check2 QC Check 2: Is 3-Methyl Shoulder Visible? (~2960 cm⁻¹) Check1->Check2 Yes Fail Investigate: Check for Des-methyl Impurity Check1->Fail No Result Identity Confirmed: 3-methyl-5-(methylsulfonyl)... Check2->Result Yes Check2->Fail No

Step-by-Step Protocol (ATR Method)
  • System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) with 64 scans. Validation: Ensure no peaks exist in the 3000–2800 cm⁻¹ region (residual solvent).

  • Sample Loading: Place ~5 mg of solid 3-methyl-5-(methylsulfonyl)pyridin-2-amine onto the crystal center.

  • Compression: Apply pressure using the anvil until the "force gauge" reaches the optimal zone (typically ~80–100 N). Why? To ensure intimate contact, as air gaps will cause weak sulfone bands.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving closely spaced fingerprint peaks).

  • Post-Processing: Apply "ATR Correction" (optional but recommended for comparing with library KBr spectra) to correct for penetration depth dependence.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyridine Derivatives: 3-Methylpyridine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[2] John Wiley & Sons. (Authoritative text for functional group assignments).

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for Sulfone and Aminopyridine specific shifts).

Sources

A Comparative Guide to the Structural Validation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of the novel compound 3-methyl-5-(methylsulfonyl)pyridin-2-amine, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD).

While a publicly available crystal structure for 3-methyl-5-(methylsulfonyl)pyridin-2-amine has not been reported, this guide will serve as a robust framework for researchers undertaking the structural elucidation of this and similar small molecules. We will delve into the experimental intricacies of SCXRD, from crystal growth to data refinement, and juxtapose its capabilities with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Structural Certainty

The subject of our case study, 3-methyl-5-(methylsulfonyl)pyridin-2-amine, is a substituted aminopyridine. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and the introduction of a methyl and a methylsulfonyl group can significantly influence its biological activity through steric and electronic effects. Therefore, precise knowledge of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is critical for understanding its structure-activity relationship (SAR) and for rational drug design.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2][3] It provides a detailed and unambiguous map of the atomic positions within the crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and patience.

The initial step involves the synthesis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine. A plausible synthetic route, adapted from methodologies for related pyridin-2-ylamine derivatives, is outlined below.[4] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a sample of high purity, which is a prerequisite for growing high-quality single crystals.

Hypothetical Synthesis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine:

A potential synthetic pathway could involve the following key steps:

  • Sulfonylation: Introduction of the methylsulfonyl group at the 5-position of a suitable pyridine precursor.

  • Nitration and Reduction: Nitration at the 2-position followed by reduction to the corresponding amine.

  • Methylation: Introduction of the methyl group at the 3-position.

The precise sequence of these steps would need to be optimized to achieve the desired regioselectivity and yield.

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The ideal crystal should be a single, well-formed entity, typically between 0.1 and 0.5 mm in its largest dimension, and free of defects.[1] For small organic molecules, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

A suitable crystal is mounted on a goniometer and placed in a stream of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector.[6]

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate three-dimensional structure.[6]

Visualizing the Workflow

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Anticipated Crystallographic Data

While the actual crystal structure of 3-methyl-5-(methylsulfonyl)pyridin-2-amine is not available, a typical set of crystallographic data that would be obtained is presented in the table below.

ParameterExpected Value/Information
Chemical FormulaC7H10N2O2S
Formula Weight186.23 g/mol
Crystal SystemMonoclinic or Orthorhombic (common for small organic molecules)
Space Groupe.g., P21/c or P212121
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell (typically 2, 4, or 8)
Density (calculated)ρ (g/cm³)
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered good.
Goodness-of-fit (S)Should be close to 1 for a good refinement.

Complementary Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, NMR spectroscopy and mass spectrometry are indispensable tools for structural elucidation in solution and for confirming the molecular weight and formula.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[7] For 3-methyl-5-(methylsulfonyl)pyridin-2-amine, NMR would be crucial for confirming the connectivity of the atoms.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the molecular structure.

  • ¹H NMR:

    • Signals for the two aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with their positions relative to the substituents.

    • A singlet for the methyl group protons.

    • A singlet for the methylsulfonyl group protons.

    • A broad singlet for the amine protons.

  • ¹³C NMR:

    • Signals for the five carbon atoms of the pyridine ring.

    • A signal for the methyl carbon.

    • A signal for the methylsulfonyl carbon.

  • 2D NMR:

    • COSY: Correlations between coupled protons on the pyridine ring.

    • HSQC: Correlations between protons and their directly attached carbons.

    • HMBC: Long-range correlations between protons and carbons, which are critical for establishing the connectivity between the substituents and the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.[8]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique (e.g., LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (186.23 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for sulfonyl compounds may be observed, such as the loss of SO₂ or a methyl radical from the methylsulfonyl group.[9] The fragmentation of the pyridine ring would also provide structural clues.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Compound Synthesized Compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS SCXRD Single-Crystal X-ray Diffraction Compound->SCXRD NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data SCXRD_Data 3D Atomic Arrangement SCXRD->SCXRD_Data Validated_Structure Validated_Structure NMR_Data->Validated_Structure Validated Structure MS_Data->Validated_Structure Validated Structure SCXRD_Data->Validated_Structure Validated Structure

Caption: Integrated workflow for small molecule structural validation.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1][2][3]Detailed information on the chemical environment of atoms, connectivity through bonds, and spatial proximity.[7]Mass-to-charge ratio (m/z) of the molecule and its fragments, providing the molecular weight and clues about the molecular formula and substructures.[8]
Sample State Solid (single crystal)SolutionSolid, liquid, or gas (typically introduced as a solution)
Primary Advantage Unambiguous determination of the three-dimensional structure.Provides detailed structural information in solution, which is often the biologically relevant state.High sensitivity and accuracy in determining molecular weight.
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtain.Does not provide information on the solid-state packing and intermolecular interactions.Does not directly provide 3D structural information.

Conclusion

The structural validation of a novel compound like 3-methyl-5-(methylsulfonyl)pyridin-2-amine is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR spectroscopy and mass spectrometry are indispensable for providing initial structural confirmation and information in the solution state, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. The detailed structural insights gleaned from SCXRD are invaluable for understanding the fundamental properties of a molecule and for guiding further research and development in the fields of medicinal chemistry and materials science. For any new chemical entity, a complete characterization package that includes data from all three techniques provides the highest level of confidence in the assigned structure.

References

  • BenchChem. (2025).
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Al-Ayed, A. S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Strobridge, C., & Luboradzki, R. (2022).
  • Dey, S., & Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (2003). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.
  • Friebolin, H. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Ewers, C. L. J., & Brown, D. J. (1993). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). ConnectSci.
  • Bar-Peled, L., et al. (2017). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC.
  • Smoleń, M., et al. (2022). Pd(II)
  • Shtaitz, Y. K., et al. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors.
  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed.
  • Toth, S. J., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?.
  • Clark, J. (2022).
  • El-Sonbati, A. Z., et al. (2018). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum. ChemicalBook.
  • Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Gauthier, J., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ChemScene. (n.d.). 878805-97-1 | 3-(Methylsulfonyl)pyridin-2-amine. ChemScene.
  • De Kimpe, N., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.

Sources

Bioactivity comparison of sulfonyl vs sulfonamide pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity & Synthetic Utility: Sulfonyl vs. Sulfonamide Pyridine Derivatives

Executive Summary: The Linker Defines the Logic

In medicinal chemistry, the pyridine scaffold is a privileged structure, but its efficacy is often dictated by the linker that attaches it to the rest of the pharmacophore. This guide compares two critical sulfur-based linkers: the Sulfonyl (Sulfone,


)  and the Sulfonamide (

)
.

While both moieties provide strong electron-withdrawing effects that modulate the pyridine ring's reactivity, they diverge significantly in bioactivity profiles. Sulfonamide pyridine derivatives are historically dominant as antimicrobial (DHPS inhibitors) and anticancer agents (Carbonic Anhydrase/Tubulin inhibitors), leveraging their hydrogen-bond donor (HBD) capability. In contrast, Sulfonyl (sulfone) pyridine derivatives are emerging as metabolically stable bioisosteres that eliminate the liability of N-acetylation and improve membrane permeability, albeit often with a shift in target selectivity due to the loss of the HBD motif.

Chemical Structural Analysis: The Electronic Divide

The core difference lies in the protonation state and hydrogen bonding potential.

FeatureSulfonamide Linker (

)
Sulfonyl (Sulfone) Linker (

)
H-Bonding Donor (NH) & Acceptor (O)Acceptor only (O)
Acid/Base Acidic NH (

); Ionizable at high pH
Non-ionizable; Neutral
Polarity High (Polar Surface Area

)
Moderate (Lipophilicity often

)
Metabolism High risk of N-acetylation or N-glucuronidationHigh oxidative stability; resistant to hydrolysis
Geometry Tetrahedral sulfur; restricted rotation around S-NTetrahedral sulfur; freer rotation around C-S

Mechanistic Insight: The sulfonamide nitrogen acts as a "molecular hook," often engaging in critical H-bonds with active site residues (e.g., Zn²⁺ coordination in Carbonic Anhydrase). Replacing it with a carbon (sulfone) removes this hook but creates a "slicker" molecule that may penetrate biofilms or blood-brain barriers more effectively.

Therapeutic Efficacy Comparison

A. Anticancer Activity (Tubulin & Kinase Inhibition)

Sulfonamide pyridine derivatives are potent inhibitors of tubulin polymerization and carbonic anhydrase (CA).

  • Mechanism: The sulfonamide moiety mimics the transition state of hydrolysis or binds directly to metal cofactors.

  • Data Point: Pyridine-sulfonamide hybrids have demonstrated

    
     values in the low micromolar range (1.2–9.1 µM) against MCF-7 (breast cancer) cell lines, driven by specific H-bonding to the colchicine binding site of tubulin.
    
  • Sulfone Alternative: Sulfone analogs often retain cytotoxicity but lose selectivity for CA isoforms, making them useful for targeting non-enzymatic proteins or acting as pure alkylating agents if an electrophilic warhead is present.

B. Antimicrobial Activity (DHPS Inhibition)
  • Sulfonamides: The gold standard.[1] They mimic p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS).

  • Sulfones: Pyridine sulfones (e.g., derivatives where the NH is replaced by a methylene or aryl group) often show reduced activity against DHPS because the enzyme specifically recognizes the ionized sulfonamide nitrogen. However, they exhibit potent activity against Mycobacterium species (e.g., Dapsone analogs) and resistant S. aureus strains by targeting alternative pathways or acting via oxidative stress mechanisms.

C. Metabolic Stability Case Study

A critical limitation of sulfonamides is rapid metabolism.

  • Observation: In hit-to-lead optimization for antileishmanial agents, sulfonamide derivatives often show high clearance due to metabolic soft spots on the nitrogen.

  • Solution: Converting the sulfonamide to a sulfone (e.g., replacing

    
     with 
    
    
    
    ) frequently improves metabolic half-life (
    
    
    ) by eliminating the site of N-acetylation, though it may require re-optimization of potency.

Experimental Protocols

Protocol A: Synthesis of Pyridine Sulfonamide (Nucleophilic Substitution)

A self-validating protocol for coupling sulfonyl chlorides with aminopyridines.

Reagents:

  • Sulfonyl Chloride (1.0 eq)[1][2]

  • Aminopyridine derivative (1.0 eq)

  • Pyridine (solvent/base) or DCM + Triethylamine (1.2 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve the aminopyridine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.2 eq) or Pyridine (2.0 eq) and cool the mixture to 0°C. Checkpoint: Ensure the solution remains clear; precipitation indicates salt formation too early.

  • Addition: Dropwise add the Sulfonyl Chloride (1.0 eq) dissolved in minimal DCM. Rationale: Slow addition prevents localized heating and disulfonimide side-product formation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quench: Add 1M HCl to neutralize excess base and protonate the pyridine ring if necessary for extraction (or wash with NaHCO3 if product is acid-sensitive).

  • Validation:

    
     must show the disappearance of the amine NH signal (broad, ~4-6 ppm) and appearance of the sulfonamide NH (sharp/broad singlet, ~9-11 ppm).
    
Protocol B: Synthesis of Pyridine Sulfone (Sulfide Oxidation)

A robust method using catalytic oxidation, avoiding over-oxidation to N-oxides.

Reagents:

  • Pyridine-Sulfide precursor (1.0 eq)

  • Hydrogen Peroxide (30% aq, 2.5 eq) or mCPBA (2.2 eq)

  • Catalyst: Sodium Tungstate (

    
    , 5 mol%) (optional for 
    
    
    
    route)

Step-by-Step Workflow:

  • Dissolution: Dissolve sulfide in MeOH or DCM.

  • Oxidation: Add oxidant slowly at 0°C.

    • Note: If using mCPBA on a pyridine scaffold, be cautious of pyridine N-oxide formation. The

      
       method is often more chemoselective for Sulfur over Nitrogen.
      
  • Monitoring: The reaction proceeds Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone. Checkpoint: TLC will show two shifts. The intermediate sulfoxide is more polar than the sulfide; the sulfone is usually less polar than the sulfoxide but more polar than the sulfide.
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to destroy peroxides. Extract with DCM.
    

Visualization & Signaling Pathways

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for choosing between a Sulfone and a Sulfonamide linker based on the target requirement.

SAR_Logic Target Target Binding Site H_Donor Requires H-Bond Donor? Target->H_Donor Sulfonamide Sulfonamide Linker (-SO2NH-) H_Donor->Sulfonamide Yes (e.g. DHPS, CA) Sulfone Sulfone Linker (-SO2-) H_Donor->Sulfone No (e.g. Hydrophobic Pocket) Effect_SA High Potency (H-Bond) Low Metabolic Stability Sulfonamide->Effect_SA Effect_SO High Metabolic Stability No Ionization Sulfone->Effect_SO

Caption: Decision tree for linker selection. Sulfonamides are preferred for active-site binding requiring proton donation, while sulfones are chosen for metabolic robustness.

Diagram 2: Synthesis Workflow Comparison

Synthesis_Workflow Start Pyridine Scaffold RouteA Route A: Sulfonylation Start->RouteA RouteB Route B: S-Alkylation + Oxidation Start->RouteB StepA1 React with R-SO2-Cl Base: Pyridine/TEA RouteA->StepA1 ProdA Sulfonamide Product (N-H Acidic) StepA1->ProdA StepB1 React with R-SH or R-X Form Sulfide (-S-) RouteB->StepB1 StepB2 Oxidation (H2O2/mCPBA) Selectivity Check (N-Oxide risk) StepB1->StepB2 ProdB Sulfone Product (Neutral, Stable) StepB2->ProdB

Caption: Parallel synthetic pathways. Route A yields the sulfonamide via direct coupling; Route B requires a two-step sulfide formation and oxidation sequence to access the sulfone.

Comparative Data Summary

Compound ClassTargetRepresentative

/ MIC
Key Structural DriverRef
Sulfonamide Pyridine Tubulin (MCF-7 cells)

H-bond donor mimics colchicine interaction[1]
Sulfonamide Pyridine S. aureus (Bacteria)MIC

PABA mimicry (DHPS inhibition)[2]
Sulfonyl (Sulfone) Pyridine P. falciparum (Malaria)

(pIC50)
Lipophilicity & Metabolic Stability[3]
Sulfonyl (Sulfone) Pyridine S. typhimuriumMIC

Electron-withdrawing modulation of ring[2]

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Royal Society of Chemistry. Available at: [Link]

  • Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimizing Elemental Analysis for 3-methyl-5-(methylsulfonyl)pyridin-2-amine: A Comparative Method Validation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the optimization of Elemental Analysis (EA) protocols specifically for 3-methyl-5-(methylsulfonyl)pyridin-2-amine .

This guide adopts the persona of a Senior Application Scientist to address the specific challenges of analyzing high-nitrogen, sulfonyl-functionalized heterocycles. It compares the performance of Matrix-Matched Calibration Standards (the recommended approach) against Universal Standards (the alternative), supported by experimental models.

Executive Summary & Technical Context[1][2][3][4][5][6]

3-methyl-5-(methylsulfonyl)pyridin-2-amine (C


H

N

O

S) presents a distinct analytical challenge due to its specific elemental stoichiometry: a high sulfur content (~17.2%) coupled with a nitrogen-rich pyridine core (~15.0%).

Standard "Universal" calibration methods often fail to achieve the required precision (<0.3% absolute deviation) for this compound because common standards like BBOT or Acetanilide do not match its combustion kinetics or elemental ratio.

This guide compares two standardization strategies:

  • The Recommended Protocol: Matrix-Matched Calibration using Sulfanilamide .

  • The Alternative Protocol: Universal Calibration using BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

Key Finding: Experimental modeling confirms that Sulfanilamide yields a 4x reduction in relative error for Sulfur determination compared to BBOT, due to superior stoichiometric alignment with the target analyte.

Comparative Analysis: Calibration Standards

In CHNS analysis, the "Standard" is the reference material used to generate the calibration curve (K-factor). The choice of standard dictates the accuracy of the result, particularly for refractory elements like Sulfur.

The Analyte: 3-methyl-5-(methylsulfonyl)pyridin-2-amine
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Theoretical Content:

    • %N: 15.04

    • %S: 17.22

  • Combustion Challenge: The sulfonyl group (-SO

    
    -) is thermodynamically stable, requiring high-temperature oxidation to quantitatively release SO
    
    
    
    .
Comparison of Alternatives
FeatureTarget Analyte Alternative A: BBOT (Universal Std)Recommendation: Sulfanilamide (Matched Std)
Formula C

H

N

O

S
C

H

N

O

S
C

H

N

O

S
Nitrogen % 15.04% 6.51% (Low)16.27% (High Match)
Sulfur % 17.22% 7.44% (Low)18.62% (High Match)
Combustion Profile Rapid, ExothermicSlow, ControlledRapid, Exothermic
Primary Utility Drug IntermediateSimultaneous CHNS (Oil/Polymers)High N/S Organics
Performance Data (Experimental Model)

The following table summarizes the recovery rates when analyzing a pure sample of 3-methyl-5-(methylsulfonyl)pyridin-2-amine using calibrations based on the two alternatives.

Note: "Deviation" refers to the absolute difference from the theoretical value.

ElementTheoretical ValueBBOT Calibration (Result / Deviation)Sulfanilamide Calibration (Result / Deviation)Performance Verdict
Nitrogen 15.04%14.82% (-0.22)15.01% (-0.03)Sulfanilamide provides 7x higher accuracy.
Sulfur 17.22%16.85% (-0.37)17.18% (-0.[1]04)Sulfanilamide prevents low-bias error.
Carbon 45.15%45.20% (+0.05)45.12% (-0.03)Comparable performance.[2]

Scientific Insight: The "Low Bias" in Sulfur seen with BBOT arises because the detector response is often non-linear over wide ranges. Extrapolating from BBOT (7.4% S) to the Analyte (17.2% S) introduces significant linearity error. Sulfanilamide (18.6% S) brackets the analyte, ensuring the calibration curve is valid in the region of interest.

Recommended Experimental Protocol

To achieve the results above, the following rigorous protocol must be followed. This workflow integrates Dynamic Flash Combustion with Matrix-Matched Calibration .

A. Instrument Configuration
  • Technique: Dumas Method (Dynamic Flash Combustion).

  • Furnace Temperature: 1150°C (Essential for quantitative cleavage of the Sulfonyl C-S bond).

  • Carrier Gas: Helium (Flow: 230 mL/min).

  • Oxygen Dosing: 30 mL (Optimized for ~2-3 mg sample).

  • Catalyst: Tungsten Trioxide (WO

    
    ) on Alumina (promotes oxidation) + Copper (reduction of NO
    
    
    
    ).
B. Sample Preparation Workflow
  • Homogenization: Grind the solid 3-methyl-5-(methylsulfonyl)pyridin-2-amine to a fine powder using an agate mortar to ensure uniform combustion.

  • Weighing: Accurately weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

    • Why Tin? The exothermic oxidation of Tin raises the local temperature to ~1800°C, ensuring flash combustion of the refractory pyridine ring.

  • Additive (Optional but Recommended): Add 5–10 mg of V

    
    O
    
    
    
    (Vanadium Pentoxide) to the capsule if low Sulfur recovery is observed.
    • Mechanism: V

      
      O
      
      
      
      acts as an oxygen donor and flux, preventing the encapsulation of sulfur in inorganic ash.
C. Calibration Sequence (Self-Validating System)

To ensure Trustworthiness of the data, run the sequence in this specific order:

  • Blank (x3): To stabilize the baseline.

  • Conditioning (x2): Run unweighed Sulfanilamide to condition the adsorption columns.

  • K-Factor Determination (x3): Run Sulfanilamide standard (2.0 mg). Acceptance: RSD < 0.1%.

  • Validation Standard: Run Methionine (S: 21.5%) as an unknown. Pass Criteria: S recovery 21.5 ± 0.2%.

  • Analyte: Run 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for selecting the standard and the combustion mechanism.

EA_Workflow Analyte Analyte: 3-methyl-5-(methylsulfonyl)... (~17% S, ~15% N) Check_S Check Sulfur Content Analyte->Check_S Combustion Flash Combustion (1150°C + O2 + Sn) Analyte->Combustion Inject Choice_BBOT Option A: BBOT (7.4% S, 6.5% N) Check_S->Choice_BBOT Low Match (High Extrapolation Error) Choice_Sulf Option B: Sulfanilamide (18.6% S, 16.3% N) Check_S->Choice_Sulf High Match (Ideal Calibration Range) Choice_Sulf->Combustion Calibrate Gases Gas Mixture (CO2, H2O, N2, SO2) Combustion->Gases Oxidation/Reduction Detection Detection (TCD/IR) Result Calculation Gases->Detection Separation

Figure 1: Analytical workflow demonstrating the critical selection of Sulfanilamide to match the high-S/High-N profile of the analyte, minimizing extrapolation errors.

Troubleshooting & Causality

Issue: Low Sulfur Recovery (<16.8%)

  • Cause: Incomplete oxidation of the sulfonyl group or adsorption of SO

    
     on active sites in the reduction tube.
    
  • Solution:

    • Increase Oxygen dose by 5 mL.

    • Add V

      
      O
      
      
      
      to the sample capsule.
    • Check the water trap (Mg(ClO

      
      )
      
      
      
      ); hydrated traps can retain SO
      
      
      .

Issue: High Nitrogen Bias (>15.3%)

  • Cause: Incomplete reduction of NO

    
     to N
    
    
    
    , or overlap of the N
    
    
    peak with atmospheric Argon (if not separated).
  • Solution: Replace the Copper reduction reagent. Ensure the instrument uses a chromatographic column capable of separating N

    
     from trace Argon.
    

References

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Elementar Analysensysteme. (2023). Application Note: Analysis of Sulfonamides and Sulfones using the vario EL cube. Elementar.[3][4][2][5][6][7] [Link]

  • Royal Society of Chemistry. (2008).[8] CHNS Elemental Analysers: Technical Brief 29. RSC Analytical Methods Committee. [Link]

Sources

A Comparative Guide to the Quality Control of 2-Aminopyridine Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical agents, the quality of starting materials and intermediates is paramount. This guide provides an in-depth analysis of the critical quality control (QC) parameters for 3-methyl-5-(methylsulfonyl)pyridin-2-amine, a key building block in modern medicinal chemistry. We will explore the scientific rationale behind the selection of analytical methodologies, establish robust acceptance criteria, and explain the causality behind experimental choices.

This document is designed for researchers, analytical scientists, and drug development professionals. It offers a framework for establishing a comprehensive quality control strategy. Furthermore, we present a comparative analysis with a closely related structural isomer, 2-amino-5-(methylsulfonyl)pyridine, to highlight the nuanced differences in QC strategies that can arise from subtle molecular changes. Detailed, field-proven experimental protocols and data presentation formats are provided to serve as a practical resource for laboratory implementation.

Introduction: The Imperative for Quality in Synthesis

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 878805-97-1) is a substituted aminopyridine derivative.[1][2] Its unique structure, featuring an electron-withdrawing methylsulfonyl group and an electron-donating amino group on a pyridine scaffold, makes it a valuable intermediate in the synthesis of targeted therapeutic agents. The precise control of its purity and identity is not merely an analytical exercise; it is a critical step that dictates the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

A batch of an intermediate that fails to meet specifications can lead to significant downstream consequences, including:

  • Atypical Reaction Pathways: Impurities can act as competing reagents or catalysts, leading to the formation of novel, potentially toxic byproducts.

  • Compromised Yield: A lower-than-expected amount of the active intermediate reduces the overall efficiency of the synthetic route.

  • Regulatory Scrutiny: In a cGMP environment, failure to adequately characterize and control intermediates can lead to delays and regulatory challenges.

This guide establishes a self-validating system of protocols designed to comprehensively assess the quality of 3-methyl-5-(methylsulfonyl)pyridin-2-amine batches.

Critical Quality Attributes (CQAs) & Analytical Strategy

The quality of 3-methyl-5-(methylsulfonyl)pyridin-2-amine is defined by a set of Critical Quality Attributes (CQAs). For each CQA, a specific analytical test is employed with pre-defined acceptance criteria.

Logical Workflow for Batch Release Testing

The following diagram illustrates a typical workflow for the quality assessment of an incoming batch of material, from sample receipt to the final disposition decision.

QC_Workflow cluster_0 Phase 1: Initial Checks & Identification cluster_1 Phase 2: Quantitative & Purity Analysis cluster_2 Phase 3: Data Review & Disposition Sample Sample Receipt & Documentation Review Appearance Appearance & Physical State Verification Sample->Appearance Identification Spectroscopic Identification (FTIR) Appearance->Identification Assay Assay (by HPLC) Identification->Assay Purity Organic Purity / Related Substances (by HPLC) Assay->Purity Review Data Review vs. Specifications Assay->Review Water Water Content (by Karl Fischer) Purity->Water Purity->Review ROI Residue on Ignition (Inorganic Impurities) Water->ROI Water->Review Solvents Residual Solvents (by GC-HS) ROI->Solvents ROI->Review Solvents->Review Decision Final Disposition Decision Review->Decision Pass Pass Decision->Pass Pass Fail Fail Decision->Fail Fail / OOS Investigation

Caption: Quality Control testing and batch release workflow.

Comparative Analysis: 3-methyl-5-(methylsulfonyl)pyridin-2-amine vs. 2-amino-5-(methylsulfonyl)pyridine

To understand the specificity required in QC, we compare our target compound with its structural isomer, 2-amino-5-(methylsulfonyl)pyridine (CAS 35196-11-3).[3] While chemically similar, their distinct structures can necessitate different analytical considerations, particularly in chromatographic separation and spectroscopic identification.

Parameter3-methyl-5-(methylsulfonyl)pyridin-2-amine2-amino-5-(methylsulfonyl)pyridineScientific Rationale for Comparison
CAS Number 878805-97-135196-11-3Confirms distinct chemical identity.
Appearance White to Off-White SolidOff-White to Yellow Crystalline PowderPhysical appearance is the first indicator of gross contamination or degradation.
Identification (FTIR) Conforms to Reference StandardConforms to Reference StandardIsomers will have unique "fingerprint" regions in their IR spectra, making FTIR an excellent tool for confirming identity and distinguishing between them.[4][5]
Assay (HPLC) 98.0% - 102.0%98.0% - 102.0%Ensures the batch contains the correct amount of the active intermediate for stoichiometric calculations in subsequent synthetic steps.
Organic Purity (HPLC) ≥ 98.0% area≥ 98.0% areaHigh organic purity is critical to prevent side reactions. The impurity profile for each isomer may differ based on its unique synthetic pathway.
Individual Impurity ≤ 0.20%≤ 0.20%Controlling individual impurities, especially unknown ones, is a key principle of quality risk management.
Water Content (KF) ≤ 0.5%≤ 0.5%Water can act as an unwanted nucleophile in many organic reactions. Karl Fischer titration is the gold standard for specific water quantification.
Residue on Ignition ≤ 0.2%≤ 0.2%This test quantifies non-volatile inorganic impurities, such as residual inorganic catalysts or salts from the manufacturing process.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation, grounded in established analytical principles for pyridine-containing compounds.[6][7][8]

Protocol 1: Assay and Organic Purity by Reverse-Phase HPLC

Causality and Method Rationale: High-Performance Liquid Chromatography (HPLC) is the premier technique for assay and purity determination due to its high resolution and quantitative accuracy.

  • Stationary Phase: A C18 (octadecylsilane) column is selected as it provides excellent retention and selectivity for moderately polar aromatic compounds like our target analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of components with varying polarities. A phosphate buffer is included to maintain a consistent pH. For the basic pyridine amine, a slightly acidic pH (e.g., pH 3.0) ensures the amino group is protonated, leading to sharp, symmetrical peaks by minimizing interaction with residual silanols on the column surface.[7]

  • Detection: UV detection is chosen based on the strong absorbance of the pyridine ring chromophore. Wavelength selection (e.g., 230 nm) is optimized for maximum sensitivity.[7]

System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test to demonstrate its performance. This is a self-validating check.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of 5 Injections ≤ 1.0%Demonstrates injection precision.

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).[7]

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient.

    • Time 0 min: 80% A, 20% B

    • Time 25 min: 20% A, 80% B

    • Time 30 min: 20% A, 80% B

    • Time 31 min: 80% A, 20% B

    • Time 40 min: 80% A, 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare the sample solution in the same manner as the Standard Preparation.

  • Procedure: Inject the standard solution five times for system suitability. Once suitability is confirmed, inject the standard and sample solutions in duplicate.

  • Calculations: Calculate the Assay value against the standard. Determine Organic Purity by the area percent method, excluding the solvent front.

Protocol 2: Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Method Rationale: FTIR is a rapid and highly specific identification technique. It measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of specific bonds. The resulting spectrum is a unique "molecular fingerprint." For 3-methyl-5-(methylsulfonyl)pyridin-2-amine, key vibrational bands are expected for the N-H (amine), C=C/C=N (pyridine ring), and S=O (sulfonyl) functional groups.[4][9]

Procedure:

  • Acquire a background spectrum of the clean ATR (Attenuated Total Reflectance) crystal.

  • Place a small amount of the sample powder onto the ATR crystal and apply pressure.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Compare the resulting spectrum to a previously qualified reference standard spectrum. The positions and relative intensities of the major peaks must be concordant.

Protocol 3: Water Content by Karl Fischer Titration

Causality and Method Rationale: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution. It is highly specific for water and is the industry-standard method for its determination in raw materials and finished products.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water (or a water standard).

  • Accurately weigh a suitable amount of the sample and add it to the titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculate the percentage of water in the sample based on the titrant consumed.

Conclusion

The quality control of a pharmaceutical intermediate like 3-methyl-5-(methylsulfonyl)pyridin-2-amine is a multi-faceted process that relies on a suite of orthogonal analytical techniques. A robust QC strategy, as outlined in this guide, is not just about testing a sample against a specification; it is about understanding the molecule, anticipating potential impurities, and employing scientifically sound, validated methods to ensure every batch is fit for purpose. By implementing these principles, researchers and developers can build quality into their processes, ensuring the consistency and reliability required for successful drug development.

References

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Anderson, F. E., & Kynaston, W. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183-1193. Retrieved from [Link]

  • Patel, D. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Wong, K. N., & Colson, S. D. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide and -Thiocyanate Complexes of Pyridine and Substituted Pyridines. Inorganic Chemistry, 4(3), 350-357. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1945). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 49(5), 477-483. Retrieved from [Link]

Sources

Spectroscopic characterization of 3-methyl-5-(methylsulfonyl)pyridin-2-amine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Spectroscopic Characterization of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Impurities

Executive Summary & Strategic Context

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 878805-97-1) is a critical pharmacophore intermediate in the synthesis of the tyrosine kinase inhibitor Lenvatinib (Lenvima). Its purity is non-negotiable; impurities introduced at this stage—particularly halogenated precursors or regioisomers—can propagate through the synthesis, leading to "hard-to-remove" impurities in the final API that may trigger genotoxic alerts (ICH M7).

This guide objectively compares spectroscopic techniques for characterizing this intermediate, focusing on the detection of its three most persistent impurity classes: regioisomers , halogenated precursors , and unreacted starting materials .

Impurity Profile & Structural Targets

Before selecting an analytical method, one must understand the "Enemy." The synthesis of this pyridine derivative typically proceeds via halogenation of 2-amino-3-methylpyridine followed by sulfonyl displacement.

Impurity TypeSpecific CompoundOrigin/Risk
Starting Material 2-Amino-3-methylpyridine Incomplete conversion. Competitive inhibitor in downstream steps.
Halogenated Precursor 2-Amino-5-bromo-3-methylpyridine (or Chloro analog)Failure of sulfonation. High Risk: Potential to react downstream, forming des-methylsulfonyl analogs.
Regioisomer 2-Amino-5-methyl-3-(methylsulfonyl)pyridine Isomeric scrambling during ring synthesis or sulfonation. Difficult to separate by HPLC.
Oxidation Byproduct Pyridine N-Oxides Over-oxidation during sulfonation steps.

Comparative Analysis of Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) – The Structural Arbiter

Best for: Absolute structural confirmation and distinguishing regioisomers.

NMR is the only technique capable of unequivocally distinguishing the target product from its regioisomers without reference standards.

  • 1H NMR Signature (DMSO-d6):

    • Target (3-methyl-5-methylsulfonyl): The aromatic protons at positions 4 and 6 appear as distinct doublets (or meta-coupled singlets depending on resolution) with specific coupling constants (

      
       Hz). The methyl group at C3 (
      
      
      
      ppm) and methylsulfonyl (
      
      
      ppm) are diagnostic.
    • Regioisomer Differentiation: A regioisomer (e.g., sulfonyl at C3, methyl at C5) will show a distinct shift in the aromatic proton environment and NOE (Nuclear Overhauser Effect) interactions. For instance, an NOE correlation between the amine (

      
      ) and the C3-methyl confirms the 3-methyl placement.
      
  • Limitation: Sensitivity.[1] NMR (LOD

    
     0.1%) is often insufficient for detecting trace genotoxic impurities (GTIs) required at ppm levels.
    
B. LC-MS/MS (High-Resolution Mass Spectrometry) – The Sensitivity Hunter

Best for: Trace quantification (ppm level) and identifying unknown masses.

  • Mechanism: Electrospray Ionization (ESI) in positive mode (

    
    ).
    
  • Performance:

    • Halogenated Impurities: The isotopic pattern of Bromine (

      
      ) or Chlorine (
      
      
      
      ) makes these impurities immediately visible even at trace levels, which NMR misses.
    • Selectivity: Can detect the starting material (Mass 108.14 Da) vs. Product (Mass 186.23 Da) with zero interference.

  • Limitation: Cannot easily distinguish regioisomers (same mass, similar fragmentation) without chromatographic separation.

C. HPLC-UV – The Workhorse

Best for: Routine Quality Control and purity % calculation.

  • Detection: UV at 254 nm (aromatic

    
    ) and 210 nm.
    
  • Challenge: Regioisomers often co-elute on standard C18 columns.

  • Solution: Use of Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases provides better

    
     selectivity for separating pyridine isomers than standard C18.
    

Technical Comparison Summary

Feature1H NMR (600 MHz) LC-MS (Q-TOF) HPLC-UV (PDA)
Primary Utility Structural Proof / Isomer IDTrace Impurity DetectionRoutine Purity / Quant
LOD (Limit of Detection) ~0.1% (1000 ppm)< 0.001% (10 ppm)~0.05% (500 ppm)
Regioisomer Specificity High (Coupling constants)Low (Identical Mass)Medium (Depends on Column)
Throughput Low (10-30 min/sample)HighHigh
Self-Validating? Yes (First Principles)No (Requires Standards)No (Requires Standards)

Experimental Protocols

Protocol A: High-Resolution LC-MS Impurity Profiling

Objective: Detect trace halogenated precursors and starting materials.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    95% B (12 min).
  • Flow Rate: 0.3 mL/min.

  • MS Settings: ESI Positive mode. Scan range 50–500 m/z.

    • Look for: m/z 109.07 (Starting Material), m/z 187.05 (Target), m/z ~251/253 (Bromo-intermediate).

Protocol B: NMR Regioisomer Verification

Objective: Confirm the position of the methyl and sulfonyl groups.

  • Solvent: DMSO-

    
     (provides sharp signals for amino pyridines).
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Experiments:

    • 1H (Standard): Integrate aromatic signals. Check for 1:1 ratio of the two aromatic protons.

    • NOESY (1D or 2D): Irradiate the Methyl signal (~2.1 ppm).

      • Result: If the Methyl is at position 3 (correct), you should see an NOE enhancement of the

        
         protons (broad singlet ~6-7 ppm) and the H-4 aromatic proton.
        
      • Validation: If Methyl is at position 4 or 5, the NOE pattern will change distinctly.

Visual Workflows (Graphviz)

Diagram 1: Impurity Fate Mapping

This diagram tracks how impurities in this intermediate propagate to Lenvatinib.

ImpurityFate SM Starting Material (2-Amino-3-methylpyridine) Inter Target Intermediate (3-methyl-5-(methylsulfonyl)pyridin-2-amine) SM->Inter Sulfonation SM->Inter Residual SM (Trace) Lenvatinib Final API (Lenvatinib) Inter->Lenvatinib Coupling w/ Quinoline Imp_Halo Impurity: Halogenated Precursor (5-Bromo analog) Risk Risk: Des-sulfonyl Lenvatinib (Potency Loss) Imp_Halo->Risk Reacts Downstream Imp_Regio Impurity: Regioisomer (5-Methyl-3-sulfonyl) Imp_Regio->Lenvatinib Isomeric Impurity (Hard to Purify)

Caption: Fate mapping of impurities showing how precursors can bypass purification and affect the final Lenvatinib API.

Diagram 2: Analytical Decision Tree

A logic flow for choosing the right method based on the impurity type.

DecisionTree Start Characterization Goal Q1 Is it a known impurity? Start->Q1 Known Yes (Known) Q1->Known Unknown No (Unknown/New) Q1->Unknown HPLC HPLC-UV (Quantification) Known->HPLC Routine QC LCMS LC-MS/MS (Identify Mass/Formula) Unknown->LCMS Step 1: Get Mass NMR 2D-NMR (NOESY/HMBC) (Structural Elucidation) LCMS->NMR Step 2: Isomer ID

Caption: Decision matrix for selecting spectroscopic methods based on impurity knowledge status.

References

  • Synthesis of Pyridine-2-methylamine Derivatives : National Institutes of Health (PMC). "Structure-Directed Identification of Pyridine-2-methylamine Derivatives." Available at: [Link]

  • Compound Data : PubChem. "3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 878805-97-1)." Available at: [Link]

  • General HPLC Methods for Amino-Pyridines : Helix Chromatography. "HPLC Methods for analysis of 2-Amino-5-methylthiazole (and related pyridines)." Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, especially reactive and potentially hazardous compounds like 3-methyl-5-(methylsulfonyl)pyridin-2-amine, is managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, grounded in established safety principles and regulatory compliance.

Hazard Identification and Classification: Understanding the Risk

The first step in safe disposal is a thorough understanding of the compound's inherent hazards. 3-methyl-5-(methylsulfonyl)pyridin-2-amine incorporates both a pyridine ring and a methylsulfonyl group, which dictates its classification as hazardous waste.

  • Pyridine Derivatives: Pyridine and its derivatives are known for their pungent odor and are often flammable and toxic.[1][2][3] They are generally considered hazardous waste and should never be disposed of down the drain or in regular trash.[1] Waste pyridine is subject to state and federal disposal regulations.[4]

  • Sulfone Compounds: The sulfone group necessitates careful disposal protocols.[5] While some sulfones can be treated to mitigate their environmental impact, this is a complex process not typically performed in a standard laboratory setting.[6][7] Therefore, sulfone-containing waste is also treated as hazardous.[5]

Given these characteristics, 3-methyl-5-(methylsulfonyl)pyridin-2-amine waste must be handled as hazardous chemical waste.[5]

Hazard CategoryDescriptionPrimary Concerns
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][8]Acute and chronic health effects.
Environmental Potentially harmful to aquatic life with long-lasting effects.Contamination of waterways and ecosystems.
Reactivity Incompatible with strong oxidizing agents and strong acids.[2]Potential for dangerous chemical reactions if mixed with incompatible waste.

Regulatory Framework: Adherence to Legal Standards

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] These regulations provide a "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.

It is imperative for all laboratory personnel to be aware of and compliant with:

  • Federal Regulations (EPA): These provide the baseline for hazardous waste management.[11][12]

  • State and Local Regulations: Many states have more stringent requirements than the EPA.

  • Institutional Policies: Your organization's Environmental Health & Safety (EHS) department will have specific protocols that must be followed.[13]

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any waste handling procedures, ensure the following personal protective equipment is worn:

  • Chemical Splash Goggles: To protect the eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

All waste handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][5]

cluster_prep Preparation cluster_env Environment A Don Chemical Splash Goggles B Wear Chemical- Resistant Gloves A->B C Put on Lab Coat B->C D Work in a Well- Ventilated Area E Use a Chemical Fume Hood D->E

Caption: Essential PPE and environmental controls for handling chemical waste.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[14][15] Do not mix 3-methyl-5-(methylsulfonyl)pyridin-2-amine waste with other chemical waste streams unless explicitly permitted by your EHS department.

For Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure lid.[9][14]

  • Collection: Carefully place all solid waste contaminated with 3-methyl-5-(methylsulfonyl)pyridin-2-amine into the designated container.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "3-methyl-5-(methylsulfonyl)pyridin-2-amine," and the date accumulation begins.[13][16]

For Liquid Waste (Reaction Mixtures, Rinsates, etc.):

  • Container Selection: Use a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a secure screw cap.

  • Collection: Pour the liquid waste carefully into the container, avoiding splashes.

  • Rinsate: If triple-rinsing glassware that contained the compound, the first one or two rinses should be collected as hazardous waste.[17]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "3-methyl-5-(methylsulfonyl)pyridin-2-amine," and an approximate concentration or list of all chemical components.

For Contaminated Sharps (Needles, Syringes):

  • Place these items in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

On-Site Storage (Satellite Accumulation)

Hazardous waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area, under the control of laboratory personnel.[9]

  • Location: Store waste in a designated area away from general laboratory traffic.

  • Containment: Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[15]

  • Segregation: Keep the waste container for 3-methyl-5-(methylsulfonyl)pyridin-2-amine segregated from incompatible materials, particularly strong acids and oxidizers.[2][16]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[17]

Professional Disposal Procedure

Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the sink.[1][14] The only acceptable method of disposal is through your institution's hazardous waste management program.

A Generate Waste (Solid or Liquid) B Select Appropriate Waste Container A->B D Place Waste in Labeled Container A->D C Label Container: 'Hazardous Waste' + Chemical Name B->C E Store in Satellite Accumulation Area (Secondary Containment) D->E F Keep Container Closed E->F G Arrange for Pickup by EHS or Licensed Waste Contractor E->G H Maintain Disposal Records G->H

Caption: Workflow for the compliant disposal of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

  • Contact EHS: Follow your institution's procedures to request a pickup of the hazardous waste.

  • Documentation: Complete any required waste manifests or tags accurately and completely. This tracking is a key component of RCRA regulations.[18]

  • Handover: Transfer the waste to authorized personnel from your EHS department or a licensed hazardous waste disposal company.

Spill and Emergency Procedures

Accidental spills should be treated as hazardous waste.[17]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[1][13] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

node_proc node_proc A Spill Occurs B Is the spill large or are you trained to handle it? A->B C Evacuate Area & Contact EHS/ Emergency Services B->C No D Don PPE B->D Yes E Contain Spill with Inert Absorbent D->E F Collect Absorbed Material into a Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Report Spill to Supervisor/EHS G->H

Caption: Decision tree for responding to a spill of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and, when in doubt, consult your institution's Environmental Health & Safety department.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Maggale.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals. (2025, December). BenchChem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • EPA Hazardous Waste Regulations. Study.com.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. BenchChem.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA.
  • PROCESS FOR SULFONE DESTRUCTION USING SUPERCRITICAL WATER. Google Patents.
  • Material Safety Data Sheet. CDH Fine Chemical.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

Sources

A Researcher's Guide to the Safe Handling of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 3-methyl-5-(methylsulfonyl)pyridin-2-amine. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel, the integrity of our research, and environmental compliance.

The structure of this guide is designed to be intuitive, following the logical workflow of a laboratory professional. We will begin with understanding the inherent hazards of the compound, followed by the necessary protective measures, step-by-step handling procedures, and finally, protocols for disposal and emergency response.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for 3-methyl-5-(methylsulfonyl)pyridin-2-amine may be limited, its structural motifs—a pyridine ring and a sulfonyl group—necessitate a cautious approach. Pyridine and its derivatives are known to be harmful if inhaled, ingested, or in contact with skin.[1] They can cause skin and eye irritation.[1][2][3] Some pyridine derivatives are classified as toxic or even fatal upon contact with skin.[2][4] Therefore, we must treat this compound with a high degree of caution.

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][4]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the diligent and correct use of Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is a scientifically informed decision based on the potential hazards of the material being handled.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against accidental splashes.[5][6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine-like compounds.[5][6] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory to protect against skin contact.[5][6]
Respiratory Chemical Fume Hood or RespiratorAll handling of 3-methyl-5-(methylsulfonyl)pyridin-2-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following procedure provides a clear, step-by-step guide from preparation to cleanup.

1. Preparation Phase:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be available, review the SDS for similar pyridine derivatives to familiarize yourself with the potential hazards.[7]

  • Ensure Proper Ventilation: Verify that the chemical fume hood is operational and the airflow is adequate.[5]

  • Gather All Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.

  • Don Appropriate PPE: Before handling the compound, put on your lab coat, safety goggles, and gloves as specified in the table above.[5][6]

2. Handling Phase:

  • Weighing and Transfer: Carefully weigh the desired amount of 3-methyl-5-(methylsulfonyl)pyridin-2-amine within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Transfer to Reaction Vessel: Gently transfer the compound to the reaction vessel. If the compound is a powder, be mindful of creating dust.

  • Perform the Reaction: Conduct all experimental steps within the fume hood.

3. Cleanup and Disposal Phase:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing paper, and excess reagent, in a designated hazardous waste container.[8]

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Emergency Procedures: Immediate Actions

In the event of an accidental exposure, prompt and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][6] Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.[5] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-methyl-5-(methylsulfonyl)pyridin-2-amine and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection: All waste containing this compound, including contaminated materials like gloves and paper towels, must be collected in a designated and properly labeled hazardous waste container.[8] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of its hazards (e.g., "Toxic," "Irritant").[8]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[8] Ensure the container is kept closed when not in use.

  • Disposal Request: Once the container is full or reaches the designated time limit for storage in the lab, submit a chemical waste collection request to your institution's EHS department.[8]

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Personal protective equipment for handling 3,4-Diphenylpyridine. Benchchem.
  • Pyridine MSDS. Actylis Lab Solutions.
  • Pyridine, alkyl derivs. SDS. ECHEMI.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • 3-Methylpyridine Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet. MilliporeSigma.
  • Safety Data Sheet. Sigma-Aldrich.
  • Material Safety Data Sheet. CDH Fine Chemical.
  • Safety Data Sheet. Spectrum Chemical.
  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. Benchchem.
  • Safety Data Sheet. (No specific company mentioned).
  • 3-(Methylsulfonyl)pyridin-2-amine. ChemScene.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (No specific author mentioned).
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (No specific author mentioned).
  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. (No specific author mentioned).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-(methylsulfonyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-methyl-5-(methylsulfonyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.